Coproporphyrinogen I
Description
This compound is a coproporphyrinogen. It has a role as a mouse metabolite and a human metabolite. It is a conjugate acid of a this compound(4-).
Structure
2D Structure
3D Structure
Properties
CAS No. |
31110-56-2 |
|---|---|
Molecular Formula |
C36H44N4O8 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI Key |
WIUGGJKHYQIGNH-UHFFFAOYSA-N |
SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O |
Canonical SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O |
melting_point |
171-174°C |
Other CAS No. |
31110-56-2 |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Coproporphyrinogen I Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme, a vital iron-containing prosthetic group, is indispensable for a myriad of biological functions, including oxygen transport and cellular respiration. Its intricate and highly regulated biosynthesis pathway involves eight enzymatic steps. A critical juncture in this pathway is the formation of uroporphyrinogen III, the universal precursor to all biologically relevant tetrapyrroles. However, enzymatic defects can lead to the formation of non-functional isomers, resulting in a group of metabolic disorders known as porphyrias. This technical guide provides a comprehensive examination of the biosynthesis of coproporphyrinogen I, an aberrant isomer produced as a consequence of a dysfunctional heme synthesis pathway. The accumulation of this compound and its oxidized counterpart, coproporphyrin I, is a biochemical hallmark of the rare genetic disorder, Congenital Erythropoietic Porphyria (CEP), also known as Gunther's disease.[1][2] This document will detail the enzymatic steps, underlying genetic defects, quantitative data, and detailed experimental protocols relevant to the study of this abnormal metabolic shunt.
The Aberrant Pathway: From Hydroxymethylbilane (B3061235) to a Metabolic Dead-End
The biosynthesis of this compound is not a normal physiological process but rather a deviation from the main heme synthesis pathway.[1] This metabolic cul-de-sac is initiated when the enzyme uroporphyrinogen III synthase (UROS) is deficient or absent.[1][3]
The journey begins with the linear tetrapyrrole, hydroxymethylbilane (HMB) , which is formed from four molecules of porphobilinogen (B132115) by the enzyme hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase.[1] In a healthy individual, UROS efficiently converts HMB into the asymmetric uroporphyrinogen III by catalyzing an intramolecular rearrangement and cyclization.[3][4]
However, in the absence of functional UROS, HMB spontaneously cyclizes to form the symmetric and non-functional isomer, uroporphyrinogen I .[1][5][6] This spontaneous reaction marks the entry into the this compound pathway.
The next enzyme in the standard heme pathway, uroporphyrinogen decarboxylase (UROD) , can recognize and process uroporphyrinogen I as a substrate.[1][7] UROD catalyzes the sequential removal of the four acetate (B1210297) side chains from uroporphyrinogen I, converting it into This compound .[7] While UROD acts on both the type I and type III isomers, its affinity is higher for the natural substrate, uroporphyrinogen III.[7]
The final step in this aberrant pathway is the inability of the subsequent enzyme, coproporphyrinogen oxidase, to metabolize this compound. This enzyme is specific for the type III isomer, rendering this compound a metabolic dead-end.[1][2] Consequently, this compound and its auto-oxidized product, coproporphyrin I, accumulate in the body.[1][7]
Clinical Significance: Congenital Erythropoietic Porphyria (Gunther's Disease)
The accumulation of uroporphyrin I and coproporphyrin I is the primary pathophysiological basis of Congenital Erythropoietic Porphyria (CEP).[8][9][10] CEP is a rare autosomal recessive disorder caused by mutations in the UROS gene, leading to a profound deficiency of UROS activity.[8][11][12]
The clinical manifestations of CEP are severe and typically present in early infancy.[13][14][15] Key features include:
-
Severe Cutaneous Photosensitivity : The accumulation of photoreactive porphyrins in the skin leads to extreme sensitivity to sunlight, causing blistering, increased skin fragility, and in severe cases, photomutilation.[9][15][16]
-
Hemolytic Anemia : Porphyrin accumulation in erythrocytes leads to their premature destruction, resulting in chronic hemolytic anemia.[8][16]
-
Erythrodontia : Porphyrins deposit in the teeth, causing a reddish-brown discoloration.[15]
-
Reddish Urine : The high levels of excreted uroporphyrin I and coproporphyrin I give the urine a characteristic red or pink color.[15]
The severity of the disease often correlates with the degree of residual UROS activity.[17]
Quantitative Data
The diagnosis and management of Congenital Erythropoietic Porphyria rely on the quantitative analysis of porphyrin isomers in various biological samples. The following tables summarize key quantitative data related to the this compound biosynthesis pathway.
Table 1: Enzyme Kinetics of Uroporphyrinogen Decarboxylase (UROD)
| Substrate | Apparent Km (µM) | Relative Vmax | Source |
| Uroporphyrinogen III | ~0.07 | Higher | [10] |
| Uroporphyrinogen I | Higher than Uro'gen III | Lower | [7][18] |
Table 2: Porphyrin Levels in Congenital Erythropoietic Porphyria (CEP) Patients
| Analyte | Sample Type | Concentration Range | Reference Range | Source |
| Uroporphyrin I | Urine | Markedly increased (often >1000x normal) | < 20 µ g/24h | [17] |
| Coproporphyrin I | Urine | Markedly increased | < 50 µ g/24h | [17] |
| Uroporphyrin I | Feces | Increased | Trace amounts | [7] |
| Coproporphyrin I | Feces | Markedly increased | < 20 µg/g dry wt | [7] |
| Uroporphyrin I | Erythrocytes | Markedly increased | < 2 µg/dL | [7] |
| Coproporphyrin I | Erythrocytes | Markedly increased | < 2 µg/dL | [7] |
Experimental Protocols
Assay for Hydroxymethylbilane Synthase (HMBS) Activity
Principle: This spectrophotometric assay measures the rate of consumption of the substrate, porphobilinogen (PBG), or the formation of the product, hydroxymethylbilane (HMB). HMB is unstable and spontaneously cyclizes to uroporphyrinogen I, which is then oxidized to uroporphyrin I for quantification.
Reagents:
-
Tris-HCl buffer (0.1 M, pH 8.2)
-
Porphobilinogen (PBG) solution (2 mM in Tris-HCl buffer)
-
Trichloroacetic acid (TCA) (10% w/v)
-
Iodine solution (0.1% w/v in 3% w/v potassium iodide)
-
Sample (e.g., erythrocyte lysate)
Procedure:
-
Prepare a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of the sample.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the PBG solution.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 1 mL of 10% TCA.
-
Centrifuge to pellet the precipitated protein.
-
To the supernatant, add 100 µL of iodine solution to oxidize uroporphyrinogen I to uroporphyrin I.
-
After 10 minutes in the dark, measure the absorbance of the supernatant at 405 nm.
-
Calculate the amount of uroporphyrin I formed using a molar extinction coefficient of 5.48 x 105 M-1cm-1.
Assay for Uroporphyrinogen III Synthase (UROS) Activity
Principle: This fluorometric assay measures the formation of uroporphyrinogen III. It is a coupled assay where HMB is generated in situ by purified HMBS, and then UROS converts it to uroporphyrinogen III. The porphyrinogens are oxidized to porphyrins, and the isomers are separated and quantified by HPLC with fluorescence detection.
Reagents:
-
Tris-HCl buffer (0.1 M, pH 7.4)
-
Porphobilinogen (PBG) solution (2 mM in Tris-HCl buffer)
-
Purified Hydroxymethylbilane Synthase (HMBS)
-
Trichloroacetic acid (TCA) (10% w/v)
-
Iodine solution (0.1% w/v in 3% w/v potassium iodide)
-
Sample (e.g., erythrocyte lysate)
-
Uroporphyrin I and III standards for HPLC
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, a known amount of purified HMBS, and the sample containing UROS.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding PBG.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction with TCA and oxidize with iodine as described for the HMBS assay.
-
Analyze the supernatant by reverse-phase HPLC with a fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm).
-
Separate and quantify the uroporphyrin I and III isomers by comparing their retention times and peak areas to known standards.
-
UROS activity is calculated based on the amount of uroporphyrin III formed.
HPLC Analysis of Porphyrin Isomers in Urine and Feces
Principle: Reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard for separating and quantifying porphyrin isomers. The separation is based on the polarity of the porphyrins, which is determined by the number of carboxylic acid groups.
Sample Preparation (Urine):
-
Collect a 24-hour urine sample, protected from light.
-
Acidify an aliquot of the urine to pH < 3 with hydrochloric acid.
-
Centrifuge to remove any precipitate.
-
Inject the supernatant directly onto the HPLC column or after solid-phase extraction for concentration.
Sample Preparation (Feces):
-
Homogenize a fecal sample in a mixture of ethyl acetate and acetic acid.
-
Extract the porphyrins into hydrochloric acid.
-
Wash the acid extract with chloroform (B151607) to remove interfering substances.
-
Adjust the pH of the aqueous layer and inject it onto the HPLC column.
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of methanol (B129727) and ammonium (B1175870) acetate buffer (e.g., 1M, pH 5.16).[4]
-
Detection: Fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm).
-
Quantification: Compare peak areas to those of known concentrations of uroporphyrin and coproporphyrin I and III isomer standards.
Mandatory Visualizations
Caption: The aberrant biosynthesis pathway of this compound.
Caption: General experimental workflow for porphyrin isomer analysis.
References
- 1. ovid.com [ovid.com]
- 2. youtube.com [youtube.com]
- 3. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias | Semantic Scholar [semanticscholar.org]
- 4. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Identification and Characterization of 40 Novel Hydroxymethylbilane Synthase Mutations that Cause Acute Intermittent Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some kinetic properties of human red cell uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structures of hydroxymethylbilane synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uroporphyrinogen decarboxylation as a benchmark for the catalytic proficiency of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uroporphyrinogen III decarboxylase - Wikipedia [en.wikipedia.org]
- 13. Spectrophotometry method for the detection of Biochemical parameters [protocols.io]
- 14. Simultaneous determination of hydroxymethylbilane synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Newer Fluorometric Methods for the Analysis of Biologically Important Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. Investigations of rat liver uroporphyrinogen decarboxylase. Comparisons of porphyrinogens I and III as substrates and the inhibition by porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Uroporphyrinogen-III Cosynthase Deficiency in Heme Synthesis and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Uroporphyrinogen-III cosynthase (UROS), the fourth enzyme in the heme biosynthetic pathway, plays a pivotal role in the intricate process of converting linear hydroxymethylbilane (B3061235) into the cyclic uroporphyrinogen III, the precursor for heme, chlorophyll, and vitamin B12. Deficiency in UROS activity, stemming from mutations in the UROS gene, leads to the rare autosomal recessive disorder, Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease. This debilitating condition is characterized by the accumulation of non-functional and phototoxic uroporphyrinogen I and coproporphyrinogen I isomers. This technical guide provides a comprehensive overview of the molecular basis of UROS deficiency, its profound impact on heme synthesis, and the resultant clinical manifestations. It further delves into the key experimental protocols for diagnosis, including quantitative analysis of porphyrins and UROS enzyme activity, alongside molecular genetic testing. This document is intended to serve as a critical resource for researchers, clinicians, and pharmaceutical scientists engaged in the study and development of novel therapeutic interventions for this devastating disease.
Introduction: The Heme Synthesis Pathway and the Pivotal Role of Uroporphyrinogen-III Cosynthase
Heme, an iron-containing porphyrin, is an indispensable prosthetic group for a multitude of vital proteins, including hemoglobin, myoglobin, and cytochromes. Its biosynthesis is a highly regulated, eight-step enzymatic cascade. The fourth step is catalyzed by uroporphyrinogen-III cosynthase (UROS), which facilitates the inversion of the D-pyrrole ring of the linear tetrapyrrole, hydroxymethylbilane, to form the asymmetric and physiologically crucial uroporphyrinogen III.[1] In the absence or severe deficiency of UROS, hydroxymethylbilane spontaneously cyclizes to form the non-functional, symmetric isomer, uroporphyrinogen I.[1]
Molecular Basis of Uroporphyrinogen-III Cosynthase Deficiency
Congenital Erythropoietic Porphyria (CEP) is an autosomal recessive disorder caused by mutations in the UROS gene, located on chromosome 10q25.2-q26.3. These mutations lead to a profound deficiency in the activity of the UROS enzyme. The severity of the clinical phenotype in CEP is inversely correlated with the residual UROS enzyme activity.
Pathophysiology: The Consequences of UROS Deficiency
The deficiency of UROS disrupts the normal heme synthesis pathway, leading to a massive accumulation of uroporphyrinogen I and its downstream product, this compound. These porphyrinogens are oxidized to their corresponding porphyrins, uroporphyrin I and coproporphyrin I, which are intensely red and highly phototoxic. Their deposition in various tissues, including erythrocytes, bone marrow, skin, teeth, and urine, is responsible for the severe clinical manifestations of CEP.
The accumulation of these phototoxic porphyrins in the skin leads to extreme photosensitivity, causing severe blistering, ulceration, and scarring upon exposure to sunlight. In erythrocytes, the buildup of porphyrins contributes to hemolytic anemia. The deposition in bones and teeth results in erythrodontia (reddish-brown discoloration of teeth) and skeletal deformities.
Quantitative Data in Uroporphyrinogen-III Cosynthase Deficiency
The diagnosis of CEP relies on the detection of markedly elevated levels of uroporphyrin I and coproporphyrin I in various biological samples, coupled with a significant reduction in UROS enzyme activity.
| Parameter | Sample Type | Normal Range | CEP Patient Range |
| Uroporphyrin | 24-hour Urine | < 37 nmol/day[2] | Markedly elevated (often >1000-fold) |
| Coproporphyrin | 24-hour Urine | < 221 nmol/day[2] | Markedly elevated |
| Total Porphyrins | 24-hour Urine | 20 to 120 µg/L (25 to 144 nmol/L)[3] | Significantly increased |
| Uroporphyrin I | Erythrocytes | Not routinely measured in healthy individuals | Markedly elevated |
| Coproporphyrin I | Erythrocytes | Not routinely measured in healthy individuals | Markedly elevated |
| UROS Enzyme Activity | Erythrocytes | 7.41 +/- 1.35 units/mg protein[4] | Severely reduced (<10% of normal) |
Experimental Protocols for Diagnosis
Quantitative Analysis of Urinary Porphyrins by High-Performance Liquid Chromatography (HPLC)
Principle: This method separates and quantifies the different porphyrin isomers in urine based on their physicochemical properties. Reverse-phase HPLC coupled with fluorescence detection is the gold standard for this analysis.[3]
Methodology:
-
Sample Preparation: A 24-hour or random urine sample is collected and protected from light. The pH is adjusted to below 2.5.[5]
-
Chromatographic Separation: An aliquot of the prepared urine is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution is typically employed using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3][6]
-
Detection: The eluting porphyrins are detected by a fluorescence detector set at an excitation wavelength of approximately 400-405 nm and an emission wavelength of around 620 nm.[3]
-
Quantification: The concentration of each porphyrin is determined by comparing its peak area to that of a known concentration of a certified reference standard.[3]
Uroporphyrinogen-III Cosynthase (UROS) Enzyme Activity Assay in Erythrocytes
Principle: This assay measures the activity of UROS in red blood cells by quantifying the conversion of its substrate, hydroxymethylbilane, into uroporphyrinogen III. A common approach is a coupled-enzyme assay.[4]
Methodology:
-
Erythrocyte Lysate Preparation: A whole blood sample is collected in a heparinized tube. Erythrocytes are washed and then lysed to release their contents, including the UROS enzyme.
-
Coupled-Enzyme Reaction:
-
The erythrocyte lysate is incubated with porphobilinogen (B132115) (PBG), the precursor of hydroxymethylbilane.
-
Endogenous or added porphobilinogen deaminase (also known as hydroxymethylbilane synthase) in the lysate converts PBG to hydroxymethylbilane.
-
The UROS enzyme present in the lysate then converts the newly formed hydroxymethylbilane into uroporphyrinogen III. A parallel reaction without UROS will result in the non-enzymatic formation of uroporphyrinogen I.
-
-
Oxidation and Quantification: The uroporphyrinogen products (I and III) are oxidized to their corresponding fluorescent uroporphyrins. The isomers are then separated and quantified using HPLC with fluorescence detection, as described in the urinary porphyrin analysis protocol.[4]
-
Calculation of Activity: The UROS activity is calculated based on the amount of uroporphyrinogen III formed per unit of time and protein concentration.
Molecular Diagnosis: Sanger Sequencing of the UROS Gene
Principle: Sanger sequencing is employed to identify the specific disease-causing mutations in the UROS gene, providing a definitive diagnosis and enabling genetic counseling.[7]
Methodology:
-
DNA Extraction: Genomic DNA is extracted from the patient's peripheral blood leukocytes.
-
PCR Amplification: The exons and flanking intron-exon boundaries of the UROS gene are amplified using polymerase chain reaction (PCR) with specific primers.
-
Sequencing Reaction: The amplified PCR products are subjected to a sequencing reaction using the Sanger chain-termination method. This involves using fluorescently labeled dideoxynucleotides (ddNTPs) that terminate DNA synthesis at specific bases.
-
Capillary Electrophoresis: The resulting DNA fragments of varying lengths are separated by size using capillary gel electrophoresis.
-
Data Analysis: A laser excites the fluorescent labels on the ddNTPs, and a detector captures the emitted light. The sequence of the DNA is then read by a computer, which generates a chromatogram. The patient's DNA sequence is compared to the reference UROS gene sequence to identify any mutations.[8]
Visualizations
Heme Synthesis Pathway and the Impact of UROS Deficiency
Caption: Heme synthesis pathway illustrating the critical role of UROS and the metabolic consequences of its deficiency.
Diagnostic Workflow for Congenital Erythropoietic Porphyria
Caption: A streamlined workflow for the diagnosis of Congenital Erythropoietic Porphyria.
Conclusion and Future Directions
Uroporphyrinogen-III cosynthase deficiency is a severe metabolic disorder with profound clinical consequences. A thorough understanding of its molecular basis and pathophysiology is crucial for the development of effective therapeutic strategies. The diagnostic methodologies outlined in this guide, from quantitative biochemical analyses to molecular genetic testing, are essential for accurate and timely diagnosis. Future research efforts should focus on the development of novel therapies, including gene therapy and enzyme replacement therapy, to address the underlying enzymatic defect and alleviate the debilitating symptoms of Congenital Erythropoietic Porphyria. This technical guide serves as a foundational resource to support these critical endeavors.
References
- 1. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 2. Quantification of urinary porphyrins by liquid chromatography after oxidation of porphyrinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eaglebio.com [eaglebio.com]
- 6. chromsystems.com [chromsystems.com]
- 7. acgs.uk.com [acgs.uk.com]
- 8. escholarship.org [escholarship.org]
An In-depth Technical Guide to the Chemical Properties and Stability of Coproporphyrinogen I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrinogen I is a tetrapyrrole and a metabolic intermediate in the biosynthesis of heme.[1] In healthy individuals, it is a minor byproduct. However, its accumulation is a hallmark of certain pathological conditions, particularly the congenital erythropoietic porphyrias.[2] This guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to support research, diagnostics, and the development of therapeutic strategies.
Chemical Properties
This compound is a colorless molecule that readily auto-oxidizes to the reddish-purple coproporphyrin I, especially in the presence of light and oxygen. This inherent instability is a critical consideration for its study and handling.
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₄N₄O₈ | [1] |
| Molecular Weight | 660.757 g/mol | [2] |
| Physical State | Solid | [1] |
| Melting Point | 171 - 174 °C | [1] |
| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO).[3] A protocol for in vivo studies involves dissolving in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] | [3] |
Biosynthesis of this compound
This compound is not a product of the main heme synthesis pathway but arises from a metabolic shunt. In the normal pathway, the linear tetrapyrrole hydroxymethylbilane (B3061235) is cyclized by the enzyme uroporphyrinogen III synthase to form uroporphyrinogen III. However, in the absence or deficiency of this enzyme, hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I.[2] Subsequently, the enzyme uroporphyrinogen decarboxylase acts on uroporphyrinogen I, catalyzing the removal of the four carboxymethyl groups to yield this compound.[2] Unlike its isomer, coproporphyrinogen III, this compound cannot be further metabolized by coproporphyrinogen oxidase and thus accumulates.[2]
Biosynthesis of this compound.
Stability
The stability of this compound is a critical factor in its experimental handling and analysis. Due to its rapid oxidation to coproporphyrin I, all procedures should be conducted with minimal exposure to light and air. The stability of the oxidized form, coproporphyrin I, in human plasma has been studied and provides valuable insights for sample handling.
| Condition | Stability of Coproporphyrin I in Human Plasma | Source |
| Photostability | Acceptable for up to 4 hours under benchtop lighted conditions at room temperature.[4][5] | [4][5] |
| Freeze-Thaw Stability | Stable for at least three freeze-thaw cycles.[4][5] | [4][5] |
| Autosampler Stability | Stable for at least 24 hours in the autosampler.[4][5] | [4][5] |
| Long-term Storage | Stable for up to 180 days at room temperature, 4°C, -20°C, and -80°C when protected from light.[4][5] | [4][5] |
These findings suggest that while this compound itself is unstable, its oxidized product, coproporphyrin I, is relatively stable under controlled conditions. Therefore, for accurate quantification of this compound, immediate analysis after sample collection is recommended, or rapid conversion to and stabilization as coproporphyrin I followed by analysis.
Experimental Protocols
Quantification of Coproporphyrin Isomers by HPLC
This method is suitable for the separation and quantification of coproporphyrin I and III isomers in urine, which is essential for the diagnosis of porphyrias.[6]
Materials:
-
Urine sample, protected from light
-
Coproporphyrin I and III standards
-
HPLC system with a C18 reverse-phase column
-
Fluorescence detector (Excitation: ~400 nm, Emission: ~620 nm)
-
Mobile Phase A: 1 M ammonium (B1175870) acetate, pH 5.16
-
Mobile Phase B: Methanol or Acetonitrile
Procedure:
-
Acidify the urine sample with acetic acid.
-
Inject a known volume of the acidified urine onto the HPLC column.
-
Elute the porphyrins using a gradient of mobile phase B.
-
Detect the eluting porphyrins using the fluorescence detector.
-
Identify coproporphyrin I and III peaks by comparing their retention times with those of the standards.
-
Quantify the concentration of each isomer by integrating the peak areas and comparing them to a calibration curve generated with the standards.
Experimental workflow for HPLC analysis.
Spectral Properties
The spectral properties of porphyrins are central to their detection and quantification. While this compound is colorless, its oxidized form, coproporphyrin I, exhibits characteristic absorption and fluorescence spectra.
-
UV-Vis Absorption: Porphyrins typically display a strong absorption band, known as the Soret band, in the near-ultraviolet region (around 400 nm) and several weaker Q bands in the visible region (500-700 nm).[7][8]
-
Fluorescence: Coproporphyrins fluoresce in the red spectral region, typically with an emission maximum around 620 nm when excited at approximately 400 nm.[6][9] The fluorescence intensity is dependent on pH and ionic strength.[10]
Conclusion
This compound is a clinically significant molecule whose chemical properties and inherent instability present unique challenges for its study. A thorough understanding of its biosynthesis, stability, and analytical methodologies is crucial for researchers and clinicians working on porphyrias and related metabolic disorders. The information and protocols provided in this guide aim to facilitate further research and development in this field.
References
- 1. This compound | C36H44N4O8 | CID 440776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing fluorescence spectra of free porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Spontaneous Formation of Uroporphyrinogen I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uroporphyrinogen I is a metabolic dead-end isomer in the heme biosynthesis pathway, formed through the spontaneous, non-enzymatic cyclization of the linear tetrapyrrole hydroxymethylbilane (B3061235) (HMB). This event is particularly significant in the pathophysiology of certain porphyrias, notably Congenital Erythropoietic Porphyria (CEP), which arises from a deficiency in the enzyme uroporphyrinogen III synthase (UROS). Under normal physiological conditions, UROS efficiently converts HMB to the functional uroporphyrinogen III isomer, the precursor to heme and other vital tetrapyrroles. In the absence or with reduced activity of UROS, HMB accumulates and spontaneously cyclizes to the symmetric, non-functional uroporphyrinogen I isomer.[1][2][3][4] This technical guide provides a comprehensive overview of the spontaneous formation of uroporphyrinogen I, contrasting it with the enzymatic pathway. It includes available quantitative data, detailed experimental protocols for the synthesis and analysis of key molecules, and visualizations of the pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding of this aberrant metabolic route.
Introduction: The Bifurcation of the Heme Synthesis Pathway
The biosynthesis of heme is a highly conserved eight-step enzymatic pathway. A critical juncture in this pathway is the transformation of the linear tetrapyrrole, hydroxymethylbilane (HMB). HMB is synthesized from four molecules of porphobilinogen (B132115) (PBG) by the enzyme porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane synthase (HMBS).[5][6] Once formed, HMB can follow one of two paths:
-
Enzymatic Conversion to Uroporphyrinogen III: In a healthy state, the enzyme uroporphyrinogen III synthase (UROS) rapidly catalyzes the inversion of the D-pyrrole ring of HMB and facilitates its cyclization to form the asymmetric uroporphyrinogen III isomer. This isomer is the essential precursor for the synthesis of heme, chlorophylls, and vitamin B12.[2][3][7]
-
Spontaneous Cyclization to Uroporphyrinogen I: In the absence or deficiency of UROS, the unstable HMB molecule spontaneously cyclizes to form the symmetric uroporphyrinogen I isomer.[1][4][8] This isomer cannot be further metabolized to heme and its accumulation, along with its downstream product coproporphyrinogen I, is cytotoxic and leads to the clinical manifestations of CEP.[1]
The key structural difference between uroporphyrinogen I and III lies in the arrangement of the acetate (B1210297) (A) and propionate (B1217596) (P) side chains on the fourth (D) pyrrole (B145914) ring. In uroporphyrinogen I, the arrangement is symmetrical (AP-AP-AP-AP), while in uroporphyrinogen III, the D-ring is inverted, resulting in an asymmetrical arrangement (AP-AP-AP-PA).[1]
Quantitative Data
While extensive research has been conducted on the enzymatic components of the heme synthesis pathway, specific quantitative data on the kinetics of the spontaneous cyclization of hydroxymethylbilane to uroporphyrinogen I under varying physiological conditions (pH, temperature) is not extensively detailed in the available literature. The instability of HMB makes such studies challenging.[8] However, kinetic parameters for the key enzymes involved in the formation of HMB and its conversion to uroporphyrinogen III have been determined and are crucial for understanding the competition between the enzymatic and spontaneous pathways.
Table 1: Kinetic Parameters of Key Enzymes in HMB Metabolism
| Enzyme | Organism/Tissue | Substrate | Km (μM) | Optimal pH |
| Porphobilinogen Deaminase (PBGD/HMBS) | Human Liver | Porphobilinogen | 3.6 | 7.6 |
| Porphobilinogen Deaminase (PBGD/HMBS) | Rat Kidney | Porphobilinogen | K1 = 2.08 ± 0.01, K2 = 0.102 ± 0.003 | 8.2 |
| Uroporphyrinogen III Synthase (UROS) | Human Erythrocytes | Hydroxymethylbilane | 5-20 | 7.4 |
Experimental Protocols
Enzymatic Synthesis and Purification of Hydroxymethylbilane (HMB)
Principle: This protocol describes the enzymatic synthesis of HMB from porphobilinogen (PBG) using purified porphobilinogen deaminase (PBGD/HMBS). The unstable HMB is generated in situ for immediate use in studying its spontaneous cyclization or as a substrate for UROS.
Materials:
-
Porphobilinogen (PBG)
-
Purified human erythrocyte hydroxymethylbilane synthase
-
Tris-HCl buffer (0.1 M, pH 7.4)
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Iodine-potassium iodide solution (0.5% I₂ in 1% KI)
-
Sodium disulfite solution (1%)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 7.4), 0.1 mM DTT, and 2 mg/mL BSA.
-
Add a known concentration of purified holo-HMBS (e.g., 16.4 nM).[9]
-
Initiate the reaction by adding a saturating concentration of PBG (e.g., 500 µM).[9]
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes) to allow for the enzymatic conversion of PBG to HMB.[9]
-
The reaction can be stopped by the addition of 50% TCA.[9]
-
The enzymatically produced HMB will spontaneously cyclize to uroporphyrinogen I.[9]
Monitoring Spontaneous Cyclization of HMB to Uroporphyrinogen I
Principle: The formation of uroporphyrinogen I from HMB can be monitored by oxidizing the uroporphyrinogen to the fluorescent uroporphyrin I and quantifying it using spectrophotometry.
Procedure:
-
Following the enzymatic synthesis of HMB, add 0.4 mL of 0.5% iodine-1% potassium iodide solution to the reaction mixture to oxidize the uroporphyrinogen I to uroporphyrin I.[9]
-
Incubate at 37°C for 5 minutes.[9]
-
Quench the excess iodine by adding 0.1 mL of 1% sodium disulfite solution and incubate for another 5 minutes at 37°C.[9]
-
Centrifuge the sample to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 406 nm to determine the amount of uroporphyrin I formed.[9]
HPLC Separation and Quantification of Uroporphyrinogen I and III Isomers
Principle: Reversed-phase high-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying uroporphyrinogen isomers. The separation is based on the differential polarity of the isomers. Amperometric or fluorescence detection can be used for quantification.
Materials:
-
HPLC system with a reversed-phase column (e.g., ODS-Hypersil)
-
Mobile Phase A: Ammonium acetate buffer
-
Mobile Phase B: Acetonitrile or Methanol
-
Amperometric or fluorescence detector
-
Uroporphyrin I and III standards
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC column.
-
Prepare samples by acidifying urine or other biological fluids, or by using the supernatant from the HMB synthesis and cyclization experiments.
-
Inject the sample onto the HPLC column.
-
Elute the isomers using a gradient of increasing organic modifier (Mobile Phase B).
-
Detect the porphyrinogens using an amperometric detector or by post-column oxidation and fluorescence detection.
-
Quantify the peaks by comparing their area to a standard curve generated with known concentrations of uroporphyrin I and III.
Assay of Porphobilinogen Deaminase (PBGD/HMBS) Activity
Principle: The activity of PBGD is determined by measuring the rate of formation of uroporphyrinogen I from PBG. In the absence of UROS, the HMB produced by PBGD spontaneously cyclizes to uroporphyrinogen I, which is then oxidized to uroporphyrin I for quantification.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.2), PBG substrate, and the enzyme source (e.g., erythrocyte lysate).
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding TCA.
-
Oxidize the uroporphyrinogen I to uroporphyrin I using an iodine solution.
-
Quantify the uroporphyrin I formed by spectrophotometry or fluorometry.
Assay of Uroporphyrinogen III Synthase (UROS) Activity
Principle: UROS activity is measured by its ability to convert HMB to uroporphyrinogen III. A coupled enzyme assay is often used where HMB is generated in situ by PBGD. The ratio of uroporphyrinogen III to uroporphyrinogen I formed is then determined by HPLC.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), PBG, purified PBGD, and the UROS-containing sample.
-
Incubate at 37°C.
-
Stop the reaction and oxidize the uroporphyrinogens to their respective uroporphyrins.
-
Separate and quantify the uroporphyrin I and III isomers using HPLC.
-
UROS activity is proportional to the amount of uroporphyrinogen III produced.
Visualizations
Biochemical Pathway of Uroporphyrinogen I and III Formation
Caption: Biosynthesis of uroporphyrinogen I and III from porphobilinogen.
Experimental Workflow for Studying Spontaneous Uroporphyrinogen I Formation
Caption: Workflow for HMB synthesis and analysis of spontaneous cyclization.
Conclusion
The spontaneous formation of uroporphyrinogen I from hydroxymethylbilane is a critical event in the pathophysiology of certain porphyrias. While the enzymatic pathway leading to the essential uroporphyrinogen III isomer is well-characterized, the non-enzymatic cyclization to uroporphyrinogen I highlights the inherent instability of the linear tetrapyrrole precursor, HMB. A thorough understanding of both the enzymatic and spontaneous pathways, supported by robust experimental protocols for the synthesis, separation, and quantification of the involved molecules, is paramount for the development of diagnostic tools and therapeutic strategies for related metabolic disorders. Further research is warranted to elucidate the precise kinetics and influencing factors of the spontaneous cyclization of HMB to provide a more complete quantitative picture of this metabolic bifurcation.
References
- 1. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxymethylbilane - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational stability and activity analysis of two hydroxymethylbilane synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Plasmodium falciparum hydroxymethylbilane synthase does not house any cosynthase activity within the haem biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structures of hydroxymethylbilane synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Crossroads: A Technical Guide to the Conversion of Uroporphyrinogen I
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of uroporphyrinogen I, a critical juncture in the biosynthesis of heme. A thorough understanding of this metabolic pathway is essential for researchers in hematology, oncology, and drug development, particularly in the context of inherited metabolic disorders known as porphyrias. This document details the enzymes, reaction mechanisms, quantitative data, and experimental protocols central to the study of uroporphyrinogen I metabolism.
Introduction: The Bifurcation of Heme Synthesis
Heme, an iron-containing porphyrin, is a vital prosthetic group for a vast array of proteins, including hemoglobin, myoglobin, and cytochromes. Its biosynthesis is a highly regulated, eight-step enzymatic pathway. A pivotal intermediate in this pathway is the linear tetrapyrrole, hydroxymethylbilane (B3061235) (HMB), also known as preuroporphyrinogen. At this stage, the pathway bifurcates, leading to the formation of two distinct isomers of uroporphyrinogen: the physiologically crucial uroporphyrinogen III and the dead-end product, uroporphyrinogen I.[1]
The direction of this metabolic fork is determined by the presence or absence of the enzyme uroporphyrinogen III synthase. In a healthy physiological state, this enzyme efficiently converts HMB to uroporphyrinogen III, which proceeds through the heme synthesis pathway. However, in the absence or deficiency of uroporphyrinogen III synthase, HMB spontaneously cyclizes to form uroporphyrinogen I.[1] While uroporphyrinogen I itself is not directly toxic, its subsequent enzymatic conversion and accumulation are hallmarks of congenital erythropoietic porphyria (CEP), or Gunther's disease, a rare and severe genetic disorder.[2]
Enzymatic Landscape of Uroporphyrinogen I Conversion
The metabolism of uroporphyrinogen I involves a key enzyme that also participates in the main heme synthesis pathway: uroporphyrinogen decarboxylase.
Formation of Uroporphyrinogen I: A Spontaneous Cyclization
The formation of uroporphyrinogen I is a non-enzymatic process. The precursor, hydroxymethylbilane, is synthesized from four molecules of porphobilinogen (B132115) (PBG) by the enzyme hydroxymethylbilane synthase (HMBS) , also known as porphobilinogen deaminase or uroporphyrinogen I synthase.[3] In the absence of uroporphyrinogen III synthase, the linear HMB molecule spontaneously closes to form the symmetrical uroporphyrinogen I isomer.[1]
Uroporphyrinogen Decarboxylase: The Key Converting Enzyme
Uroporphyrinogen decarboxylase (UROD) is the fifth enzyme in the heme biosynthetic pathway and is responsible for the stepwise decarboxylation of the four acetate (B1210297) side chains of uroporphyrinogen to methyl groups, forming coproporphyrinogen.[4] Importantly, UROD can act on both uroporphyrinogen III and uroporphyrinogen I as substrates.[4][5] The enzymatic conversion of uroporphyrinogen I by UROD yields coproporphyrinogen I.[1] Unlike its isomer, coproporphyrinogen III, this compound cannot be further metabolized in the heme synthesis pathway and its accumulation contributes to the pathology of CEP.
Quantitative Data: Enzyme Kinetics
The efficiency of the enzymatic conversions involving the precursors and isomers of uroporphyrinogen can be quantified by their kinetic parameters. The following tables summarize key kinetic data for the relevant human enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) | Source |
| Hydroxymethylbilane Synthase (wt) | Porphobilinogen | 28 ± 1 | 2996 ± 9 | - | - | [6] |
| Hydroxymethylbilane Synthase (wt) | Porphobilinogen | - | - | - | - | [7] |
| Uroporphyrinogen III Synthase | Hydroxymethylbilane | 5 - 20 | - | - | - | [8] |
| Uroporphyrinogen Decarboxylase | Uroporphyrinogen III | 0.07 | - | 0.16 | ~3 x 106 | [9] |
| Uroporphyrinogen Decarboxylase | Uroporphyrinogen I | Higher than III isomer | - | - | - | [5] |
Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and the source of the enzyme. The data presented here are for comparative purposes.
Experimental Protocols
Accurate measurement of the enzymes and metabolites involved in uroporphyrinogen I conversion is crucial for both basic research and clinical diagnostics. The following sections provide detailed methodologies for key experiments.
Assay for Hydroxymethylbilane Synthase (HMBS) Activity
This assay measures the activity of HMBS by quantifying the amount of uroporphyrinogen I formed from the substrate porphobilinogen (PBG).
Principle: HMBS catalyzes the polymerization of four molecules of PBG to form hydroxymethylbilane. In the absence of uroporphyrinogen III synthase, HMB spontaneously cyclizes to uroporphyrinogen I. The uroporphyrinogen I is then oxidized to the stable, fluorescent uroporphyrin I, which can be quantified spectrophotometrically.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Porphobilinogen (PBG) solution (1 mM in water)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Iodine solution (0.1% w/v in ethanol)
-
Sodium thiosulfate (B1220275) solution (1% w/v in water)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
800 µL of 0.1 M phosphate buffer, pH 7.4
-
100 µL of enzyme preparation (e.g., erythrocyte lysate)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of 1 mM PBG solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of 10% TCA.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add 10 µL of 0.1% iodine solution to oxidize uroporphyrinogen I to uroporphyrin I. Incubate in the dark for 10 minutes.
-
Add 10 µL of 1% sodium thiosulfate solution to quench the excess iodine.
-
Measure the absorbance of the solution at 405 nm.
-
Calculate the concentration of uroporphyrin I using the molar extinction coefficient (ε = 5.48 x 105 M-1cm-1).[6]
-
Express enzyme activity as nmol of uroporphyrinogen I formed per hour per mg of protein.
Assay for Uroporphyrinogen Decarboxylase (UROD) Activity
This assay determines the activity of UROD by measuring the conversion of uroporphyrinogen I to this compound.
Principle: UROD catalyzes the decarboxylation of the four acetate side chains of uroporphyrinogen I to yield this compound. The product, this compound, is then oxidized to the fluorescent coproporphyrin I for quantification by HPLC.
Materials:
-
Tris-HCl buffer (0.1 M, pH 7.0)
-
Uroporphyrinogen I (substrate)
-
Dithiothreitol (DTT)
-
EDTA
-
Enzyme preparation (e.g., cell lysate)
-
TCA (10%)
-
HPLC system with a fluorescence detector
Procedure:
-
Substrate Preparation: Uroporphyrinogen I can be synthesized from uroporphyrin I by reduction with sodium amalgam or enzymatically from PBG using purified HMBS.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
Tris-HCl buffer (0.1 M, pH 7.0)
-
DTT (1 mM)
-
EDTA (1 mM)
-
Uroporphyrinogen I (final concentration, e.g., 10 µM)
-
Enzyme preparation
-
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).
-
Terminate the reaction by adding 10% TCA.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by HPLC to quantify the coproporphyrin I formed.
HPLC Analysis of Uroporphyrinogen Isomers
This method allows for the separation and quantification of uroporphyrin I and III isomers.
Principle: Reversed-phase high-performance liquid chromatography (HPLC) separates the porphyrin isomers based on their polarity. The isomers are detected by their native fluorescence.
Instrumentation:
-
HPLC system with a gradient pump
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm)
Reagents:
-
Mobile Phase A: 1 M Ammonium acetate buffer, pH 5.16
-
Mobile Phase B: Methanol or Acetonitrile
Procedure:
-
Sample Preparation: Acidify urine or fecal extracts with acetic acid. For erythrocyte lysates, precipitate proteins with TCA and use the supernatant.
-
Injection: Inject the prepared sample onto the equilibrated HPLC column.
-
Gradient Elution: A typical gradient program starts with a high concentration of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the porphyrins. The exact gradient will depend on the specific column and system used.
-
Detection: Monitor the eluent with a fluorescence detector.
-
Quantification: Identify and quantify the peaks corresponding to uroporphyrin I and III by comparing their retention times and peak areas to those of known standards.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: Heme Biosynthesis Branch Point.
Caption: HMBS Activity Assay Workflow.
Caption: HPLC Analysis Workflow.
Conclusion
The enzymatic conversion of uroporphyrinogen I is a critical area of study with direct implications for understanding and diagnosing congenital erythropoietic porphyria. This guide has provided a detailed technical overview of the enzymes, kinetics, and experimental methodologies involved in this metabolic pathway. For researchers and professionals in drug development, a comprehensive grasp of these concepts is paramount for the development of novel diagnostic tools and therapeutic interventions for porphyrias and other related disorders of heme metabolism. The provided quantitative data and experimental protocols serve as a valuable resource for designing and executing robust scientific investigations in this field.
References
- 1. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]
- 2. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 3. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 4. Crystal structure of human uroporphyrinogen decarboxylase | The EMBO Journal [link.springer.com]
- 5. Some kinetic properties of human red cell uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of a common hotspot variant in acute intermittent porphyria sheds light on the mechanism of hydroxymethylbilane synthase function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational stability and activity analysis of two hydroxymethylbilane synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uroporphyrinogen III | 1976-85-8 | Benchchem [benchchem.com]
- 9. Uroporphyrinogen decarboxylation as a benchmark for the catalytic proficiency of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Coproporphyrinogen I in Congenital Erythropoietic Porphyria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare autosomal recessive disorder characterized by a profound deficiency in the enzyme uroporphyrinogen III synthase (UROS). This enzymatic defect disrupts the normal heme biosynthesis pathway, leading to the accumulation of non-functional and phototoxic type I porphyrin isomers, primarily uroporphyrinogen I and its downstream metabolite, coproporphyrinogen I. This technical guide provides an in-depth examination of the pivotal role of this compound in the pathophysiology of CEP. It details the biochemical cascade leading to its formation, presents quantitative data on its accumulation in various biological matrices, outlines key experimental protocols for its analysis, and visualizes the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of therapeutics for congenital erythropoietic porphyria.
Introduction: The Aberrant Heme Synthesis Pathway in CEP
Heme, a vital iron-containing prosthetic group, is synthesized through a meticulously regulated eight-step enzymatic pathway. A critical step in this process is the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) into the asymmetric uroporphyrinogen III by the enzyme uroporphyrinogen III synthase (UROS).[1] In individuals with Congenital Erythropoietic Porphyria (CEP), a deficiency in UROS activity disrupts this crucial step.[2][3]
With the primary pathway obstructed, the accumulated hydroxymethylbilane is non-enzymatically cyclized to form the symmetric and non-functional uroporphyrinogen I.[4] This isomer can then be acted upon by the subsequent enzyme in the pathway, uroporphyrinogen decarboxylase, which converts it to this compound.[5] However, the following enzyme, coproporphyrinogen oxidase, is specific for the type III isomer, rendering this compound a metabolic dead-end.[6] The accumulation of uroporphyrinogen I and this compound, and their oxidized counterparts, uroporphyrin I and coproporphyrin I, is the biochemical hallmark of CEP.[2][3] These porphyrins deposit in various tissues, including erythrocytes, bone marrow, skin, teeth, and urine, leading to the severe clinical manifestations of the disease.[2][7][8]
Biochemical Pathway of this compound Formation
The formation of this compound in CEP is a direct consequence of the UROS enzyme deficiency. The following diagram illustrates this aberrant biochemical pathway.
Caption: Biochemical pathway of this compound formation in CEP.
Quantitative Data Presentation
The hallmark of CEP is the massive accumulation of type I porphyrin isomers. The following tables summarize the quantitative data on the levels of these porphyrins in various biological samples from CEP patients compared to healthy individuals.
Table 1: Urinary Porphyrin Levels
| Analyte | Specimen | Normal Range | CEP Patient Range | Fold Increase (approx.) |
| Total Porphyrins | 24-hour Urine | 20 - 120 µg/L[7] | 50 - 100 mg/day[2] | 100 - 1000x |
| Uroporphyrin I | 24-hour Urine | < 25 µ g/24h | Markedly Increased | - |
| Coproporphyrin I | 24-hour Urine | < 75 µ g/24h | Markedly Increased | - |
| Uroporphyrin/Creatinine (B1669602) Ratio | Spot Urine | < 35 nmol/mmol | 1187 nmol/mmol (example)[8] | > 30x |
Table 2: Erythrocyte and Plasma Porphyrin Levels
| Analyte | Specimen | Normal Range | CEP Patient Value (example) |
| Total Erythrocyte Porphyrins | Whole Blood | 20 - 80 µg/dL[9] | 124.3 µ g/100 ml[8] |
| Plasma Total Porphyrins | Plasma | 0 - 1.0 mcg/dL[10] | Markedly Increased |
| Plasma Uroporphyrin | Plasma | 0 - 1.4 nmol/L[11] | Markedly Increased |
Table 3: Uroporphyrinogen III Synthase (UROS) Activity
| Source | Normal Activity | CEP Patient Activity |
| Erythrocytes | 100% | < 1% to ~10%[4] |
| Cultured Lymphoblasts | 100% | Markedly Decreased[1] |
Experimental Protocols
Accurate diagnosis and monitoring of CEP rely on robust laboratory methods. The following sections detail the methodologies for key experiments.
Uroporphyrinogen III Synthase (UROS) Activity Assay in Erythrocytes (Coupled-Enzyme Method)
This assay measures the activity of UROS by quantifying the uroporphyrinogen III formed from its substrate, hydroxymethylbilane, which is generated in situ.[1]
Principle: Porphobilinogen (PBG) is converted to hydroxymethylbilane by hydroxymethylbilane synthase (HMBS). In the presence of UROS, hydroxymethylbilane is converted to uroporphyrinogen III. In the absence or deficiency of UROS, it spontaneously forms uroporphyrinogen I. The uroporphyrinogen isomers are then oxidized to their respective fluorescent uroporphyrins, which are separated and quantified by high-performance liquid chromatography (HPLC).
Materials:
-
Washed erythrocytes
-
Porphobilinogen (PBG) solution
-
Partially purified hydroxymethylbilane synthase (HMBS)
-
Tris-HCl buffer (pH 8.2)
-
EDTA solution
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Iodine solution
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Hemolysate Preparation: Wash packed erythrocytes three times with cold 0.9% NaCl. Lyse the cells by adding four volumes of cold distilled water and freeze-thawing.
-
Reaction Mixture: In a microcentrifuge tube, combine the hemolysate, Tris-HCl buffer, EDTA, DTT, HMBS, and PBG solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) in the dark.
-
Reaction Termination and Oxidation: Stop the reaction by adding TCA. Centrifuge to pellet the protein. To the supernatant, add iodine solution to oxidize the uroporphyrinogens to uroporphyrins.
-
HPLC Analysis: Inject the oxidized sample into the HPLC system.
-
Quantification: Separate uroporphyrin I and III isomers using a gradient elution. Quantify the peaks by comparing their fluorescence intensity to known standards. UROS activity is expressed as the amount of uroporphyrinogen III formed per hour per milligram of protein.
Quantification of Urinary Coproporphyrin I and III Isomers by HPLC
This method allows for the precise quantification of coproporphyrin isomers, which is crucial for the diagnosis of CEP.[5]
Principle: Urinary porphyrins are separated based on their hydrophobicity using reversed-phase HPLC. The different isomers of coproporphyrin are resolved and detected by their native fluorescence.
Materials:
-
Urine sample (24-hour or spot collection)
-
Acetonitrile
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.16)
-
Methanol
-
Coproporphyrin I and III standards
-
HPLC system with a fluorescence detector (Excitation: ~400 nm, Emission: ~620 nm)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Centrifuge the urine sample to remove any sediment. Acidify an aliquot of the supernatant with HCl.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Chromatographic Separation: Use a gradient elution with a mobile phase consisting of ammonium acetate buffer and an organic modifier (e.g., acetonitrile/methanol mixture). A typical gradient runs from a high aqueous content to a high organic content to elute the porphyrins in order of decreasing polarity.[12]
-
Detection and Quantification: Monitor the eluent with a fluorescence detector. Identify the coproporphyrin I and III peaks based on their retention times compared to standards. Quantify the peaks by integrating the peak areas and comparing them to a calibration curve generated with the standards. Results are typically expressed as nmol/L or normalized to creatinine concentration (nmol/mmol creatinine).[6]
Mandatory Visualizations
Experimental Workflow for CEP Diagnosis
The following diagram outlines the logical flow of the diagnostic process for Congenital Erythropoietic Porphyria.
References
- 1. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Porphyrins Urine Test - UF Health [ufhealth.org]
- 8. CONGENITAL ERYTHROPOIETIC PORPHYRIA: TWO CASE REPORTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Test Details [utmb.edu]
- 10. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 11. Measurement of plasma uroporphyrin during treatment and long-term follow-up of patients with Porphyria cutanea tarda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pathophysiological Role of Coproporphyrinogen I: A Technical Guide for Metabolic Disease Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coproporphyrinogen I, an isomer of the heme synthesis intermediate coproporphyrinogen III, is a critical molecule in the context of certain metabolic disorders.[1][2] In healthy individuals, it is a metabolic dead-end with no known biological function.[1] However, its accumulation is a hallmark of Congenital Erythropoietic Porphyria (CEP), a severe genetic disorder.[1][3] This technical guide provides a comprehensive overview of the biosynthesis of this compound, its central role in the pathophysiology of CEP, and detailed methodologies for its quantification. This document is intended to serve as a resource for researchers, clinicians, and pharmaceutical scientists working to understand and develop therapies for porphyrias and other related metabolic diseases.
Introduction: The Aberrant Heme Synthesis Pathway and this compound
The biosynthesis of heme is a fundamental eight-step enzymatic pathway essential for the production of hemoproteins like hemoglobin and cytochromes.[1] A critical juncture in this pathway is the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) to the cyclic uroporphyrinogen III, a reaction catalyzed by uroporphyrinogen III synthase (UROS).[3] In individuals with a deficiency in UROS activity, hydroxymethylbilane spontaneously cyclizes to form the non-functional isomer, uroporphyrinogen I.[1][3] This uroporphyrinogen I is subsequently acted upon by uroporphyrinogen decarboxylase (UROD), which converts it to this compound.[1][2]
Unlike its isomer, coproporphyrinogen III, this compound is not a substrate for the enzyme coproporphyrinogen oxidase.[1][3] Consequently, it represents a terminal product in this aberrant pathway and accumulates in the body.[1][2][4] This accumulation, along with its oxidized counterpart coproporphyrin I, is the primary driver of the pathophysiology of Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease.[1][5]
The Metabolic Disorder: Congenital Erythropoietic Porphyria (CEP)
CEP is a rare, autosomal recessive disorder caused by mutations in the UROS gene, leading to a marked deficiency in UROS enzyme activity.[5][6] In some rare instances, it can be an X-linked condition due to mutations in the GATA1 gene.[5][6] The resulting accumulation of uroporphyrinogen I and this compound, and their oxidized porphyrin forms, in erythrocytes, bone marrow, and other tissues leads to a range of severe clinical manifestations.[5][7]
The clinical phenotype of CEP can vary widely, from severe cases presenting with non-immune hydrops fetalis in utero to milder, later-onset forms.[6][8] The primary clinical features include:
-
Severe Cutaneous Photosensitivity : Porphyrins are photoactive molecules that, upon exposure to light, generate reactive oxygen species that cause severe damage to the skin.[5][7] This manifests as blistering, increased skin fragility, and in severe cases, photomutilation of digits and facial features.[1][3]
-
Hemolytic Anemia : The accumulation of porphyrins in red blood cells leads to their premature destruction (hemolysis), resulting in anemia that can range from mild to transfusion-dependent.[3][7]
-
Erythrodontia : The deposition of porphyrins in the teeth gives them a reddish-brown discoloration.[3]
-
Splenomegaly : An enlarged spleen is a common finding, often secondary to the hemolytic anemia.[3]
-
Discolored Urine : The excessive excretion of porphyrins results in pink to dark red urine, which is often the first sign of the disease in infants.[6]
Quantitative Analysis of this compound and Related Porphyrins
The diagnosis of CEP relies on the biochemical detection of markedly elevated levels of type I porphyrin isomers in various biological samples.
| Analyte | Sample Type | Typical Findings in CEP | Normal Range (Example) |
| Uroporphyrin I | Urine | Markedly increased (100-1000 times normal)[1] | 0-22 nmol/L[9] |
| Coproporphyrin I | Urine | Markedly increased[1] | 1.5-228 nmol/L[9] |
| Coproporphyrin I | Feces | Markedly increased[1][3] | 0-76 nmol/g dry wt[9] |
| Total Porphyrins | Erythrocytes | Markedly increased, predominantly uroporphyrin I[10] | Varies by lab |
| Uroporphyrinogen III Synthase (UROS) Activity | Erythrocytes | Markedly decreased[7] | 7.41 +/- 1.35 units/mg protein (coupled-enzyme assay)[2] |
Experimental Protocols
Quantification of Urinary Porphyrins by High-Performance Liquid Chromatography (HPLC)
Principle: This method separates porphyrin isomers based on their polarity using a reversed-phase column, followed by sensitive fluorometric detection.[5][11]
Methodology:
-
Sample Preparation:
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., Chromolith RP-18).[5]
-
Mobile Phase: A gradient elution using two mobile phases is typically employed.[11]
-
Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 1.0 M, pH 5.16).[11]
-
Mobile Phase B: Acetonitrile/methanol mixture.[11]
-
-
Detector: Fluorescence detector with excitation and emission wavelengths set appropriately for porphyrins (e.g., excitation ~400 nm, emission ~620 nm).
-
-
Procedure:
-
Inject the prepared urine sample onto the equilibrated HPLC column.
-
Run the gradient program to separate the different porphyrin isomers.
-
Identify and quantify the peaks corresponding to uroporphyrin I and III, and coproporphyrin I and III by comparing their retention times and peak areas to those of known standards.
-
Uroporphyrinogen III Synthase (UROS) Enzyme Assay
Principle: This assay measures the activity of UROS by quantifying the amount of uroporphyrinogen III produced from its substrate, hydroxymethylbilane.[2]
Methodology (Coupled-Enzyme Assay): [2]
-
Preparation of Reagents:
-
Erythrocyte Lysate: Prepare a lysate from patient and control red blood cells.
-
Hydroxymethylbilane Synthase (HMBS) Preparation: Obtain a source of HMBS, which can be prepared from heat-treated erythrocyte lysates.[2]
-
Substrate: Porphobilinogen (PBG).
-
-
Assay Procedure:
-
Incubate the patient or control erythrocyte lysate with PBG and the HMBS preparation. The HMBS will convert PBG to hydroxymethylbilane.
-
The UROS present in the lysate will then convert the hydroxymethylbilane to uroporphyrinogen III.
-
Stop the reaction after a defined time period.
-
Oxidize the uroporphyrinogen products to their corresponding stable uroporphyrin isomers.
-
Quantify the amounts of uroporphyrin I and uroporphyrin III formed using HPLC with fluorescence detection as described above.
-
UROS activity is calculated based on the amount of uroporphyrinogen III produced per unit of time and protein concentration.
-
Signaling Pathways and Experimental Workflows
Caption: Aberrant heme synthesis in Congenital Erythropoietic Porphyria.
Caption: Workflow for urinary porphyrin analysis by HPLC.
Therapeutic Strategies and Drug Development
Currently, there is no cure for CEP, and management focuses on symptomatic relief and preventing complications.[1] Key management strategies include:
-
Strict Sun Avoidance: Protecting the skin from sunlight and other sources of intense light is paramount.[1]
-
Blood Transfusions: For patients with severe hemolytic anemia, regular blood transfusions can suppress the bone marrow's production of porphyrins.[1][3]
-
Bone Marrow or Hematopoietic Stem Cell Transplantation: This is the only curative treatment option for severely affected individuals.[1][12]
For drug development professionals, understanding the role of this compound and the underlying enzymatic defect in CEP opens up several avenues for therapeutic intervention:
-
Gene Therapy: Correcting the defective UROS gene is a promising future therapeutic strategy.
-
Pharmacological Chaperones: Small molecules that can stabilize the mutant UROS enzyme and increase its residual activity are being investigated.[13]
-
Substrate Reduction Therapy: Inhibiting an early step in the heme synthesis pathway to reduce the overall production of porphyrin precursors.
-
Scavengers of Reactive Oxygen Species: Antioxidants could potentially mitigate the light-induced skin damage.
Conclusion
This compound, while a benign byproduct in healthy individuals, is a central player in the pathophysiology of Congenital Erythropoietic Porphyria. Its accumulation due to a deficiency in uroporphyrinogen III synthase leads to the severe clinical manifestations of this debilitating disease. Accurate quantification of this compound and other type I porphyrin isomers is essential for the diagnosis and monitoring of CEP. A thorough understanding of the aberrant metabolic pathway that produces this compound is crucial for the development of novel and effective therapies for this and other related metabolic disorders. This technical guide provides a foundational resource for researchers and clinicians working towards this goal.
References
- 1. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gunther disease - Wikipedia [en.wikipedia.org]
- 8. Congenital Erythropoietic Porphyria - American Porphyria Foundation [porphyriafoundation.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Porphyrin Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Porphyrins, the vibrant pigments of life, are tetrapyrrolic macrocycles fundamental to a vast range of biological processes, from oxygen transport by heme to light harvesting by chlorophyll. While the archetypal porphyrin structure is well-known, the existence and study of its isomers—molecules with the same chemical formula but different arrangements of atoms—have opened up new frontiers in chemistry, biology, and medicine. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of porphyrin isomers, offering valuable insights for researchers in the field.
A Historical Journey: From "Dualism" to Designer Isomers
The story of porphyrin isomers begins with the pioneering work of German chemist Hans Fischer in the early 20th century.[1][2][3] His extensive research on the synthesis of porphyrins, for which he was awarded the Nobel Prize in Chemistry in 1930, led to the synthesis of over 130 different porphyrins, including the landmark total synthesis of hemin (B1673052) in 1929.[1][2][3] Fischer's work also introduced the concept of "type-isomers," recognizing that the arrangement of substituents on the porphyrin core could lead to different isomeric forms.[4] He noted a "dualism" in nature, where only isomers of type I and type III were found to occur naturally.[5]
A pivotal moment in understanding the biosynthesis of these isomers came with the elucidation of the enzymatic pathways leading to uroporphyrinogen I and III. It was discovered that two enzymes are involved: porphobilinogen (B132115) deaminase, which catalyzes the formation of a linear tetrapyrrole, and uroporphyrinogen III cosynthase, which facilitates the cyclization and rearrangement to form the physiologically crucial uroporphyrinogen III.[6][7] In the absence of the latter enzyme, the linear precursor spontaneously cyclizes to form the non-functional uroporphyrinogen I.[8][9]
The field of porphyrin isomerism took a significant leap forward in 1986 when Emanuel Vogel and his team reported the first synthesis of a non-natural porphyrin isomer, which they named porphycene.[10][11] This achievement demonstrated that the pyrrole (B145914) rings and methine bridges of the porphyrin macrocycle could be rearranged to create novel structures with unique properties. This discovery spurred the synthesis of a variety of other non-natural isomers, including corrphycene (B1249828) and isoporphycene, expanding the family of porphyrinoids and their potential applications.[8][10]
Classification of Porphyrin Isomers
Porphyrin isomers can be broadly classified based on the connectivity of the pyrrole rings and the arrangement of their substituents.
Constitutional Isomers
These isomers differ in the connectivity of the atoms. This can be further divided into:
-
Positional Isomers (Type-Isomers): These isomers have the same porphyrin core but differ in the arrangement of the peripheral substituents. As established by Fischer, there are four possible positional isomers (Type I, II, III, and IV) for a porphyrin with two different types of substituents on the β-positions of the pyrrole rings.[5][12] Only Type I and Type III isomers are found in nature.[12]
-
Skeletal Isomers: These isomers have a different arrangement of the atoms within the macrocyclic core itself. This class includes the non-natural isomers where the pyrrole rings and methine bridges are rearranged. A nomenclature based on the number of atoms in the bridges connecting the pyrrole rings is used to classify these isomers, such as[5]porphyrin-(2.0.2.0) for porphycene.[8][13]
Tautomers
Tautomers are isomers that readily interconvert, primarily through the migration of a hydrogen atom. In free-base porphyrins, the two inner protons can be located on adjacent (syn) or opposite (anti) nitrogen atoms, leading to different tautomeric forms.[13]
A logical diagram illustrating the classification of porphyrin isomers is presented below:
Biosynthesis of Uroporphyrinogen Isomers: A Crucial Signaling Pathway
The biosynthesis of uroporphyrinogen III is a critical pathway in the production of all physiologically relevant porphyrins, including heme and chlorophyll.[14][15] This pathway involves a remarkable enzymatic process that ensures the formation of the correct isomer.
The key steps are:
-
Formation of Hydroxymethylbilane (B3061235): The enzyme porphobilinogen deaminase (also known as hydroxymethylbilane synthase) catalyzes the head-to-tail condensation of four molecules of porphobilinogen (PBG) to form a linear tetrapyrrole called hydroxymethylbilane (HMB).[7][15]
-
Isomerization and Cyclization: The enzyme uroporphyrinogen III synthase then takes over. It binds to HMB and catalyzes an intramolecular rearrangement, flipping the fourth (D) pyrrole ring, followed by cyclization to form uroporphyrinogen III.[2][6][14] This intricate mechanism is often referred to as the "spiro-mechanism" due to the proposed involvement of a spirocyclic intermediate.[14]
-
Spontaneous Cyclization: In the absence of uroporphyrinogen III synthase, HMB spontaneously cyclizes to form uroporphyrinogen I, a non-functional isomer.[8][9]
A diagram of this crucial biosynthetic pathway is shown below:
Synthetic Strategies for Porphyrin Isomers
The synthesis of porphyrin isomers, both natural and non-natural, has been a central theme in porphyrin chemistry. Various methods have been developed to control the arrangement of pyrrole units and substituents.
General Synthetic Workflow
A generalized workflow for the synthesis and characterization of a porphyrin isomer is depicted below:
Key Experimental Protocols
1. Adler-Longo Synthesis of meso-Tetraphenylporphyrin (TPP)
This method is a widely used one-pot synthesis for symmetrically substituted porphyrins.[16]
-
Materials: Pyrrole, benzaldehyde (B42025), propionic acid.
-
Procedure:
-
Freshly distilled pyrrole and benzaldehyde are added to refluxing propionic acid.
-
The mixture is refluxed for a specified time (e.g., 30 minutes).
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is washed with methanol (B129727) and hot water to remove impurities.
-
The resulting solid is purified by column chromatography on silica (B1680970) gel.[16]
-
2. Synthesis of trans-A₂B₂-Porphyrins
This method allows for the synthesis of porphyrins with two different substituents in a trans arrangement.[4][17]
-
Materials: Dipyrromethane, aldehyde, trifluoroacetic acid (TFA), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), dichloromethane (B109758) (DCM).
-
Procedure:
-
A solution of dipyrromethane and an aldehyde in DCM is treated with a catalytic amount of TFA.
-
The reaction is stirred at room temperature for a period of time.
-
DDQ is added to the reaction mixture to oxidize the porphyrinogen (B1241876) intermediate to the porphyrin.
-
The solvent is removed, and the crude product is purified by column chromatography.[4][17]
-
3. Synthesis of Porphycene
The synthesis of porphycene, the first non-natural porphyrin isomer, involves a multi-step process. A key strategy involves the McMurry coupling of a dialdehyde (B1249045) precursor.
-
General Approach: The synthesis typically starts from furan (B31954) or pyrrole derivatives to construct a bipyrrole intermediate. This intermediate is then functionalized to introduce aldehyde groups at the appropriate positions. The crucial macrocyclization step is often achieved through an intramolecular McMurry coupling reaction using a low-valent titanium reagent.
Quantitative Data of Porphyrin Isomers
The structural variations in porphyrin isomers lead to distinct physical and chemical properties. A summary of key quantitative data for selected porphyrin isomers is presented in the table below.
| Porphyrin Isomer | Molar Mass ( g/mol ) | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Synthetic Yield (%) | Reference(s) |
| Porphyrin (unsubstituted) | 310.34 | ~395 | ~490, 525, 565, 620 | Varies | [18] |
| meso-Tetraphenylporphyrin (TPP) | 614.74 | ~419 | ~515, 550, 590, 650 | 20-40 | [4][17] |
| Uroporphyrin I | 830.73 | ~406 | ~502, 537, 570, 625 | Varies | [1] |
| Uroporphyrin III | 830.73 | ~406 | ~504, 540, 575, 630 | Varies | [1] |
| Porphycene | 310.34 | ~360, 390 | ~590, 620, 650 | Varies | [8][19] |
Note: Spectroscopic data can vary depending on the solvent and substitution pattern. Yields are highly dependent on the specific synthetic route and reaction conditions.
Characterization of Porphyrin Isomers
A combination of spectroscopic techniques is essential for the unambiguous characterization of porphyrin isomers.
-
UV-Vis Spectroscopy: The electronic absorption spectrum of a porphyrin is characterized by an intense Soret band (or B band) in the near-UV region (~400 nm) and several weaker Q-bands in the visible region.[18] The positions and intensities of these bands are sensitive to the isomer's structure, metalation state, and environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of porphyrin isomers. The aromatic ring current of the macrocycle results in a characteristic chemical shift pattern, with the inner NH protons appearing at very high field (upfield) and the peripheral meso and β-pyrrolic protons at very low field (downfield).[20]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the porphyrin isomer and to confirm its elemental composition.
Conclusion
The discovery and ongoing exploration of porphyrin isomers have profoundly impacted our understanding of porphyrin chemistry and biology. From the foundational work of Hans Fischer to the innovative synthesis of non-natural isomers, the field continues to evolve, offering new molecular architectures with tailored properties. For researchers in drug development and materials science, the ability to design and synthesize specific porphyrin isomers provides a powerful platform for creating novel photosensitizers for photodynamic therapy, catalysts for chemical transformations, and components for molecular electronics. The in-depth knowledge of their history, classification, synthesis, and characterization presented in this guide serves as a valuable resource for advancing research and development in this exciting and significant area of science.
References
- 1. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 3. worldscientific.com [worldscientific.com]
- 4. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PORYPHRINS PRESENTATION .pdf [slideshare.net]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 8. Porphyrin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. microbenotes.com [microbenotes.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. secjhuapl.edu [secjhuapl.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
A Preliminary Investigation of Coproporphyrinogen I Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrinogen I is a metabolic intermediate that is typically produced in minimal quantities in the human body. However, its accumulation is a key biomarker and a direct contributor to the pathophysiology of a group of genetic disorders known as porphyrias, most notably Congenital Erythropoietic Porphyria (CEP), or Günther's disease.[1][2] This in-depth technical guide provides a comprehensive overview of the preliminary investigation of this compound accumulation, focusing on its biochemical origins, the analytical methods for its quantification, and the functional assessment of the enzyme deficiency that leads to its buildup. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of metabolic disorders.
The Biochemical Basis of this compound Accumulation
The accumulation of this compound is primarily the result of a deficiency in the enzyme Uroporphyrinogen III Synthase (UROS).[3][4] UROS is the fourth enzyme in the heme biosynthetic pathway and is responsible for the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) into the asymmetric uroporphyrinogen III.[5][6] In the presence of deficient UROS activity, hydroxymethylbilane spontaneously cyclizes to form the symmetric, non-functional isomer, uroporphyrinogen I.[7] This isomer is then acted upon by uroporphyrinogen decarboxylase to form this compound.[7] Unlike its isomer, coproporphyrinogen III, this compound cannot be further metabolized by coproporphyrinogen oxidase and thus accumulates in the body, leading to the severe clinical manifestations of CEP.[1][7]
Data Presentation: Quantitative Analysis of Porphyrins
The quantitative analysis of porphyrin isomers in various biological samples is crucial for the diagnosis and monitoring of porphyrias. The following tables summarize typical concentrations of coproporphyrin I and related porphyrins in healthy individuals and in patients with Congenital Erythropoietic Porphyria (CEP).
Table 1: Urinary Porphyrin Reference Ranges and a Case Study in CEP
| Analyte | Normal Adult Reference Range (24-hour urine) | CEP Patient (Example) |
| Uroporphyrin | < 37 nmol/day[1] | Markedly Increased |
| Isomer I | - | Predominant |
| Isomer III | - | Increased |
| Coproporphyrin | < 221 nmol/day[1] | Markedly Increased |
| Isomer I | 0 - 15 µg/L[8] | Predominant |
| Isomer III | Normal | Increased |
| Total Porphyrins | 20 to 120 µg/L[9] | 100-1000 times normal[10] |
Table 2: Erythrocyte Porphyrin Levels in a Murine Model of CEP
| Genotype | Uroporphyrin I (URO I) (nmol/mL packed RBCs) | Coproporphyrin I (COPRO I) (nmol/mL packed RBCs) |
| Wild-Type | 0.0004 ± 0.0001 | 0.0005 ± 0.0002 |
| C73R/C73R (Severe CEP) | 7.28 ± 1.83 | 3.69 ± 1.04 |
| C73R/V99L (Milder CEP) | 0.43 ± 0.12 | 0.23 ± 0.07 |
| V99L/V99L (Mildest CEP) | 0.09 ± 0.03 | 0.05 ± 0.02 |
Data adapted from a study on murine models of CEP, providing a comparative view of porphyrin accumulation with varying disease severity.[11]
Experimental Protocols
Accurate and reliable methods for the quantification of this compound and the assessment of UROS activity are essential for the investigation of CEP.
Protocol 1: Quantitative Analysis of Urinary Porphyrin Isomers by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of uroporphyrin and coproporphyrin isomers in urine.
1. Sample Collection and Preparation:
-
Collect a 24-hour urine sample in a light-protected container, refrigerated during collection.[12]
-
Add 5 grams of sodium carbonate to the collection container prior to starting the collection to ensure stability.[13]
-
Mix the 24-hour collection well, measure the total volume, and take a 50 mL aliquot for analysis.[13]
-
Protect the aliquot from light and freeze until analysis.[12]
-
For analysis, acidify an aliquot of the urine sample to a pH below 2.5 with concentrated HCl.[14]
-
Centrifuge the acidified sample to pellet any precipitate.[14]
-
The supernatant is used for HPLC injection.
2. HPLC System and Conditions:
-
Column: Reversed-phase C18 column (e.g., Chromolith RP-18, Thermo Hypersil BDS C18).[15][16]
-
Mobile Phase A: 1.0 M Ammonium acetate (B1210297) buffer (pH 5.16).[16]
-
Mobile Phase B: 10% (v/v) acetonitrile (B52724) in methanol.[16]
-
Gradient Elution: A gradient program is used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the porphyrins based on their polarity.[14]
-
Flow Rate: Typically around 0.4 mL/min.[16]
-
Detection: Fluorescence detector with an excitation wavelength of approximately 405 nm and an emission wavelength of around 620 nm.[2]
3. Quantification:
-
Porphyrin isomers are identified based on their retention times compared to known standards.
-
Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated with certified standards.[2]
Protocol 2: Analysis of Erythrocyte Porphyrins
This protocol describes the extraction and analysis of porphyrins from red blood cells.
1. Sample Collection and Erythrocyte Washing:
-
Collect whole blood in a heparinized tube (green-top).[17]
-
Protect the sample from light and keep it refrigerated.[17]
-
Centrifuge the blood sample to separate plasma and erythrocytes.
-
Discard the plasma and wash the packed red cells twice with cold 0.9% saline solution, centrifuging and discarding the supernatant after each wash.[18]
-
After the final wash, resuspend the packed erythrocytes in saline to the original blood volume.[18]
2. Porphyrin Extraction and Analysis:
-
The porphyrins are extracted from the washed erythrocytes using a solvent extraction method.
-
The extracted porphyrins can be analyzed using spectrofluorometry or HPLC with fluorescence detection, similar to the urine analysis protocol.[17]
Protocol 3: Uroporphyrinogen III Synthase (UROS) Activity Assay
This protocol provides a method to determine the enzymatic activity of UROS in erythrocytes, which is crucial for diagnosing CEP.
1. Principle:
-
This assay measures the conversion of porphobilinogen (B132115) (PBG) to uroporphyrinogen III by the sequential action of hydroxymethylbilane synthase (HMBS) and UROS present in erythrocyte lysates. A coupled-enzyme assay is often employed.[19]
2. Reagents:
-
Erythrocyte lysate prepared from the patient's blood.
-
Porphobilinogen (PBG) solution.
-
A source of hydroxymethylbilane synthase (can be obtained from heat-treated erythrocyte lysates).[19]
-
Tris-HCl buffer (pH 8.2).[5]
-
Iodine solution for oxidation of porphyrinogens to porphyrins.
-
Sodium thiosulfate (B1220275) solution to stop the oxidation.
3. Procedure:
-
Incubate the erythrocyte lysate with PBG and the HMBS source in the Tris-HCl buffer at 37°C.[5]
-
The reaction is stopped, and the uroporphyrinogens formed are oxidized to uroporphyrins by the addition of iodine.
-
The oxidation is then halted with sodium thiosulfate.
-
The resulting uroporphyrin I and III isomers are then separated and quantified by HPLC with fluorescence detection.[19]
4. Calculation of Activity:
-
UROS activity is calculated based on the amount of uroporphyrinogen III formed per unit of time per milligram of protein in the lysate.[19]
-
In CEP patients, the UROS activity is markedly decreased, typically to less than 10% of normal levels.[20]
Mandatory Visualizations
Heme Biosynthesis Pathway and the Origin of this compound
Caption: The heme synthesis pathway, highlighting the enzymatic step catalyzed by UROS.
Experimental Workflow for Urinary Porphyrin Analysis
Caption: A streamlined workflow for the quantitative analysis of urinary porphyrins using HPLC.
Cellular Consequences of this compound Accumulation
Caption: Pathophysiological cascade initiated by the accumulation of this compound.
Conclusion
The preliminary investigation of this compound accumulation is a critical step in the diagnosis and understanding of Congenital Erythropoietic Porphyria. This guide has provided a foundational understanding of the biochemical basis of this accumulation, detailed experimental protocols for its quantification, and a summary of the expected quantitative data. The provided visualizations offer a clear representation of the metabolic pathway, analytical workflow, and cellular consequences. For researchers and drug development professionals, a thorough grasp of these principles and methodologies is paramount for the development of novel diagnostic tools and therapeutic interventions for this debilitating disease. Further research into the specific downstream cellular signaling pathways affected by this compound and the development of more sensitive and specific analytical methods will continue to advance our understanding and management of CEP.
References
- 1. Reference intervals for 24-hour and random urine porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Congenital Erythropoietic Porphyria (CEP) - American Porphyria Foundation [porphyriafoundation.org]
- 4. Gunther disease - Wikipedia [en.wikipedia.org]
- 5. karger.com [karger.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Coproporphyrin (CP) I - Porphyrins, Quantitative, Random Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Porphyrins urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 10. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Congenital Erythropoietic Porphyria: Characterization of Murine Models of the Severe Common (C73R/C73R) and Later-Onset Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Test Details [utmb.edu]
- 13. Porphyrins, Quantitative, Urine | MLabs [mlabs.umich.edu]
- 14. benchchem.com [benchchem.com]
- 15. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultra high-performance liquid chromatography of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Test Details [utmb.edu]
- 18. christianacare.testcatalog.org [christianacare.testcatalog.org]
- 19. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Heme Synthesis Pathway: A Core Metabolic Process
An In-depth Technical Guide on the Core of Porphyrin Metabolism Errors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the fundamental principles of porphyrin metabolism and the molecular basis of its associated disorders, the porphyrias. It is intended to serve as a technical resource, offering detailed experimental protocols, structured data presentation, and visual representations of key biological and diagnostic pathways to aid in research and drug development efforts.
Heme, an iron-containing porphyrin, is indispensable for a multitude of biological functions, most notably as the prosthetic group in hemoglobin, myoglobin, and cytochromes. Its synthesis is a highly conserved and tightly regulated eight-step enzymatic cascade that initiates in the mitochondria, continues in the cytoplasm, and concludes back in the mitochondria. The pathway commences with the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinate (ALA), the first committed step. Subsequent enzymatic reactions progressively modify this initial molecule, leading to the formation of the macrocyclic structure of protoporphyrin IX, into which ferrous iron is inserted in the final step to produce heme.
Caption: The cellular and enzymatic progression of heme synthesis.
Porphyrias: The Clinical Consequence of Metabolic Errors
Inherited or acquired deficiencies in the activity of any of the eight enzymes in the heme synthesis pathway disrupt normal heme production and lead to the accumulation of specific porphyrin precursors. These precursors, when present in excess, are cytotoxic and give rise to the diverse clinical manifestations of the porphyrias. The specific pattern of accumulated metabolites determines the pathophysiology and clinical presentation, which can range from acute neurovisceral attacks to chronic cutaneous photosensitivity.
Quantitative Data Summary of Major Porphyrias
| Porphyria Type | Deficient Enzyme | Typical Urinary ALA Levels (nmol/L) | Typical Urinary PBG Levels (nmol/L) | Typical Erythrocyte Protoporphyrin IX Levels (µg/dL) |
| Acute Intermittent Porphyria (AIP) | Porphobilinogen Deaminase (PBGD) | > 200 | > 400 | Normal |
| Hereditary Coproporphyria (HCP) | Coproporphyrinogen Oxidase (CPOX) | > 150 (acute attack) | > 300 (acute attack) | Normal |
| Variegate Porphyria (VP) | Protoporphyrinogen Oxidase (PPOX) | > 150 (acute attack) | > 300 (acute attack) | Normal |
| Porphyria Cutanea Tarda (PCT) | Uroporphyrinogen Decarboxylase (UROD) | Normal | Normal | Normal |
| Erythropoietic Protoporphyria (EPP) | Ferrochelatase (FECH) | Normal | Normal | > 300 |
| Congenital Erythropoietic Porphyria (CEP) | Uroporphyrinogen III Synthase (UROS) | Normal | Normal | Elevated |
| ALA Dehydratase Deficiency Porphyria (ADP) | ALA Dehydratase (ALAD) | > 1000 | Normal | Normal |
Key Experimental Protocols
Measurement of Erythrocyte Porphobilinogen Deaminase (PBGD) Activity
Application: A primary diagnostic assay for Acute Intermittent Porphyria (AIP).
Principle: This fluorometric assay quantifies the enzymatic conversion of porphobilinogen (PBG) to uroporphyrinogen I. The product is subsequently oxidized to uroporphyrin I, a stable and fluorescent molecule, allowing for its quantification.
Methodology:
-
Hemolysate Preparation: Isolate erythrocytes from heparinized whole blood by centrifugation. Wash the cells with 0.9% NaCl solution. Lyse the packed red blood cells by adding a hypotonic buffer and freeze-thawing.
-
Enzyme Reaction: In a temperature-controlled water bath at 37°C, incubate a precise volume of the hemolysate with a solution containing a saturating concentration of PBG in a Tris-HCl buffer (pH 8.2).
-
Reaction Termination and Oxidation: After a fixed incubation period (e.g., 60 minutes), terminate the reaction by adding a solution of trichloroacetic acid. This step also serves to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Fluorescence Measurement: Transfer the supernatant to a quartz cuvette. Measure the fluorescence of the oxidized uroporphyrin I using a spectrofluorometer (Excitation: ~405 nm, Emission: ~617 nm).
-
Data Normalization: Express the enzyme activity as nanomoles of uroporphyrin formed per hour per milligram of hemoglobin.
Quantification of Porphyrin Precursors by HPLC with Fluorescence Detection
Application: Differential diagnosis and monitoring of various porphyrias.
Principle: Reverse-phase high-performance liquid chromatography (HPLC) separates individual porphyrin species based on their hydrophobicity. The natural fluorescence of porphyrins allows for their highly sensitive and specific detection.
Methodology:
-
Sample Preparation (Urine): Acidify a urine sample to a pH of approximately 3.0 with hydrochloric acid.
-
Solid-Phase Extraction: Pass the acidified urine through a C18 solid-phase extraction cartridge to retain the porphyrins. Wash the cartridge with a weak acid solution to remove interfering substances.
-
Elution: Elute the porphyrins from the cartridge with a methanol (B129727) or acetonitrile (B52724) solution. Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried porphyrin extract in a small, known volume of the initial mobile phase.
-
Chromatographic Analysis: Inject the reconstituted sample into an HPLC system equipped with a C18 column and a fluorescence detector. Employ a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Data Analysis: Identify and quantify the porphyrins by comparing their retention times and peak areas to those of known standards.
Regulatory and Diagnostic Pathways
Heme-Mediated Feedback Regulation of ALAS1
The synthesis of heme is subject to a classic negative feedback mechanism, primarily in the liver. Heme regulates the activity of δ-aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme of the pathway, at multiple levels to prevent the overproduction of porphyrin precursors.
Caption: Multi-level negative feedback control of ALAS1 by heme.
Logical Workflow for Porphyria Investigation
A systematic and logical approach is critical for the accurate diagnosis of porphyrias. The diagnostic process typically begins with biochemical testing of urine, followed by more specific assays based on the initial findings and clinical presentation.
Caption: A streamlined workflow for the differential diagnosis of porphyrias.
Coproporphyrinogen I: A Dead-End Metabolite in Heme Synthesis and its Implications in Congenital Erythropoietic Porphyria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coproporphyrinogen I is a metabolic dead-end product of the heme biosynthesis pathway. Under normal physiological conditions, its formation is minimal. However, in the rare genetic disorder Congenital Erythropoietic Porphyria (CEP), a deficiency in the enzyme uroporphyrinogen III synthase leads to the significant accumulation of uroporphyrinogen I and its downstream product, this compound. This accumulation of cytotoxic type I isomers is central to the pathophysiology of CEP, leading to severe photosensitivity, hemolytic anemia, and other debilitating clinical manifestations. This technical guide provides a comprehensive overview of the formation of this compound, its role as a biomarker in CEP, and detailed methodologies for its quantification and the assessment of related enzyme activity.
Introduction to Heme Synthesis and the Formation of this compound
The biosynthesis of heme is a fundamental metabolic pathway essential for the production of hemoproteins like hemoglobin and cytochromes.[1] This intricate process involves eight enzymatic steps, commencing with the condensation of glycine (B1666218) and succinyl-CoA.[2] A critical juncture in this pathway is the formation of the cyclic tetrapyrrole, uroporphyrinogen III, from the linear precursor hydroxymethylbilane (B3061235) (HMB). This reaction is catalyzed by uroporphyrinogen III synthase (UROS).[3][4]
In individuals with Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, a deficiency in UROS activity disrupts this crucial step.[5][6] As a result, HMB spontaneously cyclizes to form the non-functional isomer, uroporphyrinogen I.[7][8] This uroporphyrinogen I is then acted upon by uroporphyrinogen decarboxylase (UROD) to form this compound.[9] Unlike its isomer, coproporphyrinogen III, this compound cannot be further metabolized by coproporphyrinogen oxidase and thus represents a dead-end metabolite.[10] The accumulation of this compound and its oxidized form, coproporphyrin I, is a hallmark of CEP.[11][12]
Pathophysiology of this compound Accumulation
The accumulation of type I porphyrin isomers, including uroporphyrin I and coproporphyrin I, is cytotoxic and leads to the severe clinical manifestations of CEP.[9] These porphyrins deposit in various tissues, including erythrocytes, skin, bones, and teeth.[12] Upon exposure to light, these photoactive molecules generate reactive oxygen species, causing cellular damage.[13] This photodamage is responsible for the characteristic severe cutaneous photosensitivity, blistering, and increased skin fragility observed in CEP patients.[5][14]
Furthermore, the accumulation of uroporphyrinogen I within red blood cells is thought to contribute to hemolysis, leading to hemolytic anemia, a common feature of CEP.[5] The severity of the disease often correlates with the degree of UROS enzyme deficiency and the resultant accumulation of these toxic metabolites.[3][11]
Quantitative Analysis of Porphyrin Isomers
The diagnosis of CEP is established through the biochemical analysis of porphyrin isomers in various biological samples.[5][11] High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard for the separation and quantification of uroporphyrin and coproporphyrin isomers.[2][15][16]
Table 1: Urinary Porphyrin Levels in Healthy Individuals and CEP Patients
| Analyte | Specimen | Normal Range | Pathological Range (CEP) |
| Uroporphyrin I | Urine | < 5 µ g/24h | Markedly increased (predominant isomer) |
| Coproporphyrin I | Urine | < 20 µ g/24h [12] | Markedly increased (>500 µ g/24h )[11][12] |
| Total Porphyrins | Urine | < 35 nmol/mmol creatinine[16] | 100-1,000 times normal (up to 50-100 mg/day)[11] |
Table 2: Fecal Porphyrin Levels in Healthy Individuals and CEP Patients
| Analyte | Specimen | Normal Range | Pathological Range (CEP) |
| Coproporphyrin I | Feces | Isomer III > Isomer I[15] | Markedly increased (predominant isomer)[11][17] |
| Total Porphyrins | Feces | < 200 nmol/g dry weight[16] | Markedly increased[11] |
Table 3: Erythrocyte Porphyrin Levels in Healthy Individuals and CEP Patients
| Analyte | Specimen | Normal Range | Pathological Range (CEP) |
| Uroporphyrin I | Erythrocytes | Not typically measured | Markedly increased[11][14] |
| Coproporphyrin I | Erythrocytes | < 1 µ g/100 mL[18] | Markedly increased (e.g., 13.5 µ g/100 mL)[11][18] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Porphyrin Isomer Analysis
This method allows for the separation and quantification of uroporphyrin and coproporphyrin isomers in urine.
Materials:
-
Urine sample, protected from light[4]
-
Porphyrin isomer standards (uroporphyrin I & III, coproporphyrin I & III)
-
HPLC system with a C18 reverse-phase column (e.g., Prontosil ace EPS, 5 µm, 125 mm x 4 mm)[19]
-
Fluorescence detector (Excitation: ~400 nm, Emission: ~620 nm)[20]
-
Mobile Phase A: 1.0 M Ammonium acetate (B1210297) buffer, pH 5.16[13]
-
Mobile Phase B: 10% Acetonitrile in Methanol[13]
-
Stabilization solution (e.g., concentrated HCl)[13]
Procedure:
-
Sample Preparation:
-
Collect a 24-hour urine sample, ensuring it is protected from light and kept cool.[13]
-
For analysis, pipette 500 µL of urine into an amber vial.[13]
-
Add 50 µL of stabilization reagent to adjust the pH below 2.5 and mix.[13][19]
-
Centrifuge the sample at 9,000 x g for 10 minutes.[13]
-
Collect the supernatant for injection.[13]
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.[13]
-
Inject 100 µL of the prepared supernatant.[19]
-
Run a gradient elution program at a flow rate of 0.75 ml/min and a temperature of 30°C.[19] A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the less polar porphyrins.[13]
-
-
Data Analysis:
Uroporphyrinogen III Synthase (UROS) Activity Assay
This coupled-enzyme assay measures the activity of UROS in erythrocytes.[21]
Materials:
-
Erythrocyte lysate
-
Porphobilinogen (PBG)
-
Hydroxymethylbilane synthase (HMBS) - can be obtained from heat-treated erythrocyte lysates[21]
-
Tris-HCl buffer (0.1 M, pH 8.2)[22]
-
Trichloroacetic acid (TCA)
-
HPLC system as described in section 4.1.
Procedure:
-
Enzyme Reaction:
-
In a final volume of 1 ml, combine 800 µl of 0.1 M Tris buffer (pH 8.2), 100 µl of HMBS, and the erythrocyte lysate.[22]
-
Pre-incubate the mixture for 2 minutes at 37°C.[22]
-
Initiate the reaction by adding 100 µl of PBG (2.05 mM).[21][22]
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.[22]
-
Stop the reaction by adding 1 ml of 10% TCA.[22]
-
-
Porphyrin Oxidation and Analysis:
-
Centrifuge to remove precipitated protein.[22]
-
The uroporphyrinogen isomers in the supernatant are oxidized to their corresponding uroporphyrins (this can be facilitated by exposure to light or an oxidizing agent if necessary).
-
Analyze the uroporphyrin I and III isomers by HPLC as described in section 4.1.
-
-
Calculation of Enzyme Activity:
Visualizations
Biochemical Pathways
References
- 1. Guidelines for the collection and despatch of samples for Porphyrin Analysis | Porphyria for Professionals [porphyria.uct.ac.za]
- 2. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Congenital erythropoietic porphyria: clinical, biochemical, and enzymatic profile of a severely affected infant [pubmed.ncbi.nlm.nih.gov]
- 4. nhstayside.scot.nhs.uk [nhstayside.scot.nhs.uk]
- 5. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Porphyria - Wikipedia [en.wikipedia.org]
- 7. Coproporphyrin I - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Congenital Erythropoietic Porphyria - American Porphyria Foundation [porphyriafoundation.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studies on coproporphyrin isomers in urine and feces in the porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. eaglebio.com [eaglebio.com]
- 20. benchchem.com [benchchem.com]
- 21. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
Unraveling the Energetic Landscape of Porphyrin Isomers: A Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical underpinnings of porphyrin isomer stability, a critical aspect in the rational design of porphyrin-based therapeutics, catalysts, and materials. Leveraging the power of computational chemistry, particularly Density Functional Theory (DFT), we delve into the energetic factors that govern the diverse isomeric forms of the porphyrin macrocycle. This document provides a comprehensive overview of the methodologies employed in these theoretical studies, presents key quantitative data in a comparative format, and illustrates fundamental concepts through detailed diagrams.
Introduction to Porphyrin Isomerism
Porphyrins, a class of tetrapyrrolic macrocycles, are renowned for their versatile roles in biological systems and their vast potential in technological applications. The archetypal porphyrin structure,[1]porphyrin-(1.1.1.1), can undergo constitutional isomerism, leading to a fascinating array of structures with distinct electronic and chemical properties. These isomers are broadly classified based on the arrangement of their pyrrolic rings and the nature of the bridging meso-carbons.
A significant area of investigation involves the study of "N-confused" porphyrins (NCPs), where one or more pyrrole (B145914) rings are inverted, placing a nitrogen atom on the periphery of the macrocycle.[2][3] This structural perturbation dramatically alters the coordination chemistry and electronic landscape of the porphyrin core. Understanding the relative stabilities of these isomers is paramount for predicting their feasibility of synthesis and their potential utility.
Theoretical Methodologies for Stability Assessment
The determination of the relative stability of porphyrin isomers relies heavily on quantum chemical calculations. Density Functional Theory (DFT) has emerged as the workhorse for these investigations due to its favorable balance of computational cost and accuracy.[4][5]
Core Computational Protocol
A typical computational workflow for assessing the stability of porphyrin isomers involves the following steps:
-
Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This is a crucial step as the geometry dictates the electronic structure and overall energy.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Energy Calculation: The total electronic energy of the optimized structure is calculated. By comparing the total energies of different isomers, their relative stabilities can be determined.
-
Thermodynamic Analysis: Standard enthalpy, entropy, and Gibbs free energy of formation are often calculated to provide a more complete picture of isomer stability under different conditions.[6]
The logical flow of this computational process is depicted in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. hbni.ac.in [hbni.ac.in]
- 3. qtanalytics.in [qtanalytics.in]
- 4. Structural isomerism of porphyrins: DFT consideration [ouci.dntb.gov.ua]
- 5. "Computational Molecular-level Study of Porphyrin Systems" by Sivanujan Suthaharan [ir.library.illinoisstate.edu]
- 6. worldscientific.com [worldscientific.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Coproporphyrin Isomers I and III
Audience: Researchers, scientists, and drug development professionals.
Introduction
Porphyrins are a group of heterocyclic macrocyclic compounds vital for numerous biological functions, notably as the core of heme in hemoglobin.[1] The biosynthesis of heme involves a series of enzymatic steps that produce various porphyrin intermediates. Deficiencies in these enzymes can lead to the accumulation of specific porphyrins, resulting in a group of metabolic disorders known as porphyrias.[1] The differential diagnosis of these conditions critically relies on the analysis of porphyrin isomers, particularly the type I and type III isomers of uroporphyrin and coproporphyrin.[1][2] High-Performance Liquid Chromatography (HPLC) with fluorescence detection is considered the gold standard for the separation and quantification of these isomers due to its high resolution and sensitivity.[1][3][4] This application note provides a detailed protocol for the effective separation of coproporphyrin I and III isomers in urine using reversed-phase HPLC.
Principle of Separation
The separation of coproporphyrin isomers by reversed-phase HPLC is achieved based on subtle differences in their polarity.[1] Coproporphyrin I and III are structural isomers that differ in the arrangement of their peripheral carboxylate groups. This difference in spatial arrangement leads to a slight difference in their hydrophobicity. On a nonpolar stationary phase, such as C18, the more polar isomer elutes earlier. A gradient elution, typically involving a mixture of an aqueous buffer and an organic solvent, is employed to achieve optimal separation of the full range of porphyrins.[1][5] The pH of the mobile phase is a critical parameter for achieving good resolution between the I and III isomers.[6][7] The natural fluorescence of porphyrins allows for highly sensitive and specific detection.[4][8]
Experimental Protocol
This protocol details the methodology for the analysis of coproporphyrin isomers in urine.
1. Materials and Reagents
-
Coproporphyrin I and III standards
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) Acetate (B1210297) (ACS grade or higher)
-
Acetic Acid (Glacial, ACS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Hydrochloric Acid (for sample preparation)
-
Urine samples (patient or control)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., Symmetry® C18, 5 µm, 4.6 x 250 mm or Chromolith RP-18).[2][9]
-
Data acquisition and processing software.
-
pH meter
-
Centrifuge
3. Preparation of Mobile Phases and Standards
-
Mobile Phase A (1.0 M Ammonium Acetate Buffer, pH 5.16): Dissolve the appropriate amount of ammonium acetate in deionized water. Adjust the pH to 5.16 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter.[1]
-
Mobile Phase B (Methanol): Use HPLC-grade methanol.
-
Standard Stock Solutions: Prepare individual stock solutions of coproporphyrin I and III in a suitable solvent (e.g., dilute HCl or a mixture of methanol and water). Store in the dark at -20°C.
-
Working Calibrators: Prepare a series of working calibrators by diluting the stock solutions in the mobile phase or a suitable diluent to cover the expected concentration range of the samples.[4]
4. Sample Preparation (Urine)
-
Collect a urine sample, protecting it from light.
-
Adjust the pH of the urine sample to < 2.5 by adding a small volume of concentrated hydrochloric acid (approx. 20 µL per mL of urine).[10][11]
-
Vortex the sample thoroughly.
-
Centrifuge the acidified sample to pellet any precipitate.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter directly into an amber HPLC vial.[10]
-
The sample is now ready for injection.
5. HPLC Analysis
-
Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Configure the fluorescence detector with an excitation wavelength of approximately 400-410 nm and an emission wavelength of approximately 620-625 nm.[4][9]
-
Inject the prepared standards and samples onto the column.
-
Run the gradient elution program as detailed in the chromatographic conditions table below.
-
Integrate the peak areas for coproporphyrin I and III for quantification.
Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-Phase C18, 5 µm particle size (e.g., Symmetry® C18, 4.6 x 250 mm)[9] |
| Mobile Phase A | 1.0 M Ammonium Acetate, pH 5.16[1][6] |
| Mobile Phase B | Methanol[2] |
| Gradient Program | A linear gradient is typically used, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over approximately 20-30 minutes.[2][5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[10] |
| Detection | Fluorescence: Excitation ~405 nm, Emission ~624 nm[4][9] |
| Injection Volume | 20 - 100 µL |
| Run Time | Approximately 25-30 minutes[10][11] |
Data Presentation
The performance of the HPLC method is evaluated based on its ability to resolve and quantify the coproporphyrin isomers. The following table summarizes typical quantitative data obtained from validated methods. Note that retention times can vary between systems.
Table 1: Summary of Quantitative HPLC Performance Data
| Analyte | Typical Retention Time (min) | LLOQ (nmol/L) | Resolution (Rs) between Isomers I & III |
| Coproporphyrin I | Varies (e.g., ~12-15 min) | 7[9] | > 1.5 (typically ~2.0)[6] |
| Coproporphyrin III | Varies (e.g., ~15-18 min) | 10[9] | > 1.5 (typically ~2.0)[6] |
LLOQ: Lower Limit of Quantification Resolution (Rs): A value > 1.5 indicates baseline separation.
Visualizations
The following diagrams illustrate the experimental workflow and the influence of key parameters on the chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. shimadzu.com [shimadzu.com]
- 5. portlandpress.com [portlandpress.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eaglebio.com [eaglebio.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: LC-MS/MS Quantification of Coproporphyrin I in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrin I (CP-I) is a porphyrin isomer that serves as a critical biomarker in clinical diagnostics and drug development.[1] As a byproduct of the heme biosynthesis pathway, its levels in urine can indicate certain inherited metabolic disorders, such as porphyrias.[2][3] Notably, elevated urinary CP-I is a key feature in diagnosing Dubin-Johnson Syndrome and Rotor Syndrome.[1] Furthermore, CP-I is an endogenous substrate for hepatic uptake and efflux transporters, including Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and Multidrug Resistance-Associated Protein 2 (MRP2).[1][4] Consequently, monitoring urinary CP-I levels is a valuable tool in drug development for assessing the potential for drug-drug interactions (DDIs) and evaluating drug-induced liver injury (DILI).[1][5] This document provides a detailed protocol for the sensitive and robust quantification of Coproporphyrin I in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Clinical Significance
Urinary CP-I analysis is a powerful diagnostic and research tool for:
-
Diagnosing and Differentiating Porphyrias: Elevated urinary CP-I is a hallmark of specific hereditary disorders of heme synthesis.[1]
-
Biomarker for Drug Transporter Function: As a substrate for OATP1B1 and MRP2, urinary CP-I levels can indicate inhibition or altered function of these transporters, which is crucial for assessing potential drug-drug interactions.[1]
-
Assessing Drug-Induced Liver Injury (DILI): Changes in urinary CP-I excretion can be an early indicator of cholestatic liver injury induced by certain drugs.[1]
Experimental Workflow
The following diagram outlines the general workflow for the LC-MS/MS quantification of Coproporphyrin I in urine.
Caption: Experimental workflow for urinary Coproporphyrin I analysis.
Heme Biosynthesis and Coproporphyrin I Formation
Coproporphyrin I is formed as a byproduct of the heme synthesis pathway. Under normal physiological conditions, the linear tetrapyrrole hydroxymethylbilane (B3061235) is converted to uroporphyrinogen III by uroporphyrinogen-III-synthase. However, in the absence or deficiency of this enzyme, hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I, which is then converted to coproporphyrinogen I and subsequently oxidized to Coproporphyrin I.[2]
Caption: Simplified Heme Biosynthesis Pathway showing Coproporphyrin I formation.
Detailed Protocols
Materials and Reagents
-
Coproporphyrin I dihydrochloride (B599025) (Sigma-Aldrich)
-
Coproporphyrin I-15N4 (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Ammonium formate
-
Charcoal-stripped urine (for calibration standards and QCs)
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare stock solutions of Coproporphyrin I and its internal standard in DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with a suitable solvent, such as 50:50 acetonitrile:water.[6]
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of urine sample, add 10 µL of the internal standard working solution.
-
Vortex for 1 minute at room temperature.
-
Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.[6]
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of Coproporphyrin I.
| Parameter | Condition |
| LC System | ACQUITY UPLC system or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 50°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (CP-I) | m/z 655.3 → 596.3 |
| MRM Transition (IS) | m/z 659.3 → 600.3 |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.5 | 80 | 20 |
| 6.5 | 50 | 50 |
| 7.5 | 2 | 98 |
| 10.0 | 2 | 98 |
| 11.0 | 50 | 50 |
| 13.0 | 80 | 20 |
| 17.0 | 80 | 20 |
Quantitative Data Summary
The following tables provide a summary of quantitative data from published LC-MS/MS methods for Coproporphyrin I in urine and plasma.
Table 1: Calibration and Quality Control (QC) Sample Concentrations in Urine
| Sample Type | Concentration Range (ng/mL) | Reference |
| Calibration Standards | 1, 2, 5, 10, 25, 50, 80, 100 | [6] |
| Low QC (LQC) | 3 | [6] |
| Medium QC (MQC) | 20 | [6] |
| High QC (HQC) | 75 | [6] |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity (R²) | 0.9962 - 0.9992 | [6] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL (in plasma) | [7] |
| Extraction Recovery (CP-I) | 52% (LQC), 69.74% (MQC), 56.29% (HQC) | [6] |
| Inter-day Precision (CV) | < 9% (in plasma) | [7] |
| Inter-day Accuracy | 84.3 - 103.9% (in plasma) | [7] |
Data Analysis and Quantification
-
Standard Curve Generation: Generate a standard curve by plotting the peak area ratio of Coproporphyrin I to the internal standard against the known concentrations of the calibration standards.[1]
-
Peak Integration: Integrate the peak areas for Coproporphyrin I and the internal standard in the sample chromatograms.
-
Concentration Calculation: Calculate the concentration of Coproporphyrin I in the urine samples by comparing their peak area ratios to the standard curve.[1]
-
Normalization: For spot urine samples, normalize the results to the creatinine (B1669602) concentration.[1]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Coproporphyrin I in urine by LC-MS/MS. The described method is sensitive, robust, and suitable for clinical research and drug development applications. The accurate measurement of urinary Coproporphyrin I can provide valuable insights into heme metabolism, drug transporter activity, and potential drug-induced liver injury.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of OATP1B1 endogenous metabolites coproporphyrin I and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS method to quantify coproporphyrin I and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity UPLC-QTOF/MS for Plasma Coproporphyrin I and III Analysis
Introduction
Coproporphyrin I (CP-I) and Coproporphyrin III (CP-III) are endogenous porphyrin isomers that have emerged as critical biomarkers for the activity of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[1][2] These transporters are pivotal for the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many therapeutic drugs. Inhibition of OATP1B1 and OATP1B3 can lead to altered drug disposition and potential drug-drug interactions (DDIs).[1] Monitoring plasma concentrations of CP-I and CP-III offers a sensitive and specific method to assess OATP1B-mediated transport activity, thereby providing valuable insights during drug development and in clinical settings.[3][4]
This application note describes a robust and highly sensitive method for the simultaneous quantification of CP-I and CP-III in human plasma using Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS). The described method employs solid-phase extraction (SPE) for sample clean-up, ensuring high recovery and minimal matrix effects, and is suitable for applications requiring low detection limits from small sample volumes.[2][5]
Experimental Protocols
Materials and Reagents
-
Coproporphyrin I and Coproporphyrin III standards
-
Stable isotope-labeled internal standards (SIL-IS), e.g., Coproporphyrin I-¹⁵N₄
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or plates (e.g., Oasis MAX 96-well µElution plates)[5][6]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw human plasma samples at room temperature.
-
Spike the plasma sample with 10 µL of the internal standard working solution.
-
Add 200 µL of 1.25% ammonium hydroxide solution and vortex thoroughly.[5]
-
Condition the SPE plate wells with 200 µL of methanol, followed by 200 µL of water.[5]
-
Load the entire pre-treated plasma sample onto the conditioned SPE plate.
-
Wash the wells with 200 µL of 5% ammonium hydroxide in water, followed by a wash with 200 µL of methanol.[5]
-
Elute the analytes with 2 x 50 µL of 2% formic acid in acetonitrile into a clean collection plate.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]
UPLC-QTOF/MS Analysis
Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo G2 QTOF MS or similar high-resolution mass spectrometer.[7]
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[8]
-
Flow Rate: 0.5 mL/min[9]
-
Column Temperature: 40°C[9]
-
Injection Volume: 20 µL[9]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 5% B and equilibrate
-
QTOF/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Capillary Voltage: 3.0 kV[5]
-
Sampling Cone Voltage: 40 V[5]
-
Source Temperature: 150°C[5]
-
Desolvation Temperature: 500°C[5]
-
Cone Gas Flow: 50 L/hr[5]
-
Desolvation Gas Flow: 800 L/hr[5]
-
Acquisition Mode: MS^E or Targeted MS/MS
-
Mass Transitions (m/z):
Data Presentation
Quantitative Method Performance
| Parameter | Coproporphyrin I | Coproporphyrin III | Reference |
| LLOQ | 0.01 ng/mL | 0.01 ng/mL | [2][5] |
| Calibration Range | 0.01 - 50 ng/mL | 0.01 - 50 ng/mL | [2][5] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [5][6] |
| LLOQ Precision (%CV) | < 15% | < 15% | [5] |
| LLOQ Accuracy (%) | 85 - 115% | 85 - 115% | [5] |
| Extraction Recovery | ~70% | ~70% | [6][8] |
Reported Plasma Concentrations
| Population | Coproporphyrin I (ng/mL) | Coproporphyrin III (ng/mL) | Reference |
| Healthy Volunteers | 0.15 - 1.5 | 0.025 - 0.15 | [2] |
| Healthy Volunteers (predose) | ~0.60 | ~0.10 | [10] |
| Rheumatoid Arthritis Patients | ~0.65 | ~0.07 | [11] |
Visualizations
Caption: Experimental workflow for UPLC-QTOF/MS analysis of plasma coproporphyrins.
Caption: Mechanism of OATP1B-mediated hepatic uptake of coproporphyrins and DDI.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LCMSMS Analysis Of Coproporphyrin I And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 4. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of an LC-MS method to quantify coproporphyrin I and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Coproporphyrins in Plasma and Urine Can Be Appropriate Clinical Biomarkers to Recapitulate Drug-Drug Interactions Mediated by Organic Anion Transporting Polypeptide Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Coproporphyrinogen I from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrinogen I is a metabolic intermediate in the heme biosynthesis pathway. Under normal physiological conditions, the predominant isomer produced is coproporphyrinogen III, a precursor to protoporphyrin IX and ultimately heme. However, in certain pathological conditions, such as Congenital Erythropoietic Porphyria (CEP), a deficiency in the enzyme uroporphyrinogen-III cosynthase leads to the accumulation of the type I isomer, uroporphyrinogen I, which is then converted to this compound.[1][2] Unlike its type III isomer, this compound is not a substrate for coproporphyrinogen oxidase and therefore accumulates in cells.[2][3]
Coproporphyrinogens are highly unstable and readily auto-oxidize to their corresponding porphyrin forms (coproporphyrins) upon exposure to air and light.[4] Therefore, any protocol designed for the extraction and quantification of this compound will ultimately measure its oxidized and more stable form, coproporphyrin I. This application note provides detailed protocols for the extraction of coproporphyrin I from cultured cells, with considerations for minimizing degradation and ensuring accurate quantification. The methods described are based on solvent extraction and solid-phase extraction (SPE), followed by analysis using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Heme Biosynthesis Pathway and Formation of this compound
The following diagram illustrates the heme biosynthesis pathway, highlighting the enzymatic step that, when deficient, leads to the production of this compound.
Caption: Heme synthesis pathway illustrating the formation of Coproporphyrin I.
Experimental Protocols
Due to the instability of this compound, all procedures should be performed on ice and under dim or yellow light to minimize auto-oxidation and photodegradation.[5]
Protocol 1: Solvent-Based Extraction
This protocol is adapted from methods used for the extraction of various porphyrins from cultured cells.[4][6][7]
Materials and Reagents:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: Ethyl acetate/acetic acid (3:1, v/v) or acidified acetone (B3395972) (0.1% v/v formic acid)[4][6]
-
3 M Hydrochloric acid (HCl)
-
Deionized water
-
Centrifuge
-
Vortex mixer
-
Sonicator (optional)
-
Nitrogen gas evaporator (optional)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS and detach using a cell scraper. Avoid using trypsin if possible, as it may interfere with subsequent analyses.
-
For suspension cells, proceed directly to centrifugation.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Cell Pellet Washing:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant. This step is crucial to remove any residual media components.[6]
-
-
Cell Lysis and Porphyrin Extraction:
-
Add 1 mL of the extraction solvent (ethyl acetate/acetic acid or acidified acetone) to the cell pellet.
-
Vortex vigorously for 1-2 minutes to lyse the cells.
-
For cells that are difficult to lyse, sonicate the sample on ice for 2 minutes.[4]
-
-
Protein Precipitation and Clarification:
-
Back-Extraction (for Ethyl Acetate/Acetic Acid Method):
-
Add 1 mL of deionized water to the supernatant, vortex, and centrifuge at 7,000 x g for 5 minutes.
-
Discard the upper aqueous layer. Repeat this wash step.[4]
-
Add 100 µL of 3 M HCl to the organic phase to solubilize the porphyrins.[4]
-
Vortex vigorously and centrifuge. The upper aqueous layer now contains the water-soluble porphyrins.
-
-
Sample Preparation for Analysis:
-
The resulting extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase for HPLC or LC-MS/MS analysis.
-
Alternatively, the acidified aqueous extract can be directly injected for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode anion exchange sorbent for the selective extraction and cleanup of coproporphyrins.[8][9]
Materials and Reagents:
-
Cell lysate (prepared as in steps 1-4 of the solvent extraction protocol, using a buffered detergent for initial extraction if necessary)[10]
-
Mixed-mode anion exchange SPE cartridges or plates
-
Deionized water
-
5% Ammonium (B1175870) hydroxide (B78521) in water
-
Elution Solvent: 2% Formic acid in methanol[9]
-
SPE vacuum manifold
Procedure:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 2 x 1 mL of deionized water.
-
-
Sample Loading:
-
Load the cell extract onto the conditioned and equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic impurities.
-
Follow with a wash using 1 mL of methanol to remove any remaining non-polar impurities.
-
-
Elution:
-
Elute the coproporphyrins from the SPE cartridge with 2 x 0.5 mL of the elution solvent (2% formic acid in methanol).
-
-
Sample Preparation for Analysis:
-
The eluate can be evaporated to dryness and reconstituted or directly injected for LC-MS/MS analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for the extraction and analysis of coproporphyrin I from cultured cells.
Caption: Workflow for Coproporphyrin I extraction and analysis.
Data Presentation
The following table summarizes quantitative data related to the performance of porphyrin extraction and analysis methods. Note that specific recovery and sensitivity will depend on the cell type, instrumentation, and precise protocol followed.
| Parameter | Method | Value | Reference |
| Extraction Recovery | Perchloric acid: methanol | ~60% | [10] |
| Dimethyl sulfoxide (B87167) or Triton X-100 | Improved yields over perchloric acid: methanol | [10] | |
| Solid-Phase Extraction (SPE) | ~70% for Coproporphyrin I and III | [8] | |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 20 pg/mL for Coproporphyrin I and III | [8] |
| UPLC-QTOF-MS | 0.01 ng/mL for Coproporphyrin I and III | ||
| Calibration Range | LC-MS/MS | 0.02 - 100 ng/mL | [8] |
Conclusion
The extraction of this compound from cells presents a unique challenge due to its inherent instability. The protocols provided here, which are adapted from established methods for porphyrin extraction, will result in the quantification of the oxidized form, coproporphyrin I. Both solvent-based and solid-phase extraction methods can yield high-quality extracts suitable for sensitive analysis by HPLC or LC-MS/MS. Careful attention to minimizing exposure to light and maintaining low temperatures throughout the procedure is critical for obtaining accurate and reproducible results. These methods are valuable tools for researchers investigating the pathophysiology of porphyrias and for drug development professionals assessing the potential for drug-induced alterations in the heme synthesis pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of an LC-MS method to quantify coproporphyrin I and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Solid-phase purification and analysis of dicarboxylic porphyrins extracted from cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Coproporphyrin I: An Endogenous Biomarker for OATP1B Transporter Activity
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Organic anion transporting polypeptides, specifically OATP1B1 and OATP1B3, are critical transporters expressed on the sinusoidal membrane of hepatocytes. They facilitate the uptake of a wide array of endogenous compounds, including bilirubin (B190676) and bile acids, as well as a significant number of xenobiotics and clinically important drugs from the bloodstream into the liver. Inhibition of these transporters can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetics and potential toxicity of co-administered drugs.[1][2] Coproporphyrin I (CP-I), a byproduct of the heme synthesis pathway, has emerged as a highly sensitive and specific endogenous biomarker for assessing the in vivo activity of OATP1B transporters.[1][3] Monitoring changes in plasma concentrations of CP-I provides valuable insights into the potential of an investigational drug to inhibit OATP1B, thereby guiding clinical DDI risk assessment.[1][4]
Recent evidence strongly suggests that CP-I is a more sensitive and specific biomarker for OATP1B1 activity compared to its isomer, coproporphyrin III (CP-III).[5][6] This is attributed to CP-I's higher affinity for OATP1B1.[5] The use of endogenous biomarkers like CP-I in early clinical studies is a promising approach to identify false-positive predictions from preclinical data and can potentially reduce the need for dedicated clinical DDI studies using probe substrates.[5] Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the evaluation of potential OATP1B inhibition by investigational drugs.[7]
These application notes provide a comprehensive overview of the utility of CP-I as an OATP1B biomarker, including a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies, illustrating the impact of OATP1B inhibitors on the pharmacokinetics of CP-I and demonstrating its sensitivity as a biomarker.
Table 1: Effect of OATP1B Inhibitors on Plasma Coproporphyrin I and III in Preclinical and Clinical Studies
| Inhibitor | Species | Dose | Fold Increase in Plasma AUC of CP-I | Fold Increase in Plasma AUC of CP-III | Reference |
| Cyclosporin A | Cynomolgus Monkey | 100 mg/kg, oral | 2.6 | 5.2 | [8] |
| Rifampicin | Cynomolgus Monkey | 15 mg/kg, oral | 2.7 | 3.6 | [8] |
| Glecaprevir/Pibrentasvir | Human | 300 mg/120 mg | Significant correlation between GLE Cmax and CP-I Cmax (R² = 0.65) | Modest correlation with CP-III Cmax, no correlation with AUC | [5] |
Table 2: Correlation of CP-I Exposure with OATP1B-Mediated DDI Risk in Humans
| CP-I Cmax Ratio | Associated OATP1B-mediated DDI (AUCR of substrate drug) | Prediction Confidence | Reference |
| < 1.25 | Absence of DDI (AUCR < 1.25) | No false negative predictions | [4] |
| < 2 | Weak DDI (AUCR < 2) | High confidence | [4] |
Table 3: In Vitro Transport Kinetics of Coproporphyrins by OATP1B Transporters
| Transporter | Substrate | Km (µM) | Reference |
| OATP1B1 | Coproporphyrin I | 0.13 | [9] |
| OATP1B1 | Coproporphyrin III | 0.22 | [9] |
| OATP1B3 | Coproporphyrin I | 3.25 | [9] |
| OATP1B3 | Coproporphyrin III | 4.61 | [9] |
| OATP2B1 | Coproporphyrin III | 0.31 | [9] |
Signaling and Transport Pathway
Coproporphyrin I is an intermediate in the heme synthesis pathway. Under normal physiological conditions, it is cleared from the systemic circulation primarily by the liver.[10] The hepatic uptake of CP-I is predominantly mediated by OATP1B1 and OATP1B3 located on the basolateral membrane of hepatocytes.[11][12] Once inside the hepatocyte, CP-I is secreted into the bile, a process primarily mediated by the Multidrug Resistance-Associated Protein 2 (MRP2).[12][13] A smaller fraction of CP-I is eliminated via the kidneys. When OATP1B transporters are inhibited by a drug, the hepatic uptake of CP-I is reduced, leading to its accumulation in the plasma.[3][10] This increase in plasma CP-I concentration can be accurately measured and serves as a sensitive indicator of OATP1B inhibition.[4]
Hepatic transport pathway of Coproporphyrin I.
Experimental Protocols
Quantification of Coproporphyrin I in Human Plasma by LC-MS/MS
This protocol outlines the gold-standard method for the sensitive and specific quantification of CP-I in human plasma.[10]
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Thawing: Thaw human plasma samples at room temperature. To protect the light-sensitive porphyrins, conduct all subsequent steps under reduced light conditions.[10]
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., Coproporphyrin I-¹⁵N₄) to an aliquot of the plasma sample to correct for matrix effects and variability in extraction and instrument response.[10]
-
Protein Precipitation: Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction:
-
Condition an SPE plate (e.g., mixed-mode anion exchange) with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the wells to remove interfering substances.[10]
-
Elute the analytes (CP-I and internal standard) from the SPE plate using an appropriate elution solvent.[10]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.[10]
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a suitable C18 column (e.g., Ace Excel 2 C18 PFP, 3μm, 2.1×150mm).[14]
-
Mobile Phase A: 10mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient: Develop a suitable gradient elution program to achieve optimal separation of CP-I from its isomers and other endogenous components.
-
Flow Rate: Set an appropriate flow rate (e.g., 0.4 mL/min).
-
Column Temperature: Maintain the column at a constant temperature (e.g., 60°C) to ensure reproducibility.[14]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize instrument parameters (e.g., collision energy, declustering potential) to achieve the desired sensitivity. The lower limit of quantification (LLOQ) should be sufficiently low (e.g., 0.01-0.02 ng/mL) to measure baseline levels.[10][15]
-
c. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Quantify the concentration of CP-I in the unknown samples by interpolating their peak area ratios from the calibration curve.
LC-MS/MS workflow for CP-I quantification.
In Vitro Assessment of OATP1B1 Inhibition using Coproporphyrin I
This cell-based assay is used to evaluate the inhibitory potential of a test compound on the OATP1B1-mediated uptake of CP-I.[1][12]
a. Cell Culture
-
Culture human embryonic kidney (HEK293) cells stably transfected with the gene encoding OATP1B1 (SLCO1B1) and mock-transfected control cells (not expressing OATP1B1).[12]
-
Seed the cells in 96-well plates and grow them to confluence.[12]
b. Uptake Assay
-
Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[12]
-
Inhibitor Pre-incubation: Pre-incubate the cells with the transport buffer containing various concentrations of the test compound or a positive control inhibitor (e.g., 100 µM Rifampicin) for a specified period (e.g., 15 minutes).[1][16]
-
Initiation of Uptake: Initiate the transport reaction by adding the transport buffer containing CP-I (e.g., 3 µM) and the test compound/inhibitor.[1]
-
Incubation: Incubate the plates at 37°C for a defined time to allow for cellular uptake of CP-I.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold transport buffer.[11]
c. Sample Analysis
-
Cell Lysis: Add a lysis buffer (e.g., a methanol/water solution) to each well and agitate the plates to ensure complete cell lysis.[12]
-
Quantification: Determine the intracellular concentration of CP-I in the lysate using a validated LC-MS/MS method as described previously.[12]
d. Data Analysis
-
Calculate the rate of CP-I uptake and normalize it to the protein concentration in each well.
-
Determine the OATP1B1-specific uptake by subtracting the uptake in the mock-transfected cells from that in the OATP1B1-expressing cells.[12]
-
Calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound by fitting the concentration-response data to a suitable nonlinear regression model.[12]
Workflow for in vitro OATP1B1 inhibition assay.
Conclusion
Coproporphyrin I has been robustly validated as a sensitive and specific endogenous biomarker for assessing OATP1B-mediated DDIs.[17] Its utility in early clinical development can help in making informed decisions about the DDI potential of new drug candidates, potentially streamlining the drug development process.[4][10] The protocols and data presented here provide a framework for the implementation of CP-I monitoring in clinical and non-clinical studies. By accurately quantifying this biomarker, researchers can gain critical insights into the OATP1B1/1B3 inhibitory potential of new drug candidates, facilitating a more efficient and informed drug development pathway.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coproporphyrin I Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endogenous Biomarkers for SLC Transporter-Mediated Drug-Drug Interaction Evaluation [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Organic anion transporting polypeptide (OATP)-mediated transport of coproporphyrins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Clinical Investigation of Coproporphyrins as Sensitive Biomarkers to Predict Mild to Strong OATP1B-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an LC-MS method to quantify coproporphyrin I and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regulation of OATP1B1 function by tyrosine kinase-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Developing an Assay for Coproporphyrinogen Oxidase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrinogen oxidase (CPOX) is a critical enzyme in the heme biosynthetic pathway, catalyzing the sixth step: the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen (B1215707) IX.[1][2] This mitochondrial enzyme is essential for the production of heme, a vital component of hemoglobin, myoglobin, and cytochromes.[2] Deficiencies in CPOX activity are linked to the genetic disorder hereditary coproporphyria (HCP), characterized by the accumulation of porphyrin precursors, leading to neurovisceral and photosensitive symptoms. Consequently, accurate and reliable methods for assaying CPOX activity are crucial for basic research, clinical diagnostics, and the development of therapeutic interventions.
These application notes provide detailed protocols for two common methods for determining CPOX activity: a High-Performance Liquid Chromatography (HPLC)-based assay and a fluorometric assay. Additionally, this document includes information on data interpretation and troubleshooting to support researchers in obtaining robust and reproducible results.
Heme Biosynthesis Pathway
The following diagram illustrates the heme biosynthesis pathway, highlighting the role of coproporphyrinogen oxidase.
Caption: The Heme Biosynthesis Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for CPOX activity determined by various methods in different biological samples.
Table 1: Michaelis-Menten Constants (Km) for Coproporphyrinogen III
| Biological Source | Assay Method | Km (µmol/L) | Reference |
| Human peripheral leucocytes | HPLC | 0.12 ± 0.021 | [3] |
| Human lymphocytes | Tandem Mass Spectrometry | 0.066 ± 0.009 | |
| Rat Liver Mitochondria | Radiochemical | ~1.5 | [4] |
| P. megaterium (recombinant) | Fluorometric (anaerobic) | 3.95 |
Table 2: Specific Activity of Coproporphyrinogen Oxidase
| Biological Sample | Condition | Assay Method | Specific Activity | Reference |
| Human peripheral leucocytes | Healthy Subjects (n=28) | HPLC | 0.249 (0.130-0.368) nmol/h/mg protein | [3] |
| Human peripheral leucocytes | Hereditary Coproporphyria (n=2) | HPLC | 0.029 and 0.078 nmol/h/mg protein | [3] |
| Human mononuclear cells | Healthy Volunteers | HPLC | 138 ± 21 pkat/g total soluble protein | [5] |
| Human mononuclear cells | Hereditary Coproporphyria | HPLC | 61-90 pkat/g total soluble protein | [5] |
| Rat Liver | - | Radiochemical | 140 nmol/h/g of liver | [4] |
| Human Lymphocytes | - | Radiochemical | 483 pmol/h/mg of lymphocyte protein | [4] |
| Hyriopsis cumingii (gill, purple) | - | ELISA | Significantly higher than white mussels | [6][7] |
| Hyriopsis cumingii (fringe mantle, purple) | - | ELISA | Significantly higher than white mussels | [6][7] |
| Hyriopsis cumingii (foot, purple) | - | ELISA | Significantly higher than white mussels | [6][7] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for a CPOX activity assay.
Caption: General workflow for a CPOX activity assay.
Protocol 1: HPLC-Based Assay for CPOX Activity in Human Mononuclear Cells
This protocol is adapted from methods described for the analysis of CPOX activity in human leukocytes and mononuclear cells.[3][5]
1. Principle
This method measures the enzymatic conversion of coproporphyrinogen III to protoporphyrinogen IX. The reaction product, protoporphyrinogen IX, is oxidized to the stable and fluorescent protoporphyrin IX, which is then separated and quantified by reverse-phase HPLC with fluorescence detection.
2. Materials and Reagents
-
Sample: Freshly isolated human mononuclear cells.
-
Substrate: Coproporphyrinogen III (prepared fresh).
-
Buffer: 0.1 M Tris-HCl, pH 7.4.
-
Reducing Agent: Dithiothreitol (DTT).
-
Reaction Stop Solution: Perchloric acid:methanol (1:1, v/v).
-
HPLC Mobile Phase A: 10 mM ammonium (B1175870) acetate, pH 5.0.
-
HPLC Mobile Phase B: Acetonitrile.
-
HPLC Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Standard: Protoporphyrin IX.
3. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Centrifuge.
-
Sonicator.
-
Incubator or water bath (37°C).
-
pH meter.
4. Procedure
4.1. Preparation of Cell Lysate
-
Isolate mononuclear cells from fresh, heparinized blood using a density gradient centrifugation method.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 0.1 M Tris-HCl, pH 7.4.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic and mitochondrial fractions) and determine the protein concentration using a standard method (e.g., Bradford assay).
4.2. Preparation of Coproporphyrinogen III Substrate Coproporphyrinogen III is unstable and should be prepared fresh before each assay by the reduction of coproporphyrin III.
-
Dissolve coproporphyrin III tetramethyl ester in a minimal amount of 25% (w/v) HCl.
-
Hydrolyze the ester by heating at 60°C for 30 minutes.
-
Neutralize the solution with sodium hydroxide.
-
Reduce the coproporphyrin III to coproporphyrinogen III by adding sodium amalgam or sodium borohydride (B1222165) under anaerobic conditions. The disappearance of the characteristic porphyrin fluorescence indicates complete reduction.
4.3. Enzymatic Reaction
-
In a microcentrifuge tube, combine:
-
Cell lysate (containing a known amount of protein, e.g., 100-200 µg).
-
Freshly prepared coproporphyrinogen III substrate (final concentration ~0.1-0.2 µM).
-
DTT (final concentration 1 mM).
-
Bring the final volume to 200 µL with 0.1 M Tris-HCl, pH 7.4.
-
-
Incubate the reaction mixture at 37°C for 60 minutes in the dark.
-
Stop the reaction by adding 100 µL of cold perchloric acid:methanol (1:1, v/v).
-
Incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
4.4. HPLC Analysis
-
Inject an aliquot of the supernatant (e.g., 50 µL) onto the C18 column.
-
Elute the porphyrins using a gradient of mobile phase B into mobile phase A. A suggested gradient is:
-
0-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-25 min: 90% to 10% B
-
25-30 min: 10% B
-
-
Set the fluorescence detector to an excitation wavelength of ~400 nm and an emission wavelength of ~630 nm.
-
Identify and quantify the protoporphyrin IX peak by comparing its retention time and peak area to a standard curve prepared with known concentrations of protoporphyrin IX.
5. Data Analysis
Calculate the specific activity of CPOX as follows:
Specific Activity (nmol/h/mg protein) = (Amount of protoporphyrin IX formed (nmol)) / (Incubation time (h) x Amount of protein in the reaction (mg))
Protocol 2: Fluorometric Assay for CPOX Activity
This protocol is based on the principle of measuring the fluorescence of protoporphyrin IX generated from the CPOX-catalyzed reaction.[8]
1. Principle
The assay relies on the conversion of the non-fluorescent substrate, coproporphyrinogen III, to protoporphyrinogen IX by CPOX, which is then oxidized to the highly fluorescent protoporphyrin IX. The increase in fluorescence over time is directly proportional to the CPOX activity.
2. Materials and Reagents
-
Sample: Isolated mitochondria or cell lysates.
-
Substrate: Freshly prepared coproporphyrinogen III.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.
-
Reducing Agent: Dithiothreitol (DTT).
-
Protoporphyrinogen Oxidase (PPOX) source: Yeast mitochondrial membranes (optional, to ensure complete conversion of protoporphyrinogen IX to protoporphyrin IX).
-
Standard: Protoporphyrin IX.
3. Equipment
-
Fluorometer or fluorescence microplate reader.
-
Incubator (37°C).
-
Centrifuge.
4. Procedure
4.1. Sample and Substrate Preparation
-
Prepare cell lysates or isolated mitochondria as described in the HPLC protocol.
-
Prepare fresh coproporphyrinogen III substrate as described in the HPLC protocol.
4.2. Fluorometric Measurement
-
In a cuvette or a well of a black microplate, add:
-
Assay Buffer.
-
Sample (containing a known amount of protein).
-
DTT (final concentration 1 mM).
-
(Optional) Yeast mitochondrial membranes.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding freshly prepared coproporphyrinogen III substrate (final concentration ~1-5 µM).
-
Immediately place the cuvette or microplate in the fluorometer and begin recording the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~608 nm.
-
Record the fluorescence at regular intervals (e.g., every minute) for 15-30 minutes.
5. Data Analysis
-
Plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity.
-
Calculate the rate of protoporphyrin IX formation (in fluorescence units per minute) from the slope of the linear portion.
-
Convert the rate from fluorescence units to moles of protoporphyrin IX using a standard curve prepared with known concentrations of protoporphyrin IX under the same assay conditions.
-
Calculate the specific activity as described in the HPLC protocol.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low enzyme activity | Inactive enzyme | Ensure proper sample handling and storage to maintain enzyme stability. Avoid repeated freeze-thaw cycles. |
| Degraded substrate | Prepare coproporphyrinogen III fresh for each experiment as it is highly unstable. | |
| Incorrect pH or temperature | Optimize the assay conditions for your specific sample type. The optimal pH is generally between 6.5 and 7.5. | |
| High background signal | Auto-oxidation of substrate | Perform the reaction in the dark and include a reducing agent like DTT. |
| Contaminating fluorescent compounds | Use high-purity reagents and water. Run a blank reaction without the enzyme to determine the background fluorescence. | |
| Non-linear reaction rate | Substrate depletion | Use a lower concentration of the enzyme or a higher concentration of the substrate. Ensure the initial velocity is measured. |
| Enzyme instability | Check the stability of the enzyme under the assay conditions. | |
| Poor reproducibility | Inconsistent sample preparation | Standardize the sample preparation protocol. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. | |
| Inconsistent substrate preparation | Standardize the method for preparing coproporphyrinogen III. |
By following these detailed protocols and considering the troubleshooting guide, researchers can confidently and accurately measure coproporphyrinogen oxidase activity, contributing to a better understanding of heme metabolism and associated diseases.
References
- 1. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CPOX gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Accurate and specific HPLC assay of coproporphyrinogen III oxidase activity in human peripheral leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. A description of an HPLC assay of coproporphyrinogen III oxidase activity in mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a coproporphyrinogen-III oxidase gene and its correlation with nacre color in Hyriopsis cumingii | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
- 8. Fluorometric assays for coproporphyrinogen oxidase and protoporphyrinogen oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Synthesis of Coproporphyrinogen I Standard
Introduction
Coproporphyrinogen I is a metabolic intermediate that is typically not produced in significant amounts in the main pathway of heme biosynthesis.[1] It arises from a branch pathway that becomes active in the absence or deficiency of the enzyme uroporphyrinogen III synthase (UROS).[1][2] Under normal physiological conditions, UROS converts the linear tetrapyrrole hydroxymethylbilane (B3061235) (HMB) into uroporphyrinogen III. However, without UROS, HMB spontaneously cyclizes to form uroporphyrinogen I.[2][3] This isomer is then acted upon by uroporphyrinogen decarboxylase (UROD), which catalyzes the removal of the four acetate (B1210297) side chains to yield this compound.[1][2][3] Unlike its isomer, coproporphyrinogen III, this compound is not a substrate for the subsequent enzyme in the heme pathway, coproporphyrinogen oxidase, and is considered a metabolic dead-end product.[2][4] The accumulation and subsequent oxidation to coproporphyrin I are hallmarks of the genetic disorder Congenital Erythropoietic Porphyria (CEP).[2][4]
This application note provides a detailed protocol for the in vitro enzymatic synthesis of a this compound standard for use in research, diagnostics, and drug development. The method relies on the sequential action of porphobilinogen (B132115) deaminase and uroporphyrinogen decarboxylase on the substrate porphobilinogen, while omitting uroporphyrinogen III synthase to ensure the formation of the type I isomer.
Signaling Pathway Diagram
Caption: Biosynthetic pathway for the in vitro synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
Porphobilinogen (PBG)
-
Recombinant Human Porphobilinogen Deaminase (PBGD, also known as Hydroxymethylbilane Synthase)
-
Recombinant Human Uroporphyrinogen Decarboxylase (UROD)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Stop Solution: 0.5 M Trichloroacetic acid (TCA) in 10% Dimethyl sulfoxide (B87167) (DMSO)
-
Nitrogen gas
-
HPLC system with a C18 reverse-phase column and fluorescence detector
-
Mobile Phase A: 1 M Ammonium acetate, pH 5.16
-
Mobile Phase B: Methanol
Protocol for In Vitro Synthesis of this compound
This protocol is designed for a final reaction volume of 1 mL. Reactions should be prepared in amber tubes and protected from light due to the light-sensitive nature of porphyrinogens.
-
Prepare Reaction Buffer: Prepare a 100 mM phosphate buffer (pH 7.4) containing 1 mM DTT and 0.1% BSA.
-
Enzyme Preparation: Prepare solutions of PBGD and UROD in the reaction buffer to a final concentration of 1 µM each.
-
Reaction Setup:
-
In a microcentrifuge tube, add 800 µL of the reaction buffer.
-
Add 50 µL of the PBGD enzyme solution.
-
Add 50 µL of the UROD enzyme solution.
-
Flush the tube with nitrogen gas to create an anaerobic environment, which helps prevent the oxidation of the porphyrinogen (B1241876) products.
-
-
Initiate Reaction: Add 100 µL of a 10 mM PBG stock solution to the reaction mixture to achieve a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours in the dark.
-
Stop Reaction: Terminate the reaction by adding 200 µL of the TCA/DMSO stop solution. This step also serves to oxidize the synthesized this compound to the more stable coproporphyrin I for analysis.
-
Sample Preparation for Analysis: Centrifuge the stopped reaction mixture at 10,000 x g for 5 minutes to pellet the precipitated protein. The supernatant, containing the coproporphyrin I, is collected for purification and analysis.
Purification and Characterization by HPLC
-
HPLC System Setup:
-
HPLC Method:
-
Inject the supernatant from the reaction onto the HPLC column.
-
Elute the porphyrins using a gradient of mobile phase B. A typical gradient might start at 10% B and increase to 90% B over 30 minutes.
-
-
Identification and Quantification:
-
Identify the coproporphyrin I peak by comparing its retention time to a known standard.
-
Quantify the concentration by integrating the peak area and comparing it to a calibration curve generated with a certified coproporphyrin I standard.
-
Data Presentation
| Parameter | Value | Reference / Notes |
| Substrate (PBG) | 1 mM | Initial Concentration |
| Enzyme (PBGD) | 1 µM | Final Concentration |
| Enzyme (UROD) | 1 µM | Final Concentration |
| Incubation Temperature | 37°C | Optimal for enzymatic activity |
| Incubation Time | 2 hours | |
| Reaction pH | 7.4 | |
| Expected Product | This compound | Oxidized to Coproporphyrin I for analysis |
| HPLC Detection (Ex/Em) | ~400 nm / ~620 nm | Fluorescence detection for porphyrins[2] |
| Molar Mass (this compound) | 660.757 g/mol | C₃₆H₄₄N₄O₈[1] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and analysis of this compound.
References
Application Notes and Protocols for Porphyrin Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrins are a group of heterocyclic macrocycle organic compounds, many of which are essential for living organisms. The most well-known porphyrin is heme, a key component of hemoglobin. The analysis of porphyrins in plasma is crucial for the diagnosis and management of a group of genetic disorders known as porphyrias.[1] These disorders result from deficiencies in specific enzymes of the heme biosynthetic pathway, leading to the accumulation of porphyrins and their precursors.[1] Accurate and reliable quantification of plasma porphyrins is therefore of significant diagnostic importance. This document provides detailed protocols for the preparation of plasma samples for porphyrin analysis, focusing on protein precipitation, liquid-liquid extraction, and solid-phase extraction methods.
Heme Biosynthesis Pathway
The following diagram illustrates the key steps in the heme biosynthesis pathway. Deficiencies in the enzymes involved in this pathway lead to the accumulation of specific porphyrins, which can be detected in plasma and other biological samples.
Caption: A simplified diagram of the Heme Biosynthesis Pathway.
General Sample Handling and Preparation Workflow
Proper sample collection and handling are critical for accurate porphyrin analysis. Porphyrins are light-sensitive, and exposure to light can lead to their degradation and result in falsely low measurements.[2]
Caption: General workflow for plasma sample handling and preparation for porphyrin analysis.
Method 1: Protein Precipitation
Protein precipitation is a straightforward and rapid method for sample cleanup. It involves adding a solvent or acid to the plasma to denature and precipitate proteins, which are then removed by centrifugation. This method is often used for its simplicity, especially for sample screening.
Protocol: Acetonitrile (B52724) Precipitation
This protocol is adapted from a general method for plasma protein precipitation.[3][4]
Materials:
-
Plasma sample
-
Ice-cold Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 250 µL of ice-cold acetonitrile to the plasma sample.[3]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[4]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[4]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant containing the porphyrins for analysis by HPLC or UPLC-MS/MS.
Caption: Workflow for the protein precipitation method using acetonitrile.
Method 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For porphyrin analysis, LLE can provide a cleaner extract compared to protein precipitation.
Protocol: Dimethylsulfoxide/Trichloroacetic Acid Extraction
This protocol is based on a validated method for the measurement of porphyrins in plasma.[5]
Materials:
-
Plasma sample
-
Dimethylsulfoxide (DMSO)
-
15% Trichloroacetic acid (TCA)
-
Glass tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of plasma into a glass tube.[5]
-
Add 250 µL of dimethylsulfoxide.[5]
-
Add 250 µL of 15% trichloroacetic acid.[5]
-
Vortex the mixture for 1 minute.[5]
-
Centrifuge at 3000 x g for 10 minutes.[5]
-
The resulting supernatant is ready for analysis by HPLC with fluorometric detection.
References
- 1. theohiostatelabs.testcatalog.org [theohiostatelabs.testcatalog.org]
- 2. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 3. a protein precipitation extraction method [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. IPNET – International Porphyria Network – An international network of experts working together to improve healthcare services for porphyria patients [ipnet.org]
Application of Fluorescence Detection for Coproporphyrins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrins are intermediate products of the heme biosynthesis pathway and are essential biomarkers for a range of physiological and pathological conditions. Their inherent fluorescence properties provide a sensitive and specific means for their detection and quantification. This document outlines the key applications, experimental protocols, and underlying principles for the fluorescence-based detection of coproporphyrins, tailored for research, clinical diagnostics, and drug development.
Coproporphyrins, notably coproporphyrin I and III, are tetrapyrrole structures that exhibit strong absorption in the Soret band region (around 400-410 nm) and emit red fluorescence.[1] This intrinsic fluorescence allows for their detection in various biological matrices, including urine, plasma, and cells. The quantification of coproporphyrins is crucial in the diagnosis of porphyrias, a group of genetic disorders affecting heme synthesis.[2][3] Beyond diagnostics, fluorescence detection of coproporphyrins is applied in dermatology for studying skin microflora, in oncology for photodynamic therapy, and in pharmacology for assessing drug-transporter interactions.[4][5][6]
Key Applications
-
Clinical Diagnosis of Porphyrias: The analysis of porphyrins in urine and plasma is a cornerstone in the diagnosis of porphyrias.[7] Elevated levels of specific coproporphyrin isomers are indicative of different types of porphyria, such as Hereditary Coproporphyria (HCP) and Variegate Porphyria (VP).[2] High-performance liquid chromatography (HPLC) coupled with fluorescence detection is considered the gold standard for accurate quantification.[1]
-
Drug Development and Transporter Assays: Coproporphyrin I is a known substrate for the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[5] Inhibition of OATP1B1 by drug candidates can lead to clinically significant drug-drug interactions. In vitro fluorescence-based assays using coproporphyrin I as a probe substrate offer a cost-effective and high-throughput method to screen for potential OATP1B1 inhibitors.[5] Similarly, coproporphyrin-I has been identified as a suitable fluorescent probe for the efflux transporter ABCC2 (MRP2).[8]
-
Dermatology and Microbiology: Propionibacterium acnes (P. acnes), a bacterium implicated in acne, produces coproporphyrin III, which fluoresces under UV light.[4][9] This property is utilized in dermatological research to visualize and quantify P. acnes colonization on the skin.
-
Oncology and Photodynamic Therapy (PDT): Coproporphyrin III is a precursor to the photosensitizer Protoporphyrin IX (PpIX) in the heme synthesis pathway.[6][10] In ALA-PDT, exogenous administration of 5-aminolevulinic acid (ALA) leads to the accumulation of PpIX in tumor cells. Monitoring the fluorescence of both coproporphyrin III and PpIX can provide insights into the efficiency of PpIX conversion and help optimize the timing of light application for cancer treatment.[6][10]
Quantitative Data Summary
The following tables summarize key quantitative data for the fluorescence detection of coproporphyrins.
Table 1: Spectral Properties of Coproporphyrins
| Porphyrin | Excitation Wavelength (nm) | Emission Wavelength (nm) | Biological Matrix | Reference |
| Coproporphyrin | ~410 | ~618 - 622 | Plasma | [3] |
| Coproporphyrin III | 365 | ~620 | Bacterial Culture | [4] |
| Coproporphyrin I | 390 | Red-shifted vs. PpIX | PBS | [11] |
| Coproporphyrins | Not specified | Not specified | Urine | [12] |
Table 2: Performance of HPLC-Fluorescence Detection for Urinary Porphyrins
| Parameter | Uroporphyrin | Coproporphyrin | Reference |
| Linearity Range (µg/L) | 0.4 - 300 | 0.4 - 250 | [12] |
| Detection Limit (µg/L) | 0.1 | 0.1 | [12] |
| Analytical Recovery (%) | 98 - 101 | 98 - 101 | [12] |
Experimental Protocols
Protocol 1: Quantification of Coproporphyrins in Urine using HPLC with Fluorescence Detection
This protocol is adapted from a standard method for the analysis of urinary porphyrins.[1][2]
1. Principle: Urine samples are directly injected into an HPLC system after acidification and centrifugation. Porphyrins are separated on a reverse-phase column and detected by their native fluorescence.
2. Materials:
-
HPLC system with a fluorescence detector (e.g., Shimadzu i-series LC-2050C with RF-20 AXS)[1]
-
Reverse-phase C18 HPLC column
-
Coproporphyrin standards (e.g., from a commercial kit)[1]
-
Stabilization solution (for adjusting pH)
-
Milli-Q water
-
Centrifuge
-
Amber vials
3. Sample Preparation:
-
Collect a 24-hour urine specimen, keeping it protected from light.
-
For each sample, calibrator, and control, adjust the pH to below 2.5 by adding approximately 20 µl of stabilization solution.[13]
-
Vortex the samples and then centrifuge to pellet any precipitate.
-
Transfer the supernatant to an amber HPLC vial for analysis. No further pre-treatment is required.[1][2]
4. HPLC Conditions:
-
Mobile Phase A: To be prepared according to the specific column and application requirements (typically an aqueous buffer).
-
Mobile Phase B: To be prepared according to the specific column and application requirements (typically an organic solvent like methanol or acetonitrile).
-
Gradient Elution: A gradient program is used to separate the different porphyrins.
-
Flow Rate: Typically around 0.7 - 1.0 mL/min.
-
Column Temperature: 30 °C.[13]
-
Fluorescence Detection:
5. Calibration:
-
Prepare a stock solution of the coproporphyrin calibrator.
-
Perform serial dilutions of the stock solution to create a multi-point calibration curve (e.g., a six-point curve).[1]
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
6. Data Analysis:
-
Integrate the peak area corresponding to coproporphyrin in the sample chromatogram.
-
Calculate the concentration of coproporphyrin in the urine sample using the calibration curve.
Protocol 2: In Vitro OATP1B1 Inhibition Assay using Coproporphyrin I Fluorescence
This protocol describes a cell-based assay to screen for inhibitors of the OATP1B1 transporter.[5]
1. Principle: HEK293 cells overexpressing the OATP1B1 transporter are incubated with the fluorescent substrate coproporphyrin I. The intracellular accumulation of coproporphyrin I is measured by its fluorescence. A reduction in fluorescence in the presence of a test compound indicates inhibition of OATP1B1-mediated uptake.
2. Materials:
-
HEK293 cells stably transfected with OATP1B1.
-
Parental HEK293 cells (as a negative control).
-
Coproporphyrin I.
-
Test compounds (potential inhibitors).
-
Known OATP1B1 inhibitors (e.g., nilotinib, as a positive control).[5]
-
Cell culture medium and reagents.
-
Fluorescence plate reader.
-
96-well black, clear-bottom plates.
3. Experimental Procedure:
-
Seed the OATP1B1-expressing HEK293 cells and parental HEK293 cells in a 96-well plate and culture until they form a confluent monolayer.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with the test compounds or control inhibitors at various concentrations for a defined period (e.g., 10-30 minutes).
-
Add coproporphyrin I to all wells at a final concentration below its Km for OATP1B1.
-
Incubate for a specific time to allow for cellular uptake.
-
Stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular contents.
-
Measure the fluorescence of the cell lysate in a fluorescence plate reader (Excitation: ~400 nm, Emission: ~620 nm).
4. Data Analysis:
-
Subtract the fluorescence signal from the parental cells (background) from the signal of the OATP1B1-expressing cells to determine the OATP1B1-specific uptake.
-
Normalize the fluorescence signal of the compound-treated wells to the vehicle-treated control wells (representing 100% activity).
-
Plot the percentage of OATP1B1 activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to determine the IC50 value for each test compound.
Visualizations
Caption: Simplified Heme Biosynthesis Pathway Highlighting Coproporphyrin III.
Caption: Workflow for Urinary Coproporphyrin Analysis by HPLC-Fluorescence.
Caption: OATP1B1 Inhibition Assay Workflow.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Quantification of Six Porphyrin Biomarkers in Urine Using LC-2050C with Fluorescence Detection : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coproporphyrin I as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 7. Diagnosis and Testing - American Porphyria Foundation [porphyriafoundation.org]
- 8. Coproporphyrin-I: A Fluorescent, Endogenous Optimal Probe Substrate for ABCC2 (MRP2) Suitable for Vesicle-Based MRP2 Inhibition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring acne using Coproporphyrin III, Protoporphyrin IX, and lesion-specific inflammation: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. eaglebio.com [eaglebio.com]
Solid-Phase Extraction of Porphyrin Metabolites: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of porphyrin metabolites from various biological matrices. The methodologies outlined are crucial for accurate quantification in clinical research, diagnostics, and drug development, particularly in the study of porphyrias and drug-induced photosensitivity.
Introduction
Porphyrins are a class of heterocyclic organic compounds that play a vital role in heme biosynthesis. Genetic or acquired deficiencies in the enzymes of the heme synthesis pathway can lead to the accumulation of specific porphyrin precursors, resulting in a group of metabolic disorders known as porphyrias. The quantitative analysis of porphyrin metabolites in biological samples such as urine, plasma, and feces is essential for the diagnosis and management of these conditions.[1][2]
Solid-phase extraction (SPE) is a widely adopted technique for the sample preparation of porphyrins, offering effective clean-up and concentration prior to analysis by methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] SPE provides a robust and reliable method for the isolation and concentration of these metabolites, ensuring high selectivity and recovery.[3]
Principles of Solid-Phase Extraction for Porphyrins
The selection of the appropriate SPE sorbent and solvent system is critical for the successful isolation of porphyrins. The most common strategies involve reversed-phase or mixed-mode SPE.
-
Reversed-Phase SPE: This technique utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. Porphyrins, which are relatively nonpolar, are retained on the sorbent while more polar impurities are washed away. Elution is then achieved using a nonpolar organic solvent.[4]
-
Mixed-Mode SPE: These sorbents possess both reversed-phase and ion-exchange functionalities. This dual retention mechanism allows for highly selective retention of acidic compounds like porphyrins, which contain multiple carboxyl groups. The sample is typically loaded under conditions where the carboxyl groups are ionized, promoting retention by the anion-exchange mechanism.
The general workflow for SPE of porphyrins involves a series of sequential steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analytes.
Experimental Protocols
The following sections detail specific SPE protocols for the extraction of porphyrin metabolites from urine, plasma, and feces.
Protocol for Porphyrin Extraction from Human Urine
This protocol is suitable for the analysis of a broad range of urinary porphyrins, including uroporphyrin, heptacarboxylic porphyrin, hexacarboxylic porphyrin, pentacarboxylic porphyrin, and coproporphyrin.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 5.16)
-
Acetone
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Preparation:
-
Acidify the urine sample with 6.0 M formic acid (e.g., 30 µL of acid to 75 µL of urine).
-
Vortex the sample for 60 seconds.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet any precipitate.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol:acetonitrile (9:1, v/v).
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 3 mL of deionized water, followed by 3 mL of ammonium acetate buffer (1 M, pH 5.16).
-
-
Sample Loading:
-
Load the prepared urine supernatant onto the conditioned and equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of ammonium acetate buffer (1 M, pH 5.16) to remove interfering substances.
-
-
Elution:
-
Elute the porphyrins from the cartridge with 2 mL of acetone:formic acid (9:1, v/v).[3]
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 70°C.
-
Reconstitute the residue in an appropriate solvent for subsequent analysis (e.g., 500 µL of 6 M formic acid).[3]
-
Protocol for Porphyrin Extraction from Human Plasma
This protocol is designed for the extraction of porphyrins from plasma samples and is particularly useful in the diagnosis of certain porphyrias.
Materials:
-
Mixed-mode or C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
5% Ammonium hydroxide (B78521) in water
-
2% Formic acid in methanol
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Preparation:
-
Plasma samples can often be directly loaded after centrifugation to remove any particulate matter. For some applications, a protein precipitation step with a solvent like acetonitrile may be performed.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 500 µL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 2 x 500 µL of water.
-
-
Sample Loading:
-
Load the plasma sample onto the conditioned and equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 500 µL of 5% ammonium hydroxide in water.
-
Follow with a second wash using 500 µL of methanol.
-
-
Elution:
-
Elute the porphyrins from the cartridge with 2 x 50 µL of 2% formic acid in methanol.
-
-
Eluate Processing:
-
The eluate can often be directly injected for LC-MS/MS analysis or may be diluted if necessary.
-
Protocol for Porphyrin Extraction from Feces
The extraction of porphyrins from fecal matter presents a greater challenge due to the complexity of the matrix. This protocol involves an initial liquid-liquid extraction followed by a solid-phase extraction clean-up.
Materials:
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (1 M, pH 5.16)
-
Acetone
-
Formic acid
-
Homogenizer or vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Homogenization and Initial Extraction:
-
Homogenize a known weight of feces (e.g., 1 g) in a mixture of diethyl ether and concentrated HCl.[5][6]
-
Vortex thoroughly to create an emulsion.
-
Add distilled water and mix again.
-
Centrifuge to separate the phases. The porphyrins will be in the lower aqueous acid layer, while interfering pigments like chlorophyll (B73375) will partition into the upper ether layer.[5]
-
Carefully collect the lower aqueous acid layer.
-
-
SPE Clean-up:
-
The collected acid extract can then be further purified using a C18 SPE cartridge following the same conditioning, equilibration, loading, washing, and elution steps as outlined in the urine protocol (Section 3.1). The pH of the extract may need to be adjusted prior to loading onto the SPE cartridge.
-
Quantitative Data Summary
The recovery and precision of SPE methods are crucial for accurate quantification. The following tables summarize reported performance data for the extraction of various porphyrin metabolites from different biological matrices.
Table 1: Recovery of Porphyrin Metabolites from Human Urine using SPE
| Porphyrin Metabolite | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Uroporphyrin (UP) | C18 | Acetone:Formic Acid (9:1) | 84 - 108 | |
| Heptacarboxylic porphyrin (HEP) | C18 | Acetone:Formic Acid (9:1) | 84 - 108 | |
| Hexacarboxylic porphyrin (HEX) | C18 | Acetone:Formic Acid (9:1) | 84 - 108 | |
| Pentacarboxylic porphyrin (PEN) | C18 | Acetone:Formic Acid (9:1) | 84 - 108 | |
| Coproporphyrin (CP) | C18 | Acetone:Formic Acid (9:1) | 84 - 108 |
Table 2: Recovery of Porphyrin Metabolites from Human Plasma using Liquid-Liquid Extraction
| Porphyrin Metabolite | Extraction Method | Average Recovery (%) | Reference |
| Uroporphyrins | Liquid-Liquid | 97 | [7] |
| Heptacarboxylporphyrins | Liquid-Liquid | 94 | [7] |
| Hexacarboxylporphyrins | Liquid-Liquid | 87 | [7] |
| Pentacarboxylporphyrins | Liquid-Liquid | 74 | [7] |
| Coproporphyrins | Liquid-Liquid | 50 | [7] |
Table 3: Method Precision and Limits of Detection (LOD) for Urinary Porphyrins
| Porphyrin Metabolite | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Limit of Detection (LOD) (nM) | Reference |
| Uroporphyrin (UP) | 4.0 - 9.7 | 5.5 - 15 | 0.2 - 3 | |
| Heptacarboxylic porphyrin (HEP) | 4.0 - 9.7 | 5.5 - 15 | 0.2 - 3 | |
| Hexacarboxylic porphyrin (HEX) | 4.0 - 9.7 | 5.5 - 15 | 0.2 - 3 | |
| Pentacarboxylic porphyrin (PEN) | 4.0 - 9.7 | 5.5 - 15 | 0.2 - 3 | |
| Coproporphyrin (CP) | 4.0 - 9.7 | 5.5 - 15 | 0.2 - 3 |
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the solid-phase extraction of porphyrin metabolites from biological samples.
References
- 1. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Determination of porphyrins in oral bacteria by liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias | Semantic Scholar [semanticscholar.org]
- 5. codene.porphyrie.net [codene.porphyrie.net]
- 6. Rapid procedure for fecal porphyrin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IPNET – International Porphyria Network – An international network of experts working together to improve healthcare services for porphyria patients [ipnet.org]
Application Notes and Protocols for Porphyria Diagnosis Using Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrias are a group of rare inherited metabolic disorders resulting from deficiencies in specific enzymes of the heme biosynthesis pathway.[1][2][3] This leads to the accumulation of porphyrins and their precursors, which can cause a variety of clinical symptoms, including neurological and cutaneous manifestations.[1][2][3] Accurate and timely diagnosis is crucial for managing these conditions and preventing acute attacks. Tandem mass spectrometry (MS/MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful analytical tool for the diagnosis and monitoring of porphyrias, offering high sensitivity and specificity compared to traditional methods.[4] This document provides detailed application notes and protocols for the use of tandem mass spectrometry in the diagnosis of porphyrias.
Heme Biosynthesis Pathway and Porphyrias
The heme biosynthesis pathway consists of eight enzymatic steps, and a defect in any of these enzymes (with the exception of the first) can lead to a specific type of porphyria.[1][2] The accumulation of specific intermediates is characteristic of each porphyria type and serves as the basis for differential diagnosis.
Caption: The Heme Biosynthesis Pathway.
Experimental Protocols
Protocol 1: Quantification of Porphyrin Precursors (ALA and PBG) in Urine and Plasma
This protocol is adapted from a validated LC-MS method for the routine diagnosis and monitoring of acute hepatic porphyrias (AHPs).[5]
1. Sample Preparation:
-
To a 10 µL aliquot of urine, plasma/serum, quality control, or calibrant sample, add an equal volume of sulfosalicylic acid solution containing internal standards (5-aminolevulinic acid-[¹³C₅, ¹⁵N] and porphobilinogen-[¹³C₂]).[5]
-
Vortex the mixture and centrifuge to precipitate proteins.[5]
-
Transfer 5 µL of the supernatant to a new vial and add 40 µL of AccQ-Tag buffer, followed by vortexing.[5]
-
Add 5 µL of AccQ-Tag reagent to the mixture and vortex again.[5]
-
Incubate the vial at 55°C for 10 minutes prior to injection into the LC-MS/MS system.[5]
2. LC-MS/MS Conditions:
-
LC System: Waters H-Class PLUS[5]
-
MS System: Waters Xevo TQ-MS (triple quadrupole)[5]
-
Column: BEH C18 column (2.1 mm × 50 mm, 1.7 µm particle size) maintained at 45°C.[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: A linear gradient is typically used to separate the analytes.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification of target analytes and their internal standards.
Protocol 2: Simultaneous Analysis of Urinary Porphyrins, ALA, and PBG
This method allows for the simultaneous determination of five porphyrins along with ALA and PBG, which is beneficial for the differential diagnosis of various porphyrias.[6]
1. Sample Preparation:
-
Vortex 700 µL of urine for 30 seconds.
-
Add 300 µL of 6 M formic acid and mix.[6]
-
Centrifuge at 10,000 x g for 5 minutes.[6]
-
Transfer the supernatant to a 96-well plate.[6]
-
Inject 5 µL of the supernatant for LC-MS/MS analysis. An internal standard such as mesoporphyrin can be used.[6]
2. LC-MS/MS Conditions:
-
LC System: Thermo Scientific Ultimate 3000[6]
-
Column: Thermo Scientific Syncronis C18 column (100 × 2.1 mm, 3 µm particle size).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 90:9.9:0.1 acetonitrile:water:formic acid (v/v/v).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Gradient Program:
-
Start with 20% B for 1 minute.
-
Linearly increase to 80% B from 1 to 12 minutes.
-
Hold at 80% B for 4 minutes.
-
Linearly decrease to 20% B until the end of the run.
-
-
Total Run Time: Approximately 24.1 minutes.[6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) for each porphyrin, ALA, and PBG.
Experimental Workflow
The general workflow for the analysis of porphyrins and their precursors by tandem mass spectrometry involves several key steps from sample collection to data analysis.
Caption: General LC-MS/MS Workflow for Porphyria Diagnosis.
Data Presentation
The following tables summarize key quantitative data for the analysis of porphyria biomarkers using LC-MS/MS.
Table 1: Limits of Detection (LOD) for Porphyrins and Precursors in Urine
| Analyte | Limit of Detection (LOD) | Reference |
| Coproporphyrin | 2 nmol/L | [6] |
| 5-carboxylporphyrin | 2 nmol/L | [6] |
| 6-carboxylporphyrin | 2 nmol/L | [6] |
| 7-carboxylporphyrin | 2 nmol/L | [6] |
| Uroporphyrin I | 2 nmol/L | [6] |
| δ-aminolevulinic acid (ALA) | 5 µmol/L | [6] |
| Porphobilinogen (PBG) | 2 µmol/L | [6] |
Table 2: MRM Transitions for Porphyrin Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Coproporphyrin | 655 | - | [6] |
| 5-carboxylporphyrin | 699 | - | [6] |
| 6-carboxylporphyrin | 743 | - | [6] |
| 7-carboxylporphyrin | 787 | - | [6] |
| Uroporphyrin I | 831 | - | [6] |
| Coproporphyrin III | 655.4 | 596.3 | [7] |
| Protoporphyrin IX | 563.2 | 504.1 | [7] |
Note: Specific product ions for the first five porphyrins were not detailed in the cited source but would be optimized during method development.
Conclusion
Tandem mass spectrometry offers a robust, sensitive, and specific platform for the diagnosis and management of porphyrias. The detailed protocols and quantitative data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own LC-MS/MS-based assays for these rare metabolic disorders. The ability to simultaneously measure multiple porphyrins and their precursors allows for a comprehensive diagnostic approach, facilitating the accurate differentiation of various porphyria types.
References
- 1. Heme biosynthesis and the porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heme biosynthesis and the porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 4. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Coproporphyrin I to Study Drug-Drug Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrin I (CPI) has emerged as a sensitive and specific endogenous biomarker for assessing the potential of investigational drugs to cause drug-drug interactions (DDIs) mediated by the inhibition of hepatic organic anion transporting polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3). These transporters are crucial for the hepatic uptake of numerous drugs, and their inhibition can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity. Monitoring changes in plasma CPI levels provides a valuable tool in early clinical development to characterize the DDI risk of a new molecular entity, potentially streamlining the drug development process and in some cases, replacing the need for dedicated DDI studies with probe substrates.[1][2]
Mechanism of Action: The Role of OATP1B1/3 in Coproporphyrin I Clearance
Coproporphyrin I is a byproduct of the heme biosynthesis pathway. Under normal physiological conditions, it is predominantly cleared from the bloodstream via hepatic uptake mediated by OATP1B1 and OATP1B3 transporters located on the sinusoidal membrane of hepatocytes.[3][4] When a drug inhibits these transporters, the hepatic uptake of CPI is reduced, leading to an accumulation and measurable increase in its plasma concentration. This elevation in plasma CPI serves as a direct indicator of OATP1B1/3 inhibition.[1][4]
References
Application Notes and Protocols for Studying Congenital Erythropoietic Porphyria
For Researchers, Scientists, and Drug Development Professionals
Introduction to Congenital Erythropoietic Porphyria (CEP)
Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare autosomal recessive genetic disorder caused by deficient activity of the enzyme uroporphyrinogen III synthase (UROS), the fourth enzyme in the heme biosynthetic pathway.[1][2][3] This deficiency leads to the accumulation of non-functional and photoreactive porphyrin isomers, primarily uroporphyrin I and coproporphyrin I, in the bone marrow, red blood cells, and other tissues.[1][4] The clinical manifestations of CEP are severe and include cutaneous photosensitivity leading to blistering, mutilating skin lesions, and increased hair growth (hypertrichosis).[5] Hematological complications include hemolytic anemia, an enlarged spleen (splenomegaly), and reddish-brown discoloration of teeth (erythrodontia) and urine.[5][6] In rare instances, CEP can be caused by mutations in the GATA1 gene, which encodes a key transcription factor for erythropoiesis.[7][8]
The development and characterization of robust experimental models are crucial for understanding the pathophysiology of CEP and for the preclinical evaluation of novel therapeutic strategies, such as gene therapy, pharmacological chaperones, and stem cell-based approaches.[9][10] This document provides an overview of the key experimental models for CEP and detailed protocols for their use.
Experimental Models for CEP
A variety of in vitro and in vivo models have been developed to recapitulate the key features of CEP.
Cell-Based Models
1. Patient-Derived Fibroblasts: Skin fibroblasts cultured from CEP patients provide a readily accessible source of primary cells harboring the specific UROS mutations.[11] These cells can be used to study the effects of the mutations on UROS enzyme activity and to screen for drugs that may increase residual enzyme function.[12]
2. Induced Pluripotent Stem Cells (iPSCs): A powerful in vitro modeling system involves the reprogramming of somatic cells (such as fibroblasts or keratinocytes) from CEP patients into iPSCs.[13] These iPSCs can then be differentiated into erythroid progenitor cells and mature red blood cells, providing a patient-specific disease model in a dish. This approach allows for the investigation of disease mechanisms in the most relevant cell type and is an invaluable tool for testing gene-correction strategies.[1][13]
3. RNA Interference (RNAi)-Based Models: A cellular model of CEP can be created by using RNAi to knockdown the expression of the UROS gene in normal human hematopoietic stem cells. This approach allows for the study of the consequences of UROS deficiency in a controlled manner and can be used to test the efficacy of therapeutic lentiviral vectors.
In Vivo Models
Murine Models: Several knock-in mouse models of CEP have been generated that carry specific human UROS mutations, such as C73R, V99L, and P248Q.[9][14][15] These mouse models replicate many of the key features of human CEP, including porphyrin accumulation, hemolytic anemia, splenomegaly, and photosensitivity, making them invaluable for studying disease pathogenesis and for in vivo testing of therapeutic interventions.[8][9][16]
Quantitative Data from Experimental Models
The following tables summarize key quantitative data obtained from various experimental models of CEP.
Table 1: UROS Enzyme Activity in CEP Mouse Models
| Genotype | Erythrocyte UROS Activity (% of Wild-Type) | Liver UROS Activity (% of Wild-Type) | Reference |
| C73R/C73R | ~1% | ~1.2% | [14] |
| C73R/V99L | ~13% | ~11% | [14] |
| V99L/V99L | ~24% | ~19% | [14] |
| P248Q/P248Q | <1% | <1% | [9] |
Table 2: Porphyrin Levels in C73R/C73R CEP Mouse Model
| Tissue | Total Porphyrin (µmol/L) | Reference |
| Erythrocytes | 95 | [14] |
| Spleen | 183 | [14] |
| Liver | 44 | [14] |
Table 3: Hematological Parameters in C73R/C73R CEP Mouse Model
| Parameter | C73R/C73R Mice | Wild-Type Mice | Reference |
| Hemoglobin (g/dL) | 7.9 | ~14-16 | [14] |
| Mean Corpuscular Volume (fL) | 26.6 | ~45-55 | [14] |
| Reticulocytes (%) | 19 | ~2-3 | [14] |
Signaling Pathways and Experimental Workflows
Heme Biosynthesis Pathway and CEP Pathophysiology
Caption: Heme biosynthesis pathway illustrating the enzymatic block in CEP.
Workflow for Generating and Correcting CEP iPSC-Derived Erythroid Cells
Caption: Workflow for iPSC generation, correction, and differentiation in CEP.
Experimental Protocols
Protocol 1: Uroporphyrinogen III Synthase (UROS) Enzyme Activity Assay
This protocol describes a coupled-enzyme assay to measure UROS activity in erythrocyte lysates.[17]
Materials:
-
Erythrocyte lysate from patients or animal models
-
Porphobilinogen (PBG) solution
-
Partially purified hydroxymethylbilane synthase (HMBS)
-
Tris-HCl buffer (pH 8.2)
-
EDTA
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Iodine solution
-
HPLC system with fluorescence detection
Procedure:
-
Preparation of Erythrocyte Lysate:
-
Collect whole blood in EDTA tubes.
-
Centrifuge to separate plasma and buffy coat.
-
Wash erythrocytes three times with cold phosphate-buffered saline (PBS).
-
Lyse the packed red blood cells by adding 4 volumes of cold deionized water.
-
Centrifuge to remove cell debris. The supernatant is the erythrocyte lysate. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare the reaction mixture containing Tris-HCl buffer, EDTA, DTT, and HMBS.
-
Add the erythrocyte lysate to the reaction mixture.
-
Initiate the reaction by adding PBG.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour) in the dark.
-
-
Reaction Termination and Oxidation:
-
Stop the reaction by adding TCA.
-
Oxidize the uroporphyrinogens to uroporphyrins by adding iodine solution and exposing to light.
-
-
Quantification of Uroporphyrin Isomers:
-
Centrifuge the terminated reaction to pellet precipitated protein.
-
Analyze the supernatant by reversed-phase HPLC with fluorescence detection to separate and quantify uroporphyrin I and uroporphyrin III.
-
UROS activity is calculated based on the amount of uroporphyrin III formed per unit of time and protein concentration.
-
Protocol 2: Analysis of Porphyrin Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analysis of uroporphyrin and coproporphyrin isomers in urine or cell extracts.[18][19]
Materials:
-
Urine sample or cell extract
-
HPLC system with a C18 reversed-phase column and fluorescence detector
-
Mobile Phase A: Ammonium acetate (B1210297) buffer
-
Mobile Phase B: Acetonitrile/Methanol mixture
-
Porphyrin isomer standards (Uroporphyrin I, Uroporphyrin III, Coproporphyrin I, Coproporphyrin III)
-
HCl for sample acidification
Procedure:
-
Sample Preparation:
-
For urine samples, acidify with HCl to a pH below 3.0.
-
For cell extracts, perform a suitable extraction procedure (e.g., with an acidic solvent).
-
Centrifuge the sample to remove any precipitate.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the HPLC column.
-
Perform a gradient elution by varying the proportions of Mobile Phase A and Mobile Phase B to separate the porphyrin isomers.
-
Detect the eluted porphyrins using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., excitation at ~405 nm, emission at ~620 nm).
-
-
Data Analysis:
-
Identify the porphyrin isomer peaks by comparing their retention times with those of the standards.
-
Quantify the concentration of each isomer by integrating the peak area and comparing it to a standard curve.
-
Protocol 3: Erythroid Differentiation of CEP-iPSCs
This protocol provides a general framework for the differentiation of iPSCs into erythroid cells. Specific cytokine cocktails and timing may need optimization.
Materials:
-
CEP-iPSCs and corrected iPSC lines
-
Feeder-free iPSC culture medium
-
Differentiation medium (e.g., StemSpan™ SFEM II)
-
Cytokines for hematopoietic differentiation (e.g., BMP4, VEGF, SCF, FLT3L, TPO, EPO, IL-3, IL-6)
-
Cell culture plates (e.g., coated with Matrigel or other extracellular matrix proteins)
Procedure:
-
Mesoderm Induction (Days 0-4):
-
Culture iPSCs to confluency.
-
Induce differentiation to mesoderm by changing to a basal differentiation medium supplemented with mesoderm-inducing factors such as BMP4 and VEGF.
-
-
Hematopoietic Specification (Days 4-10):
-
Switch to a hematopoietic induction medium containing a cocktail of cytokines such as SCF, FLT3L, and TPO to promote the formation of hematopoietic progenitor cells (HPCs).
-
-
Erythroid Commitment and Expansion (Days 10-18):
-
Culture the HPCs in an erythroid expansion medium containing SCF, EPO, and IL-3 to promote the proliferation and commitment of erythroid progenitors.
-
-
Terminal Erythroid Differentiation (Days 18-24):
-
Promote terminal differentiation and maturation of erythroblasts into enucleated red blood cells by culturing in a maturation medium with high concentrations of EPO and other factors like insulin (B600854) and transferrin.
-
-
Analysis of Erythroid Cells:
-
Monitor the differentiation process by flow cytometry using erythroid-specific markers (e.g., CD71, CD235a/Glycophorin A).
-
Assess porphyrin accumulation in the differentiated cells by fluorescence microscopy or HPLC analysis.
-
Perform functional assays to evaluate the characteristics of the generated red blood cells.
-
References
- 1. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Congenital Erythropoietic Porphyria: Characterization of Murine Models of the Severe Common (C73R/C73R) and Later-Onset Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Congenital erythropoietic porphyria due to a mutation in GATA1: the first trans-acting mutation causative for a human porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Congenital erythropoietic porphyria due to a mutation in GATA1: the first trans-acting mutation causative for a human porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A knock-in mouse model of congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies of porphyrin synthesis in fibroblasts of patients with congenital erythropoietic porphyria and one patient with homozygous coproporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correction of the enzyme defect in cultured congenital erythropoietic porphyria disease cells by retrovirus-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Correction of Congenital Erythropoietic Porphyria with iPSCs Free of Reprogramming Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Congenital erythropoietic porphyria: characterization of murine models of the severe common (C73R/C73R) and later-onset genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uroporphyrinogen III synthase knock-in mice have the human congenital erythropoietic porphyria phenotype, including the characteristic light-induced cutaneous lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uroporphyrinogen III Synthase Knock-In Mice Have the Human Congenital Erythropoietic Porphyria Phenotype, Including the Characteristic Light-Induced Cutaneous Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Separation of Porphyrin Isomers by Reversed-Phase HPLC
Introduction
Porphyrins are essential heterocyclic macrocycles vital for biological functions, notably as the core of heme in hemoglobin.[1] The heme biosynthesis pathway involves a series of enzymatic steps that produce various porphyrin intermediates. Deficiencies in these enzymes, whether genetic or acquired, lead to the accumulation of specific porphyrins, causing metabolic disorders known as porphyrias. The analysis of porphyrin isomers, particularly the type I and type III isomers of uroporphyrin and coproporphyrin, is crucial for the differential diagnosis of these conditions.[1][2] High-Performance Liquid Chromatography (HPLC), especially reversed-phase (RP-HPLC) coupled with fluorescence detection, is the gold standard for the separation and quantification of these isomers due to its high resolution and sensitivity.[1][3] These methodologies are critical for biochemical diagnosis, monitoring therapeutic efficacy, and in drug development where porphyrin metabolism may be affected.[1]
Principle of Separation
The separation of porphyrin isomers by reversed-phase HPLC is based on their polarity, which is primarily determined by the number of carboxylic acid groups and their spatial arrangement.[1] In a reversed-phase system, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Porphyrins with more carboxylic acid groups, such as uroporphyrin (eight carboxyl groups), are more polar and therefore elute earlier than less polar porphyrins like coproporphyrin (four carboxyl groups).[1] The subtle differences in the spatial configuration of these charged groups between the symmetric type I and asymmetric type III isomers allow for their chromatographic resolution.[1][4] Gradient elution, where the mobile phase composition is changed over time to become more nonpolar, is typically required to separate the full range of porphyrins in a single analytical run.[1][5]
Visualizing the Heme Biosynthesis Pathway and Isomer Formation
The differential diagnosis of porphyrias relies on identifying which porphyrin intermediates accumulate. The formation of type I and type III isomers is a critical aspect of the heme biosynthesis pathway. Hydroxymethylbilane (HMB) is a key intermediate that can either cyclize non-enzymatically to form the symmetric, non-functional uroporphyrinogen I isomer or be converted by the enzyme Uroporphyrinogen III synthase (UROS) to the functional uroporphyrinogen III isomer.[1] Only the type III isomers can proceed to form heme.[1] A deficiency in UROS, for example, leads to a buildup of the type I isomer.[1]
Caption: Heme biosynthesis pathway showing the divergence to Type I and Type III isomers.
Experimental Workflow
The general workflow for analyzing porphyrin isomers in biological samples consists of sample preparation, HPLC separation with fluorescence detection, and data analysis. The process ensures that porphyrins are extracted, concentrated, and stabilized before chromatographic separation and quantification.
Caption: General experimental workflow for porphyrin isomer analysis by HPLC.[1]
Protocols
Protocol 1: Analysis of Urinary Porphyrin Isomers
This protocol is adapted for the analysis of uroporphyrin and coproporphyrin isomers in urine.
1. Materials and Reagents:
-
Ammonium Acetate (HPLC Grade)
-
Glacial Acetic Acid (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Porphyrin standards (Uroporphyrin I & III, Coproporphyrin I & III)
-
Stabilization Reagent (e.g., concentrated HCl)[1]
2. Sample Preparation:
-
Collect a 24-hour or early morning urine sample, ensuring it is protected from light and kept cool.[1][6]
-
For analysis, pipette 500 µL of urine, calibrator, or control into an amber reaction vial.[1]
-
Add 50 µL of stabilization reagent to adjust the pH below 2.5 and mix thoroughly.[1]
-
Centrifuge the sample at 9,000 x g for 10 minutes.[1]
-
Carefully collect the supernatant for direct injection into the HPLC system.[1]
3. HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved.
-
Run the gradient elution program as detailed in Table 1.
-
Monitor the eluent using a fluorescence detector with excitation at approximately 400-405 nm and emission at 620-625 nm.[9]
-
Integrate the peaks corresponding to the porphyrin isomers and quantify them using prepared calibrators.[1]
Protocol 2: Extraction of Porphyrins from Plasma
This protocol is for the extraction of porphyrins from plasma samples prior to HPLC analysis.
1. Materials and Reagents:
-
Dimethylsulfoxide (DMSO)
-
Trichloroacetic Acid (TCA), 15% solution
-
Diethyl ether and glacial acetic acid[8]
2. Sample Preparation:
-
Pipette 500 µL of plasma (calibrator or patient sample) into a glass tube.[10]
-
Add 250 µL of DMSO and 250 µL of 15% TCA.[10]
-
Vortex the mixture for 1 minute.[10]
-
Centrifuge at 3,000 g for 10 minutes.[10]
-
The supernatant can be injected into the HPLC system.
-
Alternative: Extract porphyrins with a mixture of diethyl ether and glacial acetic acid, followed by re-extraction into HCl to remove heme. The acidified aqueous phase is then injected.[8]
Quantitative Data and HPLC Conditions
The following tables summarize typical operating conditions and performance data for the HPLC separation of porphyrin isomers. Note that parameters like retention times can vary between systems and laboratories.
Table 1: HPLC Operating Conditions for Porphyrin Isomer Separation
| Parameter | Condition | Reference(s) |
|---|---|---|
| Column | Reversed-phase C18 (e.g., ODS-Hypersil, Symmetry C18, Chromolith RP-18) | [1][2][9][11] |
| Dimensions | 100-250 mm length, 2.1-4.8 mm i.d. | [5][8][9] |
| Particle Size | 2.4 µm, 3 µm, 5 µm | [1][5][12] |
| Mobile Phase A | 1.0 M Ammonium Acetate buffer with 10% Acetonitrile (v/v), pH 5.16 | [1][5] |
| Mobile Phase B | 10% Acetonitrile (v/v) in Methanol | [1][5] |
| Flow Rate | 0.4 - 1.0 mL/min | [5] |
| Detection | Fluorescence Detector | [2][7][9] |
| Excitation λ | ~400 - 405 nm | [13] |
| Emission λ | ~620 - 625 nm | [9] |
| Gradient Program | Start with a high percentage of Mobile Phase A, gradually increasing B. | [1][5] |
| | Example: 0-15 min, 0-95% B; 15-20 min, 95% B; 20-24 min, return to 0% B. |[5][7] |
Table 2: Typical Performance Data for Porphyrin Isomer Analysis
| Analyte | Typical Elution Order | Detection Limit (Urine) | Analytical Recovery | Reference(s) |
|---|---|---|---|---|
| Uroporphyrin I & III | 1 (most polar) | ~1 nmol/L (25 fmol injected) | 85-91% | [7][12] |
| Heptacarboxylic Porphyrin | 2 | ~1 nmol/L | 85-91% | [7] |
| Hexacarboxylic Porphyrin | 3 | ~1 nmol/L | 85-91% | [7] |
| Pentacarboxylic Porphyrin | 4 | ~1 nmol/L | 85-91% | [7] |
| Coproporphyrin I & III | 5 (less polar) | ~1 nmol/L (45 fmol injected) | 85-91% |[7][12] |
Note: The elution order is based on decreasing polarity. Within isomer pairs (e.g., Uroporphyrin I and III), the exact elution order can depend on the specific chromatographic conditions, but they are resolved from each other.[12][14] The entire analysis for six key porphyrins can often be completed within 24 minutes, including column reconditioning.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultra high-performance liquid chromatography of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fractionated urine porphyrins | Synnovis [synnovis.co.uk]
- 7. Quantification of urinary porphyrins by liquid chromatography after oxidation of porphyrinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IPNET – International Porphyria Network – An international network of experts working together to improve healthcare services for porphyria patients [ipnet.org]
- 11. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of porphyrin isomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. d.docksci.com [d.docksci.com]
Troubleshooting & Optimization
Preventing auto-oxidation of Coproporphyrinogen I during analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of Coproporphyrinogen I auto-oxidation during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to auto-oxidation?
A1: this compound is a colorless, reduced porphyrinogen (B1241876) and a key intermediate in the heme biosynthesis pathway. Its macrocycle contains six hydrogen atoms more than its corresponding porphyrin, Coproporphyrin I. This reduced state makes it highly susceptible to oxidation, a spontaneous process that can be accelerated by exposure to oxygen, light, and non-optimal pH levels. The auto-oxidation of this compound to the highly colored and fluorescent Coproporphyrin I can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that promote the auto-oxidation of this compound?
A2: The main factors that contribute to the auto-oxidation of this compound are:
-
Oxygen: The presence of molecular oxygen is a primary driver of oxidation.
-
Light: Exposure to light, particularly UV light, can catalyze the oxidation process.[1]
-
pH: Sub-optimal pH can increase the rate of auto-oxidation. For instance, lower pH values have been noted to cause auto-oxidation of protoporphyrinogen.[2]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.
Q3: What are the general principles for preventing the auto-oxidation of this compound during analysis?
A3: The core principles for preventing auto-oxidation involve minimizing exposure to the factors listed above. This can be achieved through:
-
Use of Antioxidants: Incorporating reducing agents into buffers and solutions is crucial.
-
Anaerobic Conditions: Performing experimental steps under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.
-
Light Protection: Conducting experiments in the dark or using amber-colored labware can prevent photo-oxidation.[1]
-
Temperature Control: Keeping samples on ice or at reduced temperatures can slow down the oxidation rate.
-
pH Control: Maintaining an appropriate pH for the specific experimental context is important for stability.
Q4: Which antioxidants are recommended for stabilizing this compound?
A4: Several reducing agents are effective in preventing the auto-oxidation of porphyrinogens. Common choices include:
-
Dithiothreitol (DTT): Often used in enzyme assay buffers to maintain a reducing environment.[1]
-
β-Mercaptoethanol: Another thiol-containing reducing agent used to prevent oxidation.[3]
-
Ascorbic Acid (Vitamin C): A non-enzymatic antioxidant that can neutralize reactive oxygen species.
-
Glutathione and Cysteine: These are also effective reducing agents for maintaining the stability of porphyrinogens.[2]
The choice of antioxidant may depend on the specific analytical method and potential interferences.
Troubleshooting Guide: Preventing Auto-oxidation of this compound
| Problem | Potential Cause | Recommended Solution |
| Rapid color change of the sample (to pink/red) or appearance of fluorescence. | Auto-oxidation of this compound to Coproporphyrin I. | 1. Immediately protect the sample from light. 2. Ensure all subsequent steps are performed under anaerobic or low-oxygen conditions. 3. Verify the presence and concentration of a suitable antioxidant in your buffers. |
| Inconsistent or non-reproducible results in quantitative assays. | Variable levels of auto-oxidation between samples. | 1. Standardize all sample handling procedures to ensure consistent timing and exposure to air and light. 2. Prepare fresh antioxidant-containing buffers for each experiment. 3. Work in a glove box or use nitrogen/argon flushing to create an inert atmosphere. |
| Low or no detectable this compound. | Complete or significant oxidation to Coproporphyrin I prior to or during measurement. | 1. Review the entire workflow for potential points of oxygen and light exposure. 2. Increase the concentration of the antioxidant in your solutions. 3. Prepare this compound fresh from Coproporphyrin I using a chemical reduction method immediately before the experiment. |
| Interference in spectrophotometric or fluorometric readings. | Presence of the oxidized Coproporphyrin I, which has strong absorbance and fluorescence. | 1. Implement stringent measures to prevent oxidation from the start of the experiment. 2. If possible, use an analytical technique that can differentiate between the porphyrinogen and porphyrin, such as HPLC, and ensure the separation is adequate. |
Quantitative Data Summary
Table 1: Stability of Coproporphyrin I in Human Urine at 4°C
| Analyte | Quality Control Level | Observed Concentration (ng/mL) after 24h | Precision (% CV) |
| Coproporphyrin I | Low (LQC) | 2.708 ± 0.124 | 4.6 |
| Coproporphyrin I | High (HQC) | 81.46 ± 1.996 | 2.5 |
| Coproporphyrin III | Low (LQC) | 2.580 ± 0.027 | 1.0 |
| Coproporphyrin III | High (HQC) | 73.96 ± 2.702 | 3.7 |
Data from a study on the stability of processed samples, indicating that the oxidized form is stable under these conditions.[4] Similar quantitative stability data for this compound is limited in the literature, underscoring the importance of preventative measures.
Experimental Protocols
Protocol 1: Preparation of this compound from Coproporphyrin I
This protocol describes the chemical reduction of Coproporphyrin I to this compound. This procedure should be performed in a dimly lit room and under an inert atmosphere.
Materials:
-
Coproporphyrin I solution
-
3% (w/w) Sodium amalgam
-
Nitrogen or Argon gas source
-
Ice bath
-
Stoppered test tubes or vials
-
Fine sintered-glass filter
-
2M Potassium thioglycollate
-
40% (w/v) Phosphoric acid
Procedure:
-
Place the Coproporphyrin I solution in a large, stoppered test tube and cool in an ice bath.
-
Add freshly ground 3% (w/w) sodium amalgam (approximately 1g per ml of porphyrin solution).[5]
-
Flush the test tube with nitrogen or argon gas, stopper it, and shake vigorously.
-
Continue shaking for a few minutes until the characteristic fluorescence of the porphyrin disappears, indicating reduction to the colorless porphyrinogen.[5]
-
Rapidly filter the solution by suction through a fine sintered-glass disk into a tube containing 2M potassium thioglycollate to achieve a final concentration of 0.05M.[5]
-
Titrate the solution to a pH of 7.3-7.4 with 40% (w/v) phosphoric acid.[5]
-
Use the resulting this compound solution immediately for your experiments.
Protocol 2: General Handling of this compound Samples for Analysis
This protocol provides general guidelines for handling samples containing this compound to minimize auto-oxidation.
Materials:
-
Amber-colored microcentrifuge tubes or tubes wrapped in aluminum foil
-
Buffers containing an antioxidant (e.g., 10 mM DTT)
-
Nitrogen or Argon gas
-
Ice
Procedure:
-
Sample Collection and Preparation:
-
Whenever possible, collect and process samples under dim light.
-
Use pre-chilled, amber-colored tubes.
-
If extracting from biological matrices, perform the extraction on ice and use buffers containing a freshly added antioxidant.
-
-
Creating an Anaerobic Environment:
-
For critical applications, work within an anaerobic glove box.
-
Alternatively, for less stringent requirements, flush all tubes and vials with nitrogen or argon gas before adding the sample.
-
Overlay the sample with the inert gas before sealing the container.
-
-
Storage:
-
For immediate use, keep samples on ice and protected from light.
-
For short-term storage, snap-freeze the samples in liquid nitrogen and store at -80°C.
-
Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes before the initial freezing.
-
-
Analysis:
-
If using techniques like HPLC, ensure the mobile phase is de-gassed.
-
Use an autosampler that protects samples from light, if applicable.
-
Minimize the time between sample preparation and analysis.
-
Visualizations
References
- 1. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Uroporphyrinogen Decarboxylase and Coproporphyrinogen III Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of OATP1B1 endogenous metabolites coproporphyrin I and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Optimizing Coproporphyrin I Stability for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the optimal conditions for the long-term storage of Coproporphyrin I. Adherence to these protocols is critical for maintaining the integrity of your samples and ensuring accurate, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Coproporphyrin I?
A1: The stability of Coproporphyrin I is primarily influenced by two critical factors: exposure to light and storage temperature. Coproporphyrin I is a photosensitive molecule, and exposure to light, particularly in the UV and visible spectrum, can lead to significant degradation.[1][2] Temperature also plays a crucial role in its long-term stability.
Q2: How should solid Coproporphyrin I be stored?
A2: For long-term storage, solid Coproporphyrin I should be stored in a light-protected container at -80°C, where it can be stable for up to six months. For shorter durations, storage at -20°C for up to one month is also acceptable.[3] It is crucial to minimize exposure to ambient light and moisture when handling the solid material.
Q3: What is the recommended solvent for preparing Coproporphyrin I stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of Coproporphyrin I.[3] These stock solutions should be prepared fresh when possible. If storage is necessary, they should be aliquoted into light-protected vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Q4: How does pH affect the stability of Coproporphyrin I in aqueous solutions?
A4: The stability of porphyrins in aqueous solutions is pH-dependent. While specific degradation kinetics for Coproporphyrin I across a wide pH range are not extensively documented in publicly available literature, some studies on urine samples suggest that maintaining an alkaline pH can be beneficial for stability.[2] For urine samples, the addition of a preservative like sodium carbonate is sometimes recommended.[2]
Q5: Can antioxidants be used to improve the stability of Coproporphyrin I solutions?
A5: While specific studies on the use of antioxidants for purified Coproporphyrin I solutions are limited, antioxidants such as ascorbic acid (Vitamin C) and Vitamin E have been shown to offer protection against phototoxicity and oxidative damage in systems involving other porphyrins.[4][5] The addition of such antioxidants could potentially enhance the stability of Coproporphyrin I solutions, particularly if they are to be stored for extended periods or are susceptible to oxidative stress. However, the compatibility and effectiveness of specific antioxidants with Coproporphyrin I in various solvents should be validated for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent analytical signal for stored samples | Sample degradation due to light exposure. | Ensure all sample handling and storage are performed under light-protected conditions (e.g., using amber vials, wrapping containers in aluminum foil, working under yellow light).[2] |
| Degradation due to improper storage temperature. | Verify that samples have been consistently stored at the recommended temperature (-80°C for long-term storage). Use a calibrated and monitored freezer.[2][3] | |
| Degradation from multiple freeze-thaw cycles. | Aliquot stock solutions and samples after preparation to minimize the number of freeze-thaw cycles for the bulk material.[2] | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Formation of degradation products. | Analyze a freshly prepared standard alongside the stored sample to identify potential degradation peaks. Consider performing a forced degradation study to characterize potential degradation products. Protect samples from light and heat during analysis. |
| Contamination of the sample or solvent. | Use high-purity solvents and sterile techniques when preparing and handling solutions. Filter solutions before analysis. | |
| High variability between replicate samples | Inconsistent light exposure during handling. | Standardize all sample handling procedures to ensure uniform and minimal exposure to light for all samples.[2] |
| Temperature fluctuations in storage. | Ensure the storage freezer maintains a stable temperature. Avoid opening the freezer door unnecessarily. |
Quantitative Data Summary
The stability of Coproporphyrin I is highly dependent on the storage conditions and the matrix in which it is stored. The following tables summarize available quantitative data.
Table 1: Long-Term Stability of Coproporphyrin I in Human Plasma (Stored in the Dark) [1][6]
| Storage Temperature | Duration | Stability |
| Room Temperature | Up to 180 days | Stable |
| 4°C | Up to 180 days | Stable |
| -20°C | Up to 180 days | Stable |
| -80°C | Up to 180 days | Stable |
Table 2: Short-Term and Other Stability Data for Coproporphyrin I in Human Plasma [1][6][7]
| Condition | Duration | Stability/Degradation |
| Benchtop (Exposed to light) | Up to 4 hours | Acceptable |
| Freeze-Thaw Cycles (Light protected) | 3 cycles | Stable |
| Freeze-Thaw Cycles (Without light protection) | 5 cycles | >60-80% degradation |
| Autosampler (Light protected) | 24 - 48 hours | Stable |
Table 3: Stability of Coproporphyrin I in Human Urine [1]
| Storage Condition | Duration | Stability/Degradation |
| Room Temperature (Exposed to light) | 4 hours | ~12% mean decrease |
| Room Temperature (Exposed to light) | 6 hours | ~27% mean decrease |
| 4°C (Light protected) | Up to 4 days | Stable |
| -20°C (Light protected) | At least 1 month | Stable |
Table 4: Recommended Storage for Solid (Purified) Coproporphyrin I [3]
| Storage Temperature | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Experimental Protocols
Methodology for Stability Assessment of Purified Coproporphyrin I
This protocol outlines a general procedure for evaluating the stability of a purified Coproporphyrin I solution.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid Coproporphyrin I.
-
Dissolve in an appropriate solvent (e.g., DMSO) to a known concentration. This will serve as your stock solution.
-
-
Preparation of Quality Control (QC) Samples:
-
Dilute the stock solution with the desired matrix (e.g., specific organic solvent, aqueous buffer of a certain pH) to prepare QC samples at a minimum of three concentration levels (low, medium, and high).
-
-
Storage Conditions:
-
Long-Term Stability: Aliquot QC samples into amber vials and store them in the dark at various temperatures (e.g., 4°C, -20°C, and -80°C).
-
Freeze-Thaw Stability: Subject a set of QC samples to multiple freeze-thaw cycles (e.g., freeze at -80°C and thaw at room temperature for three to five cycles).
-
Photostability: Expose a set of QC samples to controlled laboratory light for different durations (e.g., 1, 2, 4, 8, 24 hours) at room temperature. A control set should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks and 1, 3, 6 months for long-term stability), retrieve the stored QC samples.
-
Allow samples to equilibrate to room temperature before analysis.
-
Analyze the samples using a validated analytical method, such as HPLC with fluorescence detection or LC-MS/MS.
-
-
Data Evaluation:
-
Calculate the concentration of Coproporphyrin I in the test samples against a freshly prepared calibration curve.
-
Determine the percentage of degradation by comparing the mean concentration of the stored samples to the mean concentration of freshly prepared (time zero) samples. Stability is generally considered acceptable if the mean concentration is within ±15% of the initial concentration.
-
HPLC Method for Analysis of Coproporphyrin I Degradation
This method is suitable for the separation and quantification of Coproporphyrin I and potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.015 M Acetate buffer, pH 4.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Elution: A suitable gradient should be developed to separate Coproporphyrin I from any potential degradation products. An example might be starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: Fluorescence detector with excitation at approximately 365 nm and emission at approximately 624 nm.[8] Alternatively, a mass spectrometer can be used for identification of degradation products.
Mandatory Visualizations
Caption: Simplified pathways of Coproporphyrin I degradation.
Caption: Workflow for assessing Coproporphyrin I stability.
Caption: Decision tree for troubleshooting low signal issues.
References
- 1. Coproporphyrin I | 531-14-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fagronacademy.us [fagronacademy.us]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting isobaric interference in coproporphyrin MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isobaric interference in the mass spectrometry (MS) analysis of coproporphyrins.
Troubleshooting Guide
Q1: What is the primary source of isobaric interference in coproporphyrin MS analysis?
The most significant source of isobaric interference in the analysis of coproporphyrin is the presence of its own constitutional isomers, primarily coproporphyrin I (CP-I) and coproporphyrin III (CP-III).[1] Both CP-I and CP-III have the identical chemical formula and molecular weight, resulting in the same mass-to-charge ratio (m/z) in mass spectrometry.[1]
Q2: Why can't tandem mass spectrometry (MS/MS) alone differentiate between coproporphyrin I and III?
Tandem mass spectrometry (MS/MS) is unable to distinguish between the constitutional isomers CP-I and CP-III.[1] This is because they not only share the same parent mass but also generate identical fragmentation patterns upon collision-induced dissociation.[1] Therefore, chromatographic separation is essential for the accurate quantification of each isomer.[1]
Q3: My chromatogram shows poor or no separation between the CP-I and CP-III peaks. How can I improve this?
Poor chromatographic separation is a common issue and can be addressed by optimizing your Liquid Chromatography (LC) conditions. The separation of these isomers is highly dependent on the LC method.[1]
Here are key parameters to adjust:
-
Mobile Phase Composition: Most successful separations utilize a gradient elution.[1] Experiment with the composition of your aqueous and organic mobile phases.
-
Gradient Profile: A shallow, slow gradient is often effective in resolving the two isomers.[1] Try adjusting the gradient slope and extending the run time to maximize the separation window.[1]
-
Column Chemistry: The choice of stationary phase is critical. C18 columns are commonly used, but other chemistries may provide better selectivity.
-
Column Temperature: Optimizing the column temperature can influence the separation.
Q4: I'm observing high variability and poor reproducibility in my quantitative results. What are the likely causes and solutions?
High variability can stem from several factors throughout the analytical workflow. Here are some common causes and their solutions:
-
Inconsistent Sample Handling: Ensure uniform sample collection, processing, and storage procedures. Porphyrins can be sensitive to light, so protecting samples from light exposure is crucial.[1]
-
Sample Degradation: Coproporphyrins, particularly CP-III, can be unstable under benchtop light conditions.[1] It is recommended to work with samples on ice and under yellow light to minimize degradation.
-
Absence of Appropriate Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is critical for accurate and robust quantification.[1] A SIL-IS for each analyte (e.g., CP-I-¹⁵N₄ and CP-III-¹⁵N₄) can correct for variability in sample preparation, injection volume, and matrix effects.[1]
Q5: What other potential sources of interference should I be aware of?
While isomeric interference is the primary concern, other factors can impact your analysis:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. Proper sample preparation, such as solid-phase extraction (SPE), is crucial to remove interfering substances.
-
Urobilinogen (B88839): In urine analysis, urobilinogen is a potential interference. However, its molar mass (592.726 g/mol ) is significantly different from that of coproporphyrin (approximately 654.7 g/mol ), making it unlikely to be a direct isobaric interference for the singly charged ion [M+H]+.[2][3] Nevertheless, complex interactions in the matrix could potentially lead to interferences, which can be mitigated by effective chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is the typical mass-to-charge ratio (m/z) for coproporphyrins in positive ion mode?
The singly charged protonated molecule [M+H]⁺ for coproporphyrin I and III is typically observed at an m/z of 655.3.[4] Doubly charged ions [M+2H]²⁺ may also be observed at an m/z of 328.14, which can sometimes offer improved sensitivity and selectivity.[5]
Q2: What is a suitable internal standard for coproporphyrin analysis?
Stable isotope-labeled (SIL) versions of coproporphyrin I and III, such as CP-I-¹⁵N₄ and CP-III-¹⁵N₄, are the recommended internal standards.[4] These standards have a mass shift that allows them to be distinguished from the endogenous analytes while co-eluting, thus effectively correcting for matrix effects and other sources of variability.
Q3: What are the key steps in a typical sample preparation protocol for plasma or urine?
A common and effective method for sample preparation is solid-phase extraction (SPE). A general workflow includes:
-
Protein Precipitation: For plasma samples, an initial protein precipitation step using a solvent like acetonitrile (B52724) is often performed.
-
Sample Loading: The supernatant is then loaded onto an appropriate SPE cartridge (e.g., a mixed-mode anion exchange sorbent).
-
Washing: The cartridge is washed with a series of solvents to remove interfering matrix components.
-
Elution: The coproporphyrins are eluted from the cartridge using a suitable solvent mixture.
-
Evaporation and Reconstitution: The eluate is typically evaporated to dryness and then reconstituted in a solvent compatible with the LC-MS system.
Q4: What are typical lower limits of quantification (LLOQ) for coproporphyrin I and III in human plasma?
Validated LC-MS/MS methods have achieved LLOQs as low as 10.0 pg/mL for both CP-I and CP-III in human plasma.[4] Other reported methods have LLOQs in the range of 20-50 pg/mL.
Quantitative Data Summary
| Parameter | Coproporphyrin I | Coproporphyrin III | Reference |
| Molecular Weight | ~654.7 g/mol | ~654.7 g/mol | [1] |
| [M+H]⁺ m/z | 655.3 | 655.3 | [4] |
| [M+2H]²⁺ m/z | 328.14 | 328.14 | [5] |
| Typical Plasma LLOQ | 10.0 - 50.0 pg/mL | 10.0 - 50.0 pg/mL | [4] |
| Typical Urine LLOQ | Not specified | Not specified | |
| Extraction Recovery | ~70% | ~70% |
Experimental Protocol: LC-MS/MS Method for Coproporphyrin I and III in Human Plasma
This protocol is a generalized example based on published methods. Optimization will be required for specific instrumentation and applications.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add internal standards (e.g., CP-I-¹⁵N₄ and CP-III-¹⁵N₄).
-
Perform protein precipitation by adding a sufficient volume of acetonitrile, vortex, and centrifuge.
-
Load the supernatant onto a mixed-mode anion exchange SPE plate.
-
Wash the plate with an appropriate buffer (e.g., ammonium (B1175870) formate) followed by methanol (B129727) to remove interferences.
-
Elute the analytes using an acidic organic solvent (e.g., 5% formic acid in acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B over an extended period (e.g., 10-15 minutes) is recommended to achieve separation of the isomers.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintain a constant, optimized temperature (e.g., 40-50 °C).
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Coproporphyrin I & III: m/z 655.3 → 596.3
-
Internal Standards (e.g., ¹⁵N₄-labeled): m/z 659.3 → 600.3
-
-
Optimize MS parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Visualizations
Caption: Troubleshooting workflow for isobaric interference in coproporphyrin MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo- | C33H44N4O6 | CID 26818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Urobilinogen - Wikipedia [en.wikipedia.org]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
Technical Support Center: Enhancing Low-Level Coproporphyrin I Detection
Welcome to the Technical Support Center for Coproporphyrin I (CPI) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving detection sensitivity and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Coproporphyrin I and why is its sensitive detection important?
Coproporphyrin I (CPI) is an endogenous porphyrin metabolite derived from the heme synthesis pathway.[1][2] It has been identified as a sensitive and specific biomarker for the in vivo activity of hepatic organic anion-transporting polypeptides (OATP) 1B1 and 1B3.[1][3] These transporters are critical for the uptake of a wide range of drugs into the liver.[3] Inhibition of OATP1B1 and OATP1B3 can lead to significant drug-drug interactions (DDIs).[3] Therefore, highly sensitive detection of CPI is crucial in clinical research and drug development to assess the potential for OATP1B-mediated DDIs.[3]
Q2: What are the primary analytical methods for detecting low levels of Coproporphyrin I?
The most common and sensitive methods for low-level CPI detection are Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4][5] UPLC-MS/MS is favored for its high sensitivity and specificity, especially in complex matrices like plasma.[3][6][7][8] HPLC with fluorescence detection is a robust alternative, particularly for urine samples, and leverages the native fluorescence of porphyrins.[4][5][9]
Q3: What are the critical pre-analytical factors that can impact the accuracy of CPI measurements?
Due to the photosensitivity of coproporphyrins, it is imperative to protect samples from light during collection, processing, and storage to prevent degradation.[1][10] Samples should be handled on ice and under yellow light.[1] Long-term stability is best achieved by storing plasma and serum samples at -80°C.[1] It is also important to limit the number of freeze-thaw cycles, as significant degradation (60-80%) has been observed after five cycles without light protection.[1]
Troubleshooting Guides
Problem 1: Low or No Signal Intensity
| Potential Cause | Recommended Solution |
| Inefficient Extraction Recovery | Optimize the extraction method. For Solid-Phase Extraction (SPE), ensure the cartridge is properly conditioned and the sample pH is appropriate for retention.[11] For Liquid-Liquid Extraction (LLE), select an organic solvent with a high partition coefficient for CPI and adjust the sample pH to suppress ionization.[11] |
| Sample Degradation | Protect samples from light at all stages using amber vials and minimizing exposure to ambient light.[1][11] Process samples on ice and avoid repeated freeze-thaw cycles by aliquoting samples after initial processing.[1][10] |
| Suboptimal MS Parameters | Optimize mass spectrometer settings, including spray voltage, gas flows, and collision energy, to maximize the signal for both CPI and the internal standard.[1] |
| Ion Suppression | Modify the mobile phase composition to minimize ion suppression.[1] Ensure adequate chromatographic separation of CPI from co-eluting compounds that may cause suppression.[1] |
Problem 2: Poor Precision and/or Accuracy in Quality Control (QC) Samples
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, ensuring consistent timing, volumes, and techniques for all samples and standards. |
| Instrumental Variability | Regularly calibrate the mass spectrometer and ensure the LC system delivers consistent flow rates and retention times.[1] |
| Contaminated Reagents or Glassware | Use high-purity, LC-MS grade solvents and reagents.[1] Thoroughly clean all glassware to avoid contamination.[1] |
| Matrix Effects | Evaluate and correct for matrix effects during method validation. This can be done by comparing the analytical response in the matrix to the response in a neat solution.[1] |
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for Coproporphyrin I quantification.
| Analytical Method | Matrix | Sample Volume | LLOQ (ng/mL) |
| UPLC-QTOF/MS | Human Plasma | 100 µL | 0.01[3][6][7][8] |
| UPLC-MS/MS | Human Plasma | 200 µL | 0.02[6][7] |
| UPLC-MS/MS | Human Plasma | 100 µL | 0.05[6][7] |
| UPLC-MS/MS | Human Plasma | 200 µL | 0.1[6][7] |
| HPLC with Fluorescence | Human Urine | Not Specified | ~0.4 (as per 7 nmol/L)[9] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a widely used method for extracting CPI from human plasma.[3][6]
-
Sample Pre-treatment: In a microcentrifuge tube, combine 100 µL of human plasma with an internal standard (e.g., Coproporphyrin I-¹⁵N₄). Add 200 µL of 1.25% ammonium (B1175870) hydroxide (B78521) solution and vortex.[3]
-
SPE Plate Conditioning: Condition the wells of an Oasis MAX 96-well µElution plate with 200 µL of methanol (B129727) followed by 200 µL of water.[3]
-
Loading: Load the entire pre-treated plasma sample onto the SPE plate.[3]
-
Washing: Wash the wells with 200 µL of 5% ammonium hydroxide in water, followed by 200 µL of methanol.[3]
-
Elution: Elute the analytes with 2 x 50 µL of 2% formic acid in acetonitrile (B52724) into a 96-well collection plate.[3]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions.[3]
Protocol 2: UPLC-MS/MS Analysis
This protocol provides typical conditions for the analysis of CPI.[1]
-
Liquid Chromatography:
-
Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A linear gradient from a low to a high percentage of the organic phase.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 60°C.[1]
-
-
Mass Spectrometry:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. blog.healthmatters.io [blog.healthmatters.io]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Separating Coproporphyrin I and III Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of Coproporphyrin I and III isomers. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of Coproporphyrin I and III isomers.
Issue 1: Poor Resolution Between Coproporphyrin I and III Peaks
-
Question: My HPLC analysis shows poor resolution or co-elution of the Coproporphyrin I and III isomer peaks. What are the potential causes and how can I improve the separation?
-
Answer: Poor resolution is a common issue and can stem from several factors related to the mobile phase, column, or other instrumental parameters.
-
Potential Causes & Solutions:
-
Mobile Phase Composition: The composition of your mobile phase is critical for achieving good separation.
-
Action: Ensure the pH and ionic strength are optimal for the separation. Adjusting the mobile phase composition, such as the organic solvent-to-aqueous buffer ratio, can significantly impact selectivity. For reversed-phase HPLC, you can try decreasing the percentage of the organic component to increase retention and potentially improve resolution.[1] Consider using a gradient elution, starting with a lower organic percentage and gradually increasing it, which can help separate structurally similar compounds.[2]
-
-
Column Selection and Condition: The choice and health of your HPLC column are paramount.
-
Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.
-
Action: In most cases, lowering the flow rate can improve peak resolution by allowing more time for the separation to occur.[3]
-
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.
-
Action: Increasing the column temperature can sometimes improve efficiency and, consequently, resolution. However, be mindful of the thermal stability of your analytes.[1]
-
-
-
Issue 2: Peak Tailing in Chromatograms
-
Question: I am observing significant peak tailing for my coproporphyrin peaks. What could be causing this and how can I fix it?
-
Answer: Peak tailing is a distortion where the trailing edge of a peak is broader than the leading edge. It can compromise the accuracy of quantification.
-
Potential Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Porphyrins, being polar compounds, can interact with residual silanol (B1196071) groups on silica-based reversed-phase columns, leading to tailing.[4][5]
-
Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[4][6]
-
Action: Try diluting your sample and re-injecting. If peak shape improves, you were likely overloading the column.[6]
-
-
Column Degradation or Contamination: A damaged or contaminated column can lead to peak tailing.
-
Extra-Column Effects: The tubing and connections in your HPLC system can contribute to peak broadening and tailing if not optimized.
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my coproporphyrin isomers are shifting between runs. What could be the reason for this variability?
-
Answer: Stable retention times are crucial for reliable peak identification. Shifts can be caused by a variety of factors.
-
Potential Causes & Solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common culprit.
-
Action: Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase properly to prevent bubble formation in the pump.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times.
-
Action: Ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.
-
-
Pump Performance: Issues with the HPLC pump can cause fluctuations in the flow rate, leading to changes in retention times.
-
Action: Check for leaks in the pump and ensure the pump seals are in good condition.
-
-
Column Temperature: Fluctuations in the column temperature can affect retention times.
-
Action: Use a column oven to maintain a constant and stable temperature throughout your analytical runs.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended sample handling procedures for coproporphyrin analysis?
A1: Coproporphyrins are sensitive to light and temperature. To ensure accurate results, samples should be protected from light by using amber vials or by wrapping containers in aluminum foil.[9] Samples should be refrigerated or frozen if not analyzed immediately.[9] For urine samples, a 24-hour collection is often preferred, and the container should be kept refrigerated and protected from light during collection.[9]
Q2: Which analytical technique is better for separating coproporphyrin isomers: HPLC or Capillary Electrophoresis (CE)?
A2: Both HPLC and CE are powerful techniques for separating coproporphyrin isomers. HPLC is a more established and widely used method.[10][11] CE can offer very high separation efficiency.[12] The choice between the two often depends on the available instrumentation, sample matrix, and the specific requirements of the analysis.
Q3: How can I improve the sensitivity of my coproporphyrin analysis?
A3: To improve sensitivity, you can optimize several parameters. In HPLC, using a fluorescence detector is common as porphyrins are fluorescent molecules.[10] For CE, techniques like stacking can be employed to concentrate the sample within the capillary, thereby enhancing the detection signal.[12] Additionally, proper sample preparation to remove interfering substances from the matrix is crucial for improving the signal-to-noise ratio.
Q4: What are some common mobile phases used for the HPLC separation of coproporphyrin isomers?
A4: A common approach for reversed-phase HPLC is to use a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate).[10] The pH of the buffer is a critical parameter to optimize for achieving the best separation.
Data Summary
The following tables summarize quantitative data from various studies on the separation of coproporphyrin isomers.
Table 1: HPLC Method Performance
| Parameter | Method 1 | Method 2 |
| Column | Chromolith RP-18 | C18 Symmetry® |
| Mobile Phase | Methanol/ammonium acetate (B1210297) gradient | Acetonitrile/acetate buffer (pH 4) |
| Detection | Fluorimetric | Fluorescence (Ex: 365nm, Em: 624nm) |
| Run Time | ~20 min (urine/plasma), ~50 min (feces) | Not specified |
| Recovery | Up to 89% | Not specified |
| LLOQ (CP I) | Not specified | 7 nmol/l |
| LLOQ (CP III) | Not specified | 10 nmol/l |
| Reference | [13] | [5] |
Table 2: Capillary Electrophoresis Method Performance
| Parameter | Method 1 |
| Separation Mode | Micellar Electrokinetic Chromatography (MEKC) / Microemulsion Electrokinetic Chromatography (MEEKC) |
| Key Additive | Sodium cholate |
| LOD | 20 nmol L(-1) in MEEKC |
| Linear Range | 30 - 400 nmol L(-1) |
| Intra-day Precision (Migration Time) | 0.1-0.4% |
| Intra-day Precision (Peak Area) | 0.7-7.6% |
| Reference | [11] |
Experimental Protocols
Protocol 1: HPLC Separation of Coproporphyrin I and III in Urine
This protocol is based on a method described for the routine analysis of porphyrins.[5][13]
-
Sample Preparation:
-
Protect urine samples from light and store at 4°C.
-
Centrifuge an aliquot of the urine sample to remove any particulate matter.
-
The supernatant can be directly injected or may require a pre-concentration/purification step using solid-phase extraction (SPE) for cleaner samples and higher sensitivity.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., Chromolith RP-18 or Symmetry® C18, 5 µm, 4.6 x 250 mm).[5][13]
-
Mobile Phase A: Ammonium acetate buffer (e.g., 1M).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. The exact gradient profile should be optimized for your specific column and system. A typical gradient might start at 10% B and increase to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
-
Detection: Fluorescence detector with excitation at approximately 400 nm and emission at approximately 620 nm.
-
-
Data Analysis:
-
Identify Coproporphyrin I and III peaks based on their retention times, which should be determined using certified standards.
-
Integrate the peak areas for quantification.
-
Visualizations
Caption: A typical experimental workflow for the analysis of Coproporphyrin isomers using HPLC.
Caption: A decision tree for troubleshooting common issues in Coproporphyrin isomer separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. youtube.com [youtube.com]
- 8. chromtech.com [chromtech.com]
- 9. eaglebio.com [eaglebio.com]
- 10. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stacking and separation of urinary porphyrins in capillary electrophoresis: optimization of concentration efficiency and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Light Sensitivity Considerations for Coproporphyrin Sample Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling of light-sensitive coproporphyrin samples. Adherence to these protocols is critical for ensuring sample integrity and obtaining accurate, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is light protection crucial when handling coproporphyrin samples?
A1: Coproporphyrin is a photosensitive molecule. Exposure to light, particularly in the UV and visible spectra, can induce photodegradation, leading to inaccurate quantification and experimental results. Porphyrins absorb light energy, which can lead to the generation of reactive oxygen species that damage the molecule.
Q2: What types of light are most damaging to coproporphyrin samples?
A2: Porphyrins absorb light intensively in the UV region and to a lesser extent in the longer visible bands. Standard fluorescent room lighting has been shown to cause the degradation of porphyrins in plasma samples. Light at a wavelength of 405 nm has also been implicated in the photodegradation process.
Q3: What is the recommended procedure for collecting biological samples for coproporphyrin analysis?
A3: To minimize light exposure during collection, blood samples should be drawn into amber-colored tubes or tubes immediately wrapped in aluminum foil.[1] Similarly, urine and fecal sample containers should be protected from light as soon as they are collected.[1][2][3]
Q4: How should I process samples containing coproporphyrin in the laboratory?
A4: All sample processing steps, including centrifugation and aliquoting, should be performed under subdued or yellow light.[4] Minimize the duration of any necessary exposure to ambient light.
Q5: What are the optimal storage conditions for coproporphyrin samples?
A5: For long-term stability, plasma, serum, and urine samples should be stored frozen at -80°C in light-protected containers.[4] Short-term storage at 4°C is acceptable if the samples are shielded from light.[4] It is also crucial to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or undetectable coproporphyrin levels in a known positive sample. | Photodegradation due to light exposure. | Review the entire sample handling workflow, from collection to analysis, to identify and eliminate any steps where the sample was exposed to light. Ensure all collection tubes, processing areas, and storage containers are adequately light-protected. |
| Improper storage temperature. | Verify that samples were consistently stored at the recommended temperature (-80°C for long-term). Check freezer logs for any temperature fluctuations. | |
| High variability between replicate samples. | Inconsistent light exposure during sample preparation. | Standardize the sample handling protocol to ensure all replicates are exposed to the same minimal amount of light for the same duration. Use of a yellow light source is recommended. |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots after the initial sample processing to avoid the need for repeated freezing and thawing of the bulk sample.[4] | |
| Unexpected peaks or altered chromatographic profile. | Formation of degradation products. | This can be a result of photodegradation. Re-evaluate the light protection measures in place. Consider analyzing a freshly collected and meticulously protected sample to compare profiles. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Coproporphyrin Analysis
-
Collection:
-
Use amber-colored blood collection tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Alternatively, wrap standard collection tubes in aluminum foil immediately after venipuncture.[1]
-
-
Transport:
-
Transport the collected blood samples to the laboratory in a light-proof container.
-
-
Processing:
-
Storage:
-
For immediate analysis, store the plasma at 4°C, protected from light.
-
For long-term storage, freeze the plasma samples at -80°C.[4]
-
Protocol 2: Urine Sample Collection and Handling for Coproporphyrin Analysis
-
Collection:
-
Provide the patient with a dark-colored or opaque urine collection container.[2]
-
Instruct the patient to keep the container in a cool, dark place during the collection period (for 24-hour collections).
-
-
Transport:
-
Transport the urine sample to the laboratory in a light-proof bag or container.
-
-
Processing:
-
Measure and record the total volume (for 24-hour collections) under subdued lighting.
-
Aliquot the urine into amber-colored tubes for analysis and storage.
-
-
Storage:
-
Store aliquots intended for short-term analysis at 4°C, protected from light.
-
For long-term preservation, freeze the urine samples at -80°C.[6]
-
Data on Porphyrin Photostability
| Porphyrin Type | Relative Photostability | Half-Life under Fluorescent Light | Reference |
| Protoporphyrin | Least Stable | < 30 minutes | |
| Uroporphyrin-Coproporphyrin Mixtures | More Stable | Measurable in hours | [5] |
This data highlights the critical need for light protection for all porphyrin samples, with particular urgency for those containing protoporphyrin.
Visual Guides
Caption: Workflow for light-sensitive coproporphyrin sample handling.
Caption: Decision tree for troubleshooting inaccurate coproporphyrin results.
References
- 1. Separation of porphyrin isomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 4. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The photodegradation of porphyrins in cells can be used to estimate the lifetime of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rates of plasma porphyrin disappearance in fluorescent vs. red incandescent light exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Porphyrin HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for porphyrin analysis by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of mobile phase for porphyrin HPLC.
Issue 1: Poor Resolution of Porphyrin Isomers (e.g., Type I and Type III)
Q: My HPLC method is not separating the type I and type III isomers of uroporphyrin and coproporphyrin. How can I improve the resolution?
A: The separation of porphyrin isomers is critical for the differential diagnosis of porphyrias and is primarily influenced by the mobile phase composition and pH.[1][2][3][4]
-
Mobile Phase Composition: A mobile phase containing an ammonium (B1175870) acetate (B1210297) buffer with a mixture of acetonitrile (B52724) and methanol (B129727) as organic modifiers is often required for optimal resolution of type I and III isomers.[5][6] A common mobile phase system consists of:
-
Gradient Elution: A shallow gradient is often necessary to achieve adequate separation of the full range of porphyrins, from the highly polar uroporphyrins to the less polar protoporphyrins.[2][8] A steep gradient may not provide sufficient time for the separation of closely eluting isomers.[8]
-
pH Adjustment: The pH of the mobile phase can significantly alter the selectivity between different porphyrins.[8][9] Small adjustments to the pH around the optimal value of 5.16 can improve isomer separation.[5][6]
-
Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, although it will increase the analysis time.[8]
Issue 2: Peak Tailing
Q: I am observing significant peak tailing for my porphyrin analytes. What are the potential causes related to the mobile phase and how can I resolve this?
A: Peak tailing in porphyrin HPLC can be caused by secondary interactions between the analytes and the stationary phase, which can often be mitigated by optimizing the mobile phase.
-
Mobile Phase pH: Operating at a lower pH (e.g., ≤ 3) can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, reducing interactions that cause peak tailing.[10] However, for porphyrin analysis, a pH of around 5.16 is often optimal for isomer separation, so a balance must be found.[5][6] If the mobile phase pH is too close to the analyte's pKa, peak abnormalities can occur.[11]
-
Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the gradient and minimize secondary interactions.[12]
-
Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can reduce peak tailing for basic compounds by masking active silanol groups. However, this should be used cautiously as it can affect selectivity and detector performance.
Issue 3: Baseline Noise and Drift
Q: My HPLC baseline is noisy and/or drifting during porphyrin analysis. How can I troubleshoot this with respect to the mobile phase?
A: Baseline noise and drift can obscure small peaks and affect accurate quantification. Mobile phase quality and preparation are common causes.[13][14]
-
Solvent Quality: Use high-purity, HPLC-grade solvents and reagents to prepare the mobile phase.[13][14][15] Impurities in solvents can cause baseline noise.[16]
-
Mobile Phase Degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles, which cause pressure fluctuations and a noisy baseline.[13][17] Utilize an inline degasser or helium sparging for thorough degassing.[13]
-
Buffer Precipitation: When using buffer salts like ammonium acetate with high concentrations of organic solvent in a gradient, there is a risk of precipitation, which can cause baseline noise and system blockages.[18]
-
Mobile Phase Contamination: Ensure mobile phase reservoirs are clean and covered to prevent contamination from the environment. Old or degraded mobile phases can also contribute to baseline issues.[13]
-
Temperature Fluctuations: Variations in laboratory temperature can affect the mobile phase viscosity and detector stability, leading to baseline drift.[15][16][17] Using a column oven can help maintain a stable temperature.[19]
Issue 4: System Pressure Fluctuations
Q: I am experiencing erratic or high backpressure during my porphyrin HPLC runs. Could the mobile phase be the cause?
A: Yes, the mobile phase can contribute to pressure issues in several ways.
-
Buffer Precipitation: As mentioned, precipitation of buffer salts in the mobile phase can lead to blockages in the tubing, column frits, or other system components, causing an increase in backpressure.[20][21]
-
Air Bubbles: Air bubbles in the pump head can cause pressure fluctuations.[15][22][23] Proper degassing of the mobile phase is crucial to prevent this.[22]
-
Mobile Phase Viscosity: High viscosity of the mobile phase can lead to higher backpressure. Ensure that the mobile phase components are miscible and that the viscosity is suitable for your HPLC system's pressure limits.[15]
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting mobile phase optimization issues in porphyrin HPLC.
Caption: A logical workflow for troubleshooting common HPLC mobile phase issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase in porphyrin HPLC?
A1: A widely used and effective starting point is a binary gradient system using a reversed-phase C18 column.[2]
-
Mobile Phase A: 1.0 M ammonium acetate buffer, adjusted to pH 5.16 with acetic acid.[2][5][6]
-
Mobile Phase B: 10% (v/v) acetonitrile in methanol.[2][6][7] A linear gradient starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B is typically employed.[2]
Q2: How do I prepare a 1.0 M ammonium acetate buffer at pH 5.16?
A2: To prepare a 1.0 M ammonium acetate buffer:
-
Dissolve the appropriate amount of ammonium acetate in deionized water to make a 1.0 M solution.
-
While monitoring with a calibrated pH meter, add glacial acetic acid dropwise until the pH of the solution reaches 5.16.[2]
-
Filter the buffer solution through a 0.45 µm or smaller pore size filter to remove any particulate matter.[24]
Q3: Should I use methanol or acetonitrile as the organic modifier?
A3: Both methanol and acetonitrile are commonly used in the separation of porphyrins.[8] Acetonitrile generally has a lower viscosity, which can lead to higher column efficiency and lower backpressure.[8] However, methanol can sometimes offer different selectivity.[8] A mixture of both, as in the recommended Mobile Phase B (10% acetonitrile in methanol), often provides the best resolution for porphyrin isomers.[5][6]
Q4: How does the pH of the mobile phase affect porphyrin separation?
A4: The pH of the mobile phase is a critical parameter that influences the retention and selectivity of porphyrin separation.[9][11][25] Porphyrins are carboxylic acids, and their degree of ionization is dependent on the pH.[25]
-
Retention Time: Adjusting the pH alters the ionization state of the porphyrins' carboxyl groups. A lower pH can increase retention time as the compounds become less ionized and therefore less soluble in the mobile phase.[9]
-
Selectivity: Small changes in pH can significantly affect the separation of closely eluting compounds, such as porphyrin isomers.[8][11]
Q5: How often should I prepare a fresh mobile phase?
A5: It is best practice to prepare fresh mobile phase daily.[13] Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic components. Buffers can also support microbial growth if left for extended periods. Using fresh mobile phase ensures reproducibility and reduces the risk of baseline problems.
Quantitative Data Summary
Table 1: Typical Gradient Elution Program for Porphyrin Separation
| Time (minutes) | % Mobile Phase A (1.0 M Ammonium Acetate, pH 5.16) | % Mobile Phase B (10% Acetonitrile in Methanol) |
| 0 | 90 | 10 |
| 20 | 40 | 60 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 35 | 90 | 10 |
| 40 | 90 | 10 |
Note: This is an example gradient and may require optimization for specific applications and HPLC systems.
Table 2: Effect of Mobile Phase pH on Analyte Retention (General Principle)
| Analyte Type | pH relative to pKa | Ionization State | Retention on Reversed-Phase Column |
| Acidic (e.g., Porphyrins) | pH < pKa | Unionized | Increased |
| Acidic (e.g., Porphyrins) | pH > pKa | Ionized | Decreased |
| Basic | pH < pKa | Ionized | Decreased |
| Basic | pH > pKa | Unionized | Increased |
Experimental Protocols
Protocol 1: Preparation of 1.0 M Ammonium Acetate Buffer (pH 5.16)
Materials:
-
Ammonium acetate (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Glacial acetic acid (HPLC grade)
-
Calibrated pH meter
-
Sterile filtered storage bottle
-
0.45 µm membrane filter
Procedure:
-
Weigh out the required amount of ammonium acetate to prepare a 1.0 M solution in the desired final volume.
-
Dissolve the ammonium acetate in approximately 90% of the final volume of deionized water in a clean beaker.
-
Place a magnetic stir bar in the beaker and stir the solution on a magnetic stir plate.
-
Immerse the calibrated pH electrode in the solution.
-
Slowly add glacial acetic acid dropwise while continuously monitoring the pH.
-
Continue adding acetic acid until the pH of the solution stabilizes at 5.16.
-
Transfer the solution to a volumetric flask and add deionized water to the final volume.
-
Filter the buffer through a 0.45 µm membrane filter to remove any particulates.
-
Store the buffer in a clearly labeled, sterile bottle at room temperature.
Protocol 2: Preparation of Mobile Phase B (10% Acetonitrile in Methanol)
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Graduated cylinders or volumetric flasks
-
Clean mobile phase reservoir bottle
Procedure:
-
Measure 100 mL of acetonitrile using a graduated cylinder or volumetric flask.
-
Measure 900 mL of methanol using a graduated cylinder or volumetric flask.
-
Combine the acetonitrile and methanol in a clean mobile phase reservoir bottle.
-
Mix the solution thoroughly by swirling or inverting the bottle several times.
-
Label the bottle clearly with the composition and date of preparation.
-
Degas the mobile phase before use.
Signaling Pathway and Workflow Diagrams
Heme Biosynthesis Pathway and Porphyrin Accumulation
Caption: The heme biosynthesis pathway and points of porphyrin accumulation.
References
- 1. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Ultra high-performance liquid chromatography of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. moravek.com [moravek.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. mastelf.com [mastelf.com]
- 13. labtech.tn [labtech.tn]
- 14. uhplcs.com [uhplcs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mastelf.com [mastelf.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 19. eaglebio.com [eaglebio.com]
- 20. Tackling pressure fluctuations in ultra-HPLC to robustly resolve and analyze polar metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mastelf.com [mastelf.com]
- 22. researchgate.net [researchgate.net]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. hplc.eu [hplc.eu]
- 25. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
Technical Support Center: Enhancing Resolution of Porphyrin Peaks in Chromatography
Welcome to the technical support center for porphyrin analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high-resolution separation of porphyrins using chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of porphyrin isomers I might encounter, and why is their separation important?
A1: In porphyrin synthesis and analysis, you will most commonly encounter positional isomers and atropisomers.
-
Positional Isomers: These isomers have the same chemical formula but differ in the arrangement of substituent groups on the porphyrin core. For example, in A3B-type porphyrins, the relative positions of the 'A' and 'B' substituents create different isomers.[1] The separation of type I and type III isomers of uroporphyrin and coproporphyrin is critical for the differential diagnosis of porphyrias, a group of metabolic disorders.[2]
-
Atropisomers: These are stereoisomers that arise from hindered rotation around a single bond, typically between the porphyrin macrocycle and a meso-aryl substituent.[1] This is common with ortho-substituted tetraarylporphyrins.
Separating these isomers is crucial for accurate diagnosis of porphyrias and for ensuring the purity of synthesized porphyrin-based compounds in drug development.[3][4][5]
Q2: Which chromatographic technique is best for separating my porphyrin isomers?
A2: The optimal technique depends on the nature of the isomers and the scale of purification.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and high-resolution technique for both analytical and preparative separation of porphyrin positional isomers based on polarity differences.[1][2][6]
-
Column Chromatography: Using silica (B1680970) gel as the stationary phase, this method is widely used for large-scale, preparative purification of crude porphyrin mixtures.[1]
-
Chiral HPLC: This is the required method for separating atropisomers, which are enantiomers or diastereomers. It uses a chiral stationary phase (CSP) to differentiate between the stereoisomers.[1]
Q3: How does the mobile phase pH affect the resolution of porphyrin peaks?
A3: The pH of the mobile phase is a critical parameter. Using a buffer, such as ammonium (B1175870) acetate (B1210297), helps maintain a consistent pH, which is necessary to suppress the interaction between basic porphyrins and acidic silanol (B1196071) groups on silica-based columns, thus preventing peak tailing.[1] For urinary porphyrin analysis, a mobile phase buffer at pH 5.16 is commonly used for optimal resolution of isomers.[7][8] For sample preparation, adjusting the pH of aqueous standard solutions to less than 1.0 can prevent loss of porphyrins due to aggregation or microprecipitation.[9]
Q4: What is the effect of column temperature on porphyrin separation?
A4: Column temperature influences retention time, selectivity, and peak shape.
-
Retention Time: Increasing column temperature generally decreases retention time because it lowers the mobile phase viscosity and increases analyte diffusion.[10]
-
Selectivity: Adjusting the temperature can alter the interaction between analytes and the stationary phase, which can improve the separation of closely eluting compounds.[10][11]
-
Peak Shape: Higher temperatures can lead to narrower, sharper peaks.[11][12] However, temperature gradients between the mobile phase and the column can cause peak distortion. Using a solvent pre-heater can help ensure thermal equilibrium and produce symmetrical peaks.[10][13]
Troubleshooting Guide: Common Resolution Problems
Problem 1: Poor Separation or Co-elution of Isomers
-
Question: My porphyrin peaks are not well-resolved. What should I do?
-
Answer: Poor separation is often due to an inappropriate mobile phase or insufficient separation power.
-
Optimize the Mobile Phase: The most effective way to improve resolution is to optimize selectivity by adjusting the mobile phase.[14] For RP-HPLC, a gradient elution is typically required to separate the full range of porphyrins.[2] Start with a higher percentage of a polar solvent (like an ammonium acetate buffer) and gradually increase the percentage of the organic modifier (like an acetonitrile/methanol mixture).[1][7]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column. For positional isomers, a high-resolution C18 column is often effective.[1][7] For atropisomers, a chiral stationary phase is necessary.[1] Columns with smaller particle sizes (e.g., <3 µm) can also significantly improve resolution.[8]
-
Lower the Flow Rate: Decreasing the flow rate can sometimes improve peak resolution, although it will increase the analysis time.[15]
-
Problem 2: Peak Tailing
-
Question: My chromatogram shows significant peak tailing. What are the likely causes and solutions?
-
Answer: Peak tailing is often caused by strong interactions between the porphyrins and the stationary phase, or by column issues.
-
Secondary Silanol Interactions: Basic porphyrins can interact strongly with acidic silanol groups on silica-based columns.
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.
-
Column Void or Blockage: A void at the column inlet or a blocked frit can distort peak shape.
-
Problem 3: Broad Peaks
-
Question: My peaks are broad, leading to poor resolution and sensitivity. How can I improve their shape?
-
Answer: Broad peaks can result from several factors, including the sample solvent, injection volume, and system temperature.
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peaks can broaden.
-
Solution: Whenever possible, dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase.[1]
-
-
Injection Volume: A large injection volume can cause the sample band to spread on the column.
-
Temperature Gradients: Uneven temperature across the column can lead to band broadening.
-
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing and resolving common HPLC issues encountered during porphyrin analysis.
Experimental Protocols & Data
Protocol 1: RP-HPLC for Urinary Porphyrin Isomer Analysis
This protocol is adapted from methods optimized for the separation of clinically relevant porphyrins.[7]
1. Sample Preparation (Urine):
-
Centrifuge the urine sample to remove particulates.[17]
-
Take the clear supernatant and acidify with HCl.[17] Alternatively, for some methods, simply pipette 500 µl of the sample into a vial, add 50 µl of a stabilization reagent, and mix.[18]
-
Centrifuge the prepared sample (e.g., 10 min at 9000 x g).[18]
-
The supernatant is ready for injection.
2. HPLC Analysis:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 20-30 minutes.[6][17]
-
Injection: Inject 25-150 µl of the prepared supernatant.[17][18]
-
Separation: Perform a gradient elution according to the parameters in the table below. A linear gradient is applied, starting with a high concentration of Solvent A and increasing the concentration of Solvent B over time.[7][17]
-
Detection: Monitor the eluent using a fluorescence detector with excitation at ~404 nm and emission at ~618 nm.[17] UV-Vis detection at the Soret band wavelength (~420 nm) can also be used.[1]
3. Data Analysis:
-
Identify peaks based on the retention times of known standards.
-
Integrate the peak areas for quantification.
Quantitative HPLC Parameters
The following tables summarize typical experimental conditions for porphyrin analysis using RP-HPLC.
Table 1: HPLC System & Column Specifications
| Parameter | Specification | Source(s) |
| System | UHPLC or HPLC with gradient capability | [3][7] |
| Stationary Phase | C18 Reversed-Phase (e.g., Thermo Hypersil BDS, Agilent Poroshell) | [1][7][8][17] |
| Particle Size | 1.9 - 5 µm | [7][8][17] |
| Column Dimensions | 50-250 mm (Length) x 2.1-4.6 mm (I.D.) | [7][8][17] |
| Temperature | 30-40 °C (using a column oven) | [10][19] |
Table 2: Mobile Phase & Gradient Elution Conditions
| Parameter | Description | Source(s) |
| Mobile Phase A | 1.0 M Ammonium Acetate buffer (pH 5.16), often mixed with Acetonitrile (e.g., 9:1 v/v) | [1][7][8][17] |
| Mobile Phase B | Acetonitrile/Methanol mixture (e.g., 80:20 v/v or 9:1 v/v) | [1][7][17] |
| Flow Rate | 0.4 - 1.2 mL/min | [7][17] |
| Gradient Profile | Start at 100% A, linear gradient to 95% B over ~20-30 minutes | [17] |
| Detection | Fluorescence (Ex: ~404 nm, Em: ~618 nm) or UV-Vis (Soret band: ~400-420 nm) | [1][17][20] |
General Experimental Workflow Diagram
This diagram outlines the key stages in a typical porphyrin analysis experiment, from sample collection to final data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of porphyrins in oral bacteria by liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra high-performance liquid chromatography of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Loss of porphyrins from solution during analysis: effect of sample pH and matrix on porphyrin quantification in urine by "high-performance" liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromtech.com [chromtech.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. tandfonline.com [tandfonline.com]
- 18. chromsystems.com [chromsystems.com]
- 19. eaglebio.com [eaglebio.com]
- 20. shimadzu.com [shimadzu.com]
Minimizing degradation of porphyrinogens in cell lysates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with porphyrinogens in cell lysates. Our goal is to help you minimize degradation and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Background or Unexpected Fluorescence in My Porphyrinogen (B1241876) Assay
-
Question: I am trying to measure a specific porphyrinogen, but my samples show high and variable background fluorescence, making quantification impossible. What is the likely cause?
-
Answer: The most common cause is the oxidation of your target porphyrinogen into its corresponding porphyrin. Porphyrinogens are colorless and non-fluorescent, but they are highly susceptible to oxidation, which converts them into intensely colored and fluorescent porphyrins.[1][2] This oxidation is accelerated by exposure to oxygen, light, and certain metal ions.[3][4]
Solutions:
-
Implement Strict Anaerobic Conditions: Perform all steps, from cell lysis to final analysis, in an anaerobic chamber or glove box. Use buffers that have been thoroughly degassed with an inert gas like argon or nitrogen.[5][6]
-
Protect Samples from Light: Porphyrinogens are light-sensitive.[7] Wrap all tubes and containers in aluminum foil and work in a darkened room whenever possible.[8] Porphyrins in separated plasma can degrade by 50% after just 6 hours of exposure to ambient light at room temperature.[7]
-
Add Antioxidants to Lysis Buffer: Include potent antioxidants in your lysis buffer immediately before use. Glutathione (B108866) (GSH) has been shown to strongly attenuate porphyrinogen oxidation.[3] Other effective options include ascorbic acid (Vitamin C) and vitamin E.[9][10][11]
-
Incorporate Chelating Agents: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffers to sequester metal ions that can catalyze oxidation reactions.[3][12]
-
Issue 2: Low or Undetectable Levels of Porphyrinogen
-
Question: My assay is not detecting the porphyrinogen I expect to be present in my cell lysates. Could it be degrading completely during my preparation?
-
Answer: Yes, complete or near-complete degradation during sample preparation is a significant risk due to the inherent instability of porphyrinogens.
Solutions:
-
Optimize Lysis Method: Harsh lysis methods, such as sonication or repeated freeze-thaw cycles, can introduce heat and increase exposure to atmospheric oxygen, accelerating degradation.[12][13][14] Consider using gentler, temperature-controlled methods like Dounce homogenization, nitrogen cavitation, or enzymatic lysis (e.g., with lysozyme (B549824) for bacteria) on ice.[14][15]
-
Work Quickly and Maintain Cold Temperatures: All degradation processes are slowed at lower temperatures. Harvest cells quickly, keep cell pellets and lysates on ice or at 4°C at all times, and freeze final samples at -80°C for long-term storage.[7][15]
-
Verify Reagent Stability: Ensure your antioxidant and chelator stocks are fresh and have been stored correctly. Prepare lysis buffers containing these stabilizing agents immediately before your experiment begins.
-
Issue 3: Poor Reproducibility Between Replicates
-
Question: I am getting highly variable results between my experimental replicates. What could be causing this inconsistency?
-
Answer: Inconsistent results typically stem from subtle, uncontrolled variations in sample handling that lead to different rates of degradation in each replicate.
Solutions:
-
Standardize Handling Time: Ensure that each sample is processed for the same amount of time and with the same level of exposure to ambient conditions. Even small differences in the time a sample tube is open to the air can have an impact.
-
Ensure Homogenous Mixing: When adding antioxidants or other stabilizing agents, vortex or invert the tubes thoroughly but gently to ensure the agents are evenly distributed throughout the lysate.
-
Use a Master Mix: Prepare a single batch of lysis buffer (a "master mix") containing all necessary stabilizing agents for all replicates in an experiment to eliminate variability from pipetting small volumes of each additive.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of porphyrinogen degradation?
Porphyrinogens are reduced macrocycles that are highly prone to a six-electron oxidation that converts them into the more stable, aromatic porphyrins. This process is primarily driven by molecular oxygen and is significantly accelerated by light and the presence of transition metal ions.[1][3][4]
Q2: Are there specific pH or temperature conditions I should maintain?
While the optimal pH can be enzyme- or porphyrinogen-specific, maintaining a stable, physiologically relevant pH (typically between 7.0 and 8.0) with a robust buffer is a good starting point for preserving protein and enzyme stability.[16][17] More importantly, all procedures should be conducted at low temperatures (0-4°C) to minimize the rates of all chemical reactions, including oxidation.[7][14]
Q3: How should I store my cell lysates to preserve porphyrinogens?
For short-term storage (a few hours), keep lysates tightly sealed, protected from light, and on ice or at 4°C.[7] For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C under an inert atmosphere (e.g., argon). Avoid repeated freeze-thaw cycles, as this can damage proteins and accelerate degradation.[12][14]
Q4: Can I use a standard protein extraction protocol?
Standard protocols often do not account for the extreme instability of porphyrinogens. It is critical to modify standard procedures by incorporating the protective measures outlined in this guide: strict anaerobic conditions, light protection, the addition of fresh antioxidants and chelators, and consistent use of low temperatures.[18]
Data Presentation
Table 1: Common Stabilizing Agents for Porphyrinogen Preservation
| Agent | Class | Typical Concentration | Mechanism of Action | Notes |
| Glutathione (GSH) | Antioxidant | 1-10 mM | Directly scavenges reactive oxygen species and reduces oxidized molecules, strongly attenuating porphyrinogen oxidation.[3] | Prepare fresh and add to buffer immediately before lysis. |
| Ascorbic Acid (Vit C) | Antioxidant | 1-5 mM | A water-soluble antioxidant that can regenerate other antioxidants like Vitamin E and scavenge free radicals.[9][10][11] | Can alter the pH of the buffer; adjust pH after addition if necessary. |
| α-Tocopherol (Vit E) | Antioxidant | 50-100 µM | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[9][10][11] | Useful if porphyrinogens are associated with membranes. May require a carrier solvent. |
| EDTA | Chelating Agent | 1-5 mM | Binds divalent metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze the formation of reactive oxygen species and porphyrinogen oxidation.[3] | Compatible with most downstream applications, but check for interference with metal-dependent enzymes. |
Table 2: Comparison of Cell Lysis Methods for Porphyrinogen Analysis
| Method | Principle | Advantages | Disadvantages for Porphyrinogen Stability |
| Sonication | High-frequency sound waves | Effective for a wide range of cells; shears DNA, reducing viscosity.[13] | Generates significant localized heat, promoting thermal degradation; increases oxygen exposure through cavitation.[14] |
| Freeze-Thaw | Ice crystal formation disrupts membranes | Simple, requires no special equipment. | Can be inefficient, requiring multiple cycles; slow process allows more time for degradation to occur.[12][14] |
| Enzymatic Lysis | Enzymes (e.g., lysozyme) digest cell walls | Very gentle method, preserves protein integrity.[13][14] | Cell-type specific; can be slow; requires removal of the enzyme for some downstream applications. |
| Mechanical Homogenization (Dounce) | Shear force from a tight-fitting pestle | Gentle, low-heat method; highly effective for cultured cells. | Not suitable for cells with tough walls (e.g., yeast); can be low-throughput. |
| High-Pressure Homogenization | Forcing cells through a narrow valve | Highly efficient and scalable.[12] | Generates heat (requires cooling); requires specialized, expensive equipment. |
Mandatory Visualizations
Caption: The primary degradation pathway of porphyrinogens.
Caption: Recommended workflow for preserving porphyrinogens.
Caption: Troubleshooting logic for high background fluorescence.
Experimental Protocols
Protocol: Preparation of Cell Lysate for Porphyrinogen Analysis
This protocol integrates best practices to minimize porphyrinogen degradation during cell lysis and extraction.
Materials:
-
Cell pellet
-
Lysis Buffer Base (e.g., 50 mM Tris-HCl, 150 mM KCl, pH 7.5)
-
Stabilizing Agents: Glutathione (GSH), EDTA
-
Inert gas (Argon or Nitrogen)
-
Ice, aluminum foil, refrigerated centrifuge (4°C)
-
Anaerobic chamber/glove box
Methodology:
-
Buffer Preparation (Perform Immediately Before Use):
-
Place the required volume of Lysis Buffer Base in a flask with a stir bar.
-
Degas the buffer by sparging with argon or nitrogen gas for at least 30 minutes on ice.
-
Seal the container and transfer it into an anaerobic chamber.
-
Inside the chamber, add stabilizing agents to their final concentrations (e.g., 5 mM GSH, 1 mM EDTA). Stir until fully dissolved. This is now your complete Lysis Buffer.
-
-
Cell Harvesting:
-
Centrifuge your cell culture to obtain a cell pellet. Perform all centrifugation steps at 4°C.
-
Quickly wash the cell pellet with ice-cold, degassed phosphate-buffered saline (PBS) to remove media components.
-
Immediately place the cell pellet on ice and protect it from light with aluminum foil.
-
-
Cell Lysis (Perform in Anaerobic Chamber):
-
Transfer the cell pellet and the complete Lysis Buffer into the anaerobic chamber.
-
Resuspend the cell pellet in the appropriate volume of ice-cold, complete Lysis Buffer.
-
Lyse the cells using a pre-chilled, gentle method (e.g., 20-30 strokes in a Dounce homogenizer). Keep the tube on ice throughout the process.
-
Alternative: If using enzymatic lysis, add the enzyme (e.g., lysozyme) and incubate on ice for the recommended time.
-
-
Lysate Clarification:
-
Transfer the crude lysate into pre-chilled, sealed centrifuge tubes.
-
Remove the tubes from the chamber and centrifuge at >10,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Quickly transfer the tubes back into the anaerobic chamber.
-
-
Sample Collection and Storage:
-
Inside the chamber, carefully collect the supernatant (the clarified lysate) and transfer it to fresh, pre-chilled, light-protected tubes.
-
For immediate analysis, keep the tubes on ice.
-
For long-term storage, aliquot the lysate into cryovials, seal them, flash-freeze in liquid nitrogen, and store at -80°C. Ensure all stored samples are clearly labeled and wrapped in foil.
-
References
- 1. Porphyrin-Induced Protein Oxidation and Aggregation as a Mechanism of Porphyria-Associated Cell Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Porphyrin-Induced Protein Oxidation and Aggregation as a Mechanism of Porphyria-Associated Cell Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation of porphyrinogen oxidation by glutathione in vitro and reversal by porphyrinogenic trace metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theory favors a stepwise mechanism of porphyrin degradation by a ferric hydroperoxide model of the active species of heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evidence for Porphyrin-Mediated Electron Transfer in the Radical SAM Enzyme HutW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spmi.pt [spmi.pt]
- 8. porphyriafoundation.org [porphyriafoundation.org]
- 9. Antioxidants restore protoporphyrinogen oxidase in variegate porphyria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant inhibition of porphyrin-induced cellular phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Cell lysis techniques | Abcam [abcam.com]
- 14. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cell Lysis Protocol for Protein Isolation: Key Insights for [pion-inc.com]
- 16. researchgate.net [researchgate.net]
- 17. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Protein Stability for In Vivo Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protein stability in in vivo enzyme assays.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during in vivo enzyme assays that may be related to poor protein stability.
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity detected | 1. Enzyme denaturation: The protein may have unfolded due to suboptimal conditions within the cell or during sample preparation.[1][2] 2. Protein degradation: The enzyme may be rapidly degraded by cellular proteases.[3] 3. Incorrect buffer conditions: The pH or ionic strength of the assay buffer may not be optimal for enzyme activity and stability.[4][5][6][7] 4. Presence of inhibitors: Cellular metabolites or components of the lysis buffer could be inhibiting the enzyme.[8] | 1. Optimize in vivo environment: Consider co-expression with chaperones to aid proper folding.[1] 2. Add protease inhibitors: Include a protease inhibitor cocktail in your lysis buffer.[1] 3. Optimize buffer: Empirically determine the optimal pH, buffer concentration (typically 20-100 mM), and ionic strength for your enzyme.[5][9] 4. Identify and remove inhibitors: Use purification steps to remove inhibitory small molecules. If the inhibitor is a known substance, consider adding a specific agent to counteract it.[8] |
| High variability between replicate assays | 1. Inconsistent sample handling: Variations in temperature or timing during cell lysis and assay setup can affect enzyme stability.[10] 2. Protein aggregation: The enzyme may be aggregating, leading to inconsistent amounts of active, soluble protein in each replicate.[11][12] 3. Pipetting errors: Inaccurate pipetting can lead to significant variability, especially with small volumes.[10] | 1. Standardize protocol: Ensure all samples are treated identically. Keep samples on ice unless the protocol specifies otherwise.[1][10] 2. Add stabilizing agents: Include additives like glycerol (B35011) (25-50%), BSA, or non-ionic detergents (e.g., Triton X-100 at 0.01-0.1%) in your buffer to prevent aggregation.[4][5] 3. Improve pipetting technique: Use calibrated pipettes and be meticulous with your technique. Prepare a master mix for reagents where possible.[10] |
| Loss of enzyme activity over time | 1. Oxidation: Cysteine residues in the enzyme may be oxidizing, leading to inactivation.[4] 2. Instability at assay temperature: The enzyme may not be stable for the duration of the assay at the chosen temperature. 3. Freeze-thaw cycles: Repeated freezing and thawing of samples can denature the enzyme.[8] | 1. Add reducing agents: Include DTT or β-mercaptoethanol (typically 1 mM) in your buffer to maintain a reducing environment.[4][5] 2. Perform time-course experiment: Determine the time frame over which your enzyme is stable at the assay temperature and ensure your measurements are taken within this window. 3. Aliquot samples: Store samples in single-use aliquots to avoid multiple freeze-thaw cycles.[8] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary factors that influence enzyme stability in a cellular environment?
A1: The stability of an enzyme in vivo is influenced by a multitude of factors including temperature, pH, the presence of co-factors or ligands, protein concentration, and interactions with other cellular components like proteases and chaperones. The crowded intracellular environment can also impact protein folding and stability.[3][4][13]
Q2: How can I improve the stability of my enzyme for an in vivo assay?
A2: Several strategies can be employed to enhance enzyme stability. These include:
-
Protein Engineering: Site-directed mutagenesis can be used to introduce stabilizing mutations, such as adding disulfide bonds or replacing flexible residues.[14][15]
-
Use of Soluble Additives: Including substrates, competitive inhibitors, coenzymes, or chemical chaperones in the buffer can stabilize the enzyme's active conformation.[4][14]
-
Immobilization: While more common for in vitro applications, techniques to immobilize or tether enzymes within the cell can enhance stability.[14][16]
-
Chemical Modification: Modifying the protein surface can improve its stability.[14]
Buffer Optimization
Q3: How do I select the right buffer for my in vivo enzyme assay?
A3: The ideal buffer should have a pKa value close to the optimal pH of your enzyme to ensure effective buffering.[5][6] Commonly used biological buffers include phosphate (B84403), Tris, and HEPES. It's crucial to consider potential interactions between the buffer and your enzyme; for instance, phosphate can inhibit certain kinases.[5] The optimal buffer and pH should be determined experimentally for your specific enzyme.[6][9]
Q4: What additives can I include in my lysis buffer to enhance enzyme stability?
A4: A variety of additives can help stabilize your enzyme during and after cell lysis:
| Additive | Function | Typical Concentration |
| Glycerol, Sorbitol | Stabilize protein structure.[5] | 10-50% |
| Bovine Serum Albumin (BSA) | Prevents the enzyme from adhering to surfaces and provides a stabilizing effect, especially at low enzyme concentrations.[5] | 0.1-1 mg/mL |
| DTT, β-mercaptoethanol | Reducing agents that prevent the oxidation of cysteine residues.[4][5] | 1-5 mM |
| EDTA | A chelating agent that removes inhibitory metal ions. Avoid if your enzyme requires a metal cofactor.[5] | 1-5 mM |
| Non-ionic detergents (Triton X-100, Tween-20) | Help to prevent protein aggregation.[5] | 0.01-0.1% |
| Substrates or competitive inhibitors | Bind to the active site and can stabilize the folded state of the enzyme.[4] | Varies |
Protein Aggregation
Q5: My protein is prone to aggregation. How can I prevent this in my in vivo assay?
A5: Protein aggregation is a common problem. Here are some strategies to mitigate it:
-
Use of Aggregation Inhibitors: Small molecules and peptides have been developed that can inhibit the aggregation of specific proteins.[11][17][18]
-
Optimize Protein Expression: Lowering the expression temperature and using weaker promoters can sometimes improve protein solubility and reduce aggregation.
-
Buffer Additives: As mentioned in the table above, non-ionic detergents and polyols like glycerol can help prevent aggregation.[5]
-
Protein Engineering: Mutating surface-exposed hydrophobic residues to more hydrophilic ones can sometimes reduce the propensity for aggregation.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the thermal stability of a protein in a cellular environment and to verify target engagement by a ligand. The principle is that a ligand-bound protein is typically more resistant to heat-induced denaturation.[19]
Methodology:
-
Cell Treatment: Treat cultured cells with the compound of interest (or a vehicle control) at various concentrations and incubate under appropriate conditions to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[19]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors. For membrane proteins, a mild non-ionic detergent should be included.[19]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[19]
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and target engagement.
In-Cell NMR for Protein Stability
In-cell NMR allows for the study of protein structure, dynamics, and stability directly within living cells at atomic resolution.
Methodology:
-
Protein Expression and Isotopic Labeling: Overexpress the protein of interest with isotopic labels (e.g., ¹⁵N, ¹³C) in cells suitable for NMR, such as E. coli or insect cells. For mammalian cells, specialized expression systems and media are required.[20][21][22]
-
Sample Preparation: Gently concentrate the cells and resuspend them in a minimal volume of buffer suitable for NMR measurements. The cell suspension is then transferred to an NMR tube.[20][23]
-
NMR Data Acquisition: Acquire NMR spectra (e.g., ¹H-¹⁵N HSQC) under physiological conditions. To assess stability, you can monitor spectral changes in response to a denaturant (like urea (B33335) introduced into the cells) or temperature changes.[13][20]
-
Data Analysis: Changes in the NMR spectrum, such as peak shifts or disappearance, can provide information about protein folding, unfolding, and interactions within the cell.
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Decision tree for troubleshooting low enzyme activity.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. actascientific.com [actascientific.com]
- 3. Optimizing Protein Stability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. An in vivo platform for identifying inhibitors of protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 13. A Method for Direct Measurement of Protein Stability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 15. mdpi.com [mdpi.com]
- 16. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. oatext.com [oatext.com]
- 19. benchchem.com [benchchem.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Protein structure and interactions elucidated with in-cell NMR for different cell cycle phases and in 3D human tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In-Cell NMR: Analysis of Protein–Small Molecule Interactions, Metabolic Processes, and Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nmr-bio.com [nmr-bio.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with porphyrin-related enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing catalytic efficiency.
Frequently Asked Questions (FAQs)
Q1: My enzyme's catalytic activity is lower than expected. What are the primary strategies to increase its efficiency?
A1: Low catalytic efficiency is a common challenge. The primary strategies to enhance the performance of porphyrin-related enzymes can be broadly categorized into three areas: protein engineering, optimization of reaction conditions, and modification of the porphyrin cofactor.[1][2][3]
-
Protein Engineering:
-
Directed Evolution: This powerful technique mimics natural selection in the laboratory to evolve enzymes with desired properties.[4][5][6] It involves generating a library of enzyme variants through random mutagenesis, followed by screening or selection for improved catalytic activity.[4][7] This approach is particularly effective for improving enantioselectivity and reaction rates for both natural and unnatural reactions.[1][7]
-
Site-Directed Mutagenesis: This rational design approach involves making specific changes to the amino acid sequence of the enzyme's active site.[2] By modifying residues in the secondary coordination sphere, you can fine-tune the electronic and steric environment around the cofactor, which can enhance substrate binding and transition state stabilization.[2][3] Computational modeling can aid in identifying key residues to target.[8][9][10]
-
-
Optimization of Reaction Conditions:
-
The catalytic activity of enzymes is highly dependent on the reaction environment.[11][12] Systematic optimization of parameters such as pH, temperature, solvent, and substrate concentration can lead to significant improvements in catalytic efficiency.[11][13] For instance, the choice of solvent can influence substrate solubility and the stability of reaction intermediates.[11]
-
-
Cofactor Modification and Artificial Metalloenzymes:
-
Creating artificial metalloenzymes (ArMs) by introducing synthetic metal cofactors into protein scaffolds is a promising strategy to achieve novel reactivity and enhanced efficiency.[1][3][4] This can involve replacing the native heme cofactor with a porphyrin containing a different metal, such as iridium or rhodium, to catalyze reactions not found in nature, like C-H activation and cyclopropanation.[1][3]
-
Q2: I am observing a low yield in my porphyrin functionalization reaction. What are the common causes and how can I troubleshoot this?
A2: Low yields in porphyrin functionalization reactions are a frequent issue. Common causes include porphyrin aggregation, steric hindrance, suboptimal reaction conditions, catalyst inactivity, and the presence of impurities.[14]
Here’s a systematic approach to troubleshooting:
-
Porphyrin Aggregation: Porphyrins tend to aggregate via π-π stacking, reducing the availability of reactive sites.[14] Try using less polar solvents or additives that can disrupt aggregation.
-
Steric Hindrance: Bulky functional groups on the porphyrin or the reagent can impede the reaction.[14] Consider using a less bulky reagent or modifying the porphyrin structure to be more accessible.
-
Suboptimal Reaction Conditions: Porphyrins can be sensitive to high temperatures and prolonged reaction times, which can lead to degradation.[14] Experiment with milder conditions, such as lower temperatures or shorter reaction times, and always protect the reaction from light.[14]
-
Catalyst Inactivity: In cross-coupling reactions, the catalyst can deactivate.[14] Ensure you are using a high-quality catalyst and consider using a ligand that can stabilize the active catalytic species.
-
Presence of Impurities: Water and other impurities in solvents and reagents can interfere with the reaction.[14] Use freshly distilled or anhydrous solvents and high-purity reagents.
Q3: How can I improve the enantioselectivity of my enzyme-catalyzed reaction?
A3: Improving enantioselectivity is a key goal in many biocatalytic applications. Directed evolution is a highly effective method for enhancing the enantioselectivity of porphyrin-related enzymes.[4][7] By creating and screening libraries of enzyme variants, you can identify mutants with mutations in the active site that favor the formation of one enantiomer over the other.[1][4]
Another approach is to modify the protein scaffold around the active site.[2] The secondary coordination sphere plays a crucial role in determining the orientation of the substrate in the active site, which in turn influences the stereochemical outcome of the reaction.[2][3] Computational modeling can be used to predict mutations that will improve enantioselectivity.[8][9]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of Porphyrin Cofactors
-
Symptoms: The porphyrin cofactor precipitates out of solution in your cell culture media or reaction buffer, leading to inconsistent results.[15]
-
Troubleshooting Steps:
-
Verify Solvent and Stock Concentration: Ensure the porphyrin is fully dissolved in a suitable organic solvent like DMSO before diluting it into the aqueous medium.[15]
-
Optimize Final Concentration: Higher concentrations are more prone to precipitation.[15] Perform a dose-response analysis to find the optimal concentration for your experiment.
-
Pre-warm the Medium: Adding the porphyrin stock solution to a pre-warmed medium (e.g., 37°C) can help prevent precipitation due to temperature changes.[15]
-
Gentle Mixing: Add the stock solution dropwise while gently swirling to ensure even dispersion.[15]
-
Issue 2: Inconsistent Catalytic Activity Between Batches
-
Symptoms: You observe high variability in enzyme activity between different batches of purified enzyme.
-
Troubleshooting Steps:
-
Standardize Protein Expression and Purification: Ensure consistent conditions for cell growth, induction, and protein purification. Variations in these steps can affect the final quality and activity of the enzyme.
-
Verify Cofactor Incorporation: Incomplete or incorrect incorporation of the porphyrin cofactor can lead to a heterogeneous mixture of active and inactive enzyme. Use techniques like UV-Vis spectroscopy to confirm proper cofactor loading.
-
Assess Cofactor Integrity: Porphyrins can be sensitive to light and oxidation.[14][15] Protect your porphyrin stocks from light and store them under an inert atmosphere if necessary.
-
Quantitative Data Summary
The following table summarizes reported improvements in catalytic efficiency for various porphyrin-related enzymes achieved through different strategies.
| Enzyme/System | Strategy | Key Improvement | Reference |
| Artificial Metalloenzyme (Ir(Me)CYP119) | Directed Evolution | High turnover number and good enantioselectivity for N-H insertion | [7] |
| Iron Porphyrin Complexes | Modification of Coordination Sphere | 100-fold increase in catalytic rate for oxygen reduction reaction | [16] |
| Myoglobin-based Artificial Enzyme | Cofactor Replacement (Ir(Me)-myoglobin) | High reactivity for C-H activation and cyclopropanation | [1][3] |
| Cytochrome P450 from Bacillus megaterium (P450BM3) | Directed Evolution | Efficient asymmetric cyclopropanation of styrenes | [1] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Active Site Engineering
This protocol is based on the QuikChange™ method and is suitable for introducing point mutations, insertions, or deletions.[17][18][19]
1. Primer Design:
-
Both primers must contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid.[17]
-
Primers should be 25-45 bases long with a melting temperature (Tm) of ≥78°C.[18][19]
-
The desired mutation should be in the middle of the primer with at least 10-15 bases of correct sequence on both sides.[17]
-
Primers should have a minimum GC content of 40% and terminate in one or more C or G bases.[19]
2. PCR Amplification:
-
Set up the PCR reaction with a high-fidelity polymerase to minimize secondary mutations.[20]
-
Use a low amount of template plasmid (1-50 ng) to reduce the background of parental plasmid.[18][21]
-
Typical cycling conditions:
-
Initial denaturation: 95°C for 1 minute.
-
16-18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.[19]
-
3. DpnI Digestion:
-
Add DpnI endonuclease to the PCR product and incubate at 37°C for at least 1-2 hours.[17][20] DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated plasmid containing the mutation.[20]
4. Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.[21]
-
Plate on selective media and incubate overnight.
5. Verification:
-
Pick colonies, grow liquid cultures, and isolate the plasmid DNA.
-
Sequence the plasmid to confirm the presence of the desired mutation and the absence of any unintended mutations.
Protocol 2: General Assay for Peroxidase-like Activity
This colorimetric assay using 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) is a common method for assessing the peroxidase-like activity of porphyrin-based enzymes and nanozymes.[22]
1. Reagent Preparation:
-
TMB Stock Solution: Dissolve TMB in a suitable organic solvent like DMSO.
-
H₂O₂ Solution: Prepare a fresh solution of hydrogen peroxide in water.
-
Reaction Buffer: Prepare a buffer at the optimal pH for your enzyme (e.g., sodium acetate (B1210297) buffer for acidic conditions or phosphate (B84403) buffer for neutral conditions).
2. Assay Procedure:
-
In a 96-well plate, add the reaction buffer, enzyme solution, and TMB solution.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Monitor the color change (the development of a blue color) by measuring the absorbance at 652 nm over time using a plate reader.
3. Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate (e.g., TMB) while keeping the other (H₂O₂) constant, and fit the data to the Michaelis-Menten equation.
Visualizations
Caption: A typical workflow for directed evolution of enzymes.
References
- 1. Porphyrins as cofactors in enzyme-catalyzed organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Artificial Metalloenzymes by Tuning of the Environment beyond the Primary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. Directed Evolution of Artificial Metalloenzymes in Whole Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed evolution of artificial metalloenzymes for in vivo metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directed evolution strategies for improved enzymatic performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed Evolution of Artificial Metalloenzymes in Whole Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computationally driven design of an artificial metalloenzyme using supramolecular anchoring strategies of iridium complexes to alcohol dehydrogenase - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00070E [pubs.rsc.org]
- 9. Design and Engineering of Artificial Oxygen-Activating Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. air.unimi.it [air.unimi.it]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Improving Selectivity and Catalytic Rate of Iron Porphyrin Catalysts for the Oxygen Reduction Reaction | Department of Chemistry [chem.uga.edu]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. Site-Directed Mutagenesis [protocols.io]
- 19. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 20. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Porphyrin-Based Porous Organic Frameworks as a Biomimetic Catalyst for Highly Efficient Colorimetric Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Quantifying Unstable Porphyrinogen Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the quantification of unstable porphyrinogen (B1241876) intermediates.
Frequently Asked Questions (FAQs)
Q1: What are porphyrinogen intermediates and why are they difficult to quantify?
Porphyrinogens are the true intermediates in the heme biosynthesis pathway and are the direct substrates for several enzymes in this process.[1] They are colorless macrocycles that are highly unstable and prone to auto-oxidation, especially in the presence of air and light.[2][3] This oxidation converts them into their corresponding porphyrins, which are colored, fluorescent, and more stable.[1][4] The inherent instability and rapid oxidation of porphyrinogens pose the primary challenge to their direct and accurate quantification.
Q2: What are the primary analytical methods for porphyrinogen quantification?
The main analytical techniques include:
-
Spectrophotometry and Spectrofluorimetry: These are often used as screening methods.[5] Since porphyrinogens themselves are not fluorescent, these methods typically involve the deliberate oxidation of porphyrinogens to their corresponding fluorescent porphyrins, followed by measurement.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be coupled with various detectors for porphyrinogen analysis. When combined with electrochemical detection, it allows for the direct, sensitive detection and separation of porphyrinogen isomers.[8] HPLC with fluorescence detection is also common, but it measures the oxidized porphyrins.[9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and highly specific method for both identifying and quantifying porphyrins and their precursors.[4][11][12] However, due to the instability of porphyrinogens, LC-MS/MS methods often quantify the oxidized porphyrin and infer the original porphyrinogen concentration.[2]
Q3: What is the difference between direct and indirect quantification of porphyrinogens?
Indirect quantification is the most common approach due to the instability of porphyrinogens. This method involves chemically or physically inducing the oxidation of all porphyrinogens in a sample to their stable porphyrin counterparts. The total porphyrin concentration is then measured, typically by spectrophotometry or fluorimetry, and is assumed to represent the initial total porphyrinogen and porphyrin content.[6][7]
Direct quantification involves measuring the porphyrinogen molecule itself, without converting it to porphyrin. This requires stringent anaerobic conditions during sample handling and analysis to prevent oxidation. HPLC with electrochemical detection is a method capable of directly measuring porphyrinogens.[8]
Q4: How can I stabilize my porphyrinogen samples to prevent oxidation?
Preventing the oxidation of porphyrinogens is critical for accurate quantification. Key stabilization strategies include:
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid or glutathione (B108866) (GSH) to the sample can help to slow down the oxidation process.[13][14]
-
Control of Storage Conditions: Samples should be protected from light and stored at low temperatures (e.g., 4°C or frozen) to minimize degradation.[15] For some precursors like porphobilinogen (B132115) (PBG), stability is improved when stored in the dark at 4°C.[15]
-
Anaerobic Environment: Whenever possible, sample preparation and analysis should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Troubleshooting Guide
Problem 1: High variability and poor reproducibility in my results.
-
Possible Cause: Inconsistent oxidation of porphyrinogens between samples.
-
Troubleshooting Steps:
-
Standardize Oxidation: If using an indirect method, ensure that the oxidation step is complete and consistent for all samples and standards. Compare chemical oxidation with photo-oxidation to see which yields more consistent results for your sample type.[6]
-
Control Sample Handling: Strictly control the time, temperature, and light exposure for all samples from collection to analysis.
-
Incorporate Antioxidants: Add an antioxidant like glutathione to your collection or extraction buffer to stabilize the porphyrinogens.[14]
-
Problem 2: Suspected sample degradation during preparation or storage.
-
Possible Cause: Exposure to oxygen, light, or inappropriate temperatures.
-
Troubleshooting Steps:
-
Optimize Storage: Conduct a stability study by analyzing aliquots of a pooled sample stored under different conditions (e.g., room temperature vs. 4°C vs. -80°C; light vs. dark) over time. Porphobilinogen, for instance, is most stable in the dark at 4°C.[15]
-
Minimize Freeze-Thaw Cycles: Aliquot samples upon collection to avoid repeated freezing and thawing.
-
Work Quickly: Minimize the time between sample collection, processing, and analysis.
-
Problem 3: Inaccurate quantification using spectrophotometric methods.
-
Possible Cause: Interference from other absorbing or fluorescent compounds in the sample matrix.
-
Troubleshooting Steps:
-
Perform a Spectral Scan: Instead of measuring at a single wavelength, perform a full spectral scan (e.g., 370-430 nm) to check for interfering peaks.[1]
-
Use Second Derivative Spectroscopy: This technique can help to resolve overlapping spectral peaks and improve quantification.[6]
-
Sample Cleanup: Implement a sample extraction or cleanup step to remove interfering substances before analysis.[1]
-
Problem 4: Co-elution and interference peaks in LC-MS/MS analysis.
-
Possible Cause: Contaminants in the sample or from lab materials that have similar mass-to-charge ratios as the analytes.
-
Troubleshooting Steps:
-
Identify the Contaminant: A common contaminant in biological samples is polyethylene (B3416737) glycol (PEG), which can co-elute with and have a similar m/z to uroporphyrinogen and uroporphyrin.[16][17]
-
Improve Chromatographic Resolution: Adjust the HPLC gradient, mobile phase composition, or column chemistry to better separate your analyte from the interfering peak.[9]
-
Utilize High-Resolution Mass Spectrometry: High-resolution MS can distinguish between analytes and interferences with very similar masses.[4][11]
-
Consider Ion Mobility Spectrometry: This technique can separate ions based on their size and shape, providing an additional dimension of separation to resolve interferences.[16]
-
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Porphyrin(ogen) Quantification
| Method | Analyte Measured | Typical Application | Advantages | Disadvantages | Representative Limit of Quantification (LOQ) |
| Spectrophotometry | Total Porphyrins (after oxidation) | Screening | Rapid, inexpensive, minimal sample processing[6] | Low specificity, prone to interference[1] | 0.2 µmol/L (Total Urinary Porphyrins)[6] |
| HPLC with Electrochemical Detection | Porphyrinogens (direct) | Isomer Separation | High sensitivity, direct detection of unstable intermediates[8] | Requires specialized detector, stringent anaerobic conditions | Not specified in the provided results |
| LC-MS/MS | Porphyrins and precursors (e.g., ALA, PBG) | Confirmatory Diagnosis | High specificity and sensitivity, can multiplex analytes[4][12] | Susceptible to matrix effects and contamination (e.g., PEG)[16][17] | Varies by analyte; can be in the nmol/L range[10] |
Key Experimental Protocols
Protocol 1: General Sample Handling and Stabilization of Porphyrinogens
-
Collection: Collect biological samples (urine, feces, tissue) in light-protected containers.
-
Immediate Cooling: Place samples on ice immediately after collection.
-
Addition of Stabilizers: If direct quantification is intended, add antioxidants such as ascorbic acid or glutathione to the collection tube.
-
Processing: Perform all processing steps under dim light. If possible, use a glove box with an inert atmosphere (nitrogen or argon).
-
Storage: For short-term storage (up to 24 hours), keep samples at 4°C in the dark.[15] For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Indirect Quantification of Porphyrinogens by Spectrophotometry (Oxidation to Porphyrins)
This protocol is adapted from methods for total urinary porphyrin analysis.[6]
-
Sample Preparation: Centrifuge the urine sample to remove any sediment.
-
Oxidation: Transfer an aliquot of the supernatant to a quartz cuvette. Induce photo-oxidation by exposing the sample to a controlled light source until the conversion of porphyrinogens to porphyrins is complete. Alternatively, chemical oxidation can be used.
-
Spectrophotometric Analysis: Perform a wavelength scan from 370 nm to 430 nm to measure the Soret peak of the resulting porphyrins.
-
Quantification: Use the absorbance maximum to quantify the total porphyrin concentration against a standard curve prepared from a known porphyrin standard (e.g., uroporphyrin).
Protocol 3: Direct Analysis of Porphyrinogens by HPLC with Electrochemical Detection
This protocol is based on the principles described for separating porphyrinogen isomers.[8]
-
Mobile Phase Preparation: Prepare mobile phases under an inert atmosphere and degas thoroughly.
-
Sample Preparation: Process samples under strict anaerobic conditions. This may involve preparation in a glove box.
-
Injection: Inject the sample into a reversed-phase HPLC system.
-
Separation: Use a C18 column with a suitable gradient to separate the porphyrinogen isomers.
-
Detection: Employ an electrochemical detector set to a potential that will oxidize the porphyrinogens as they elute from the column, generating a measurable current.
-
Quantification: Quantify peaks by comparing their area to those of standards prepared from reduced porphyrins.
Protocol 4: Porphyrin(ogen) Extraction from Bacterial Cells for LC-MS/MS Analysis
This protocol is adapted from a method for bacterial porphyrin extraction.[2] Note that this method leads to the oxidation of porphyrinogens.
-
Cell Harvesting: Harvest bacterial cells by centrifugation at 4°C.
-
Washing: Wash the cell pellet with a chilled buffer (e.g., 0.05 M Tris pH 8.2, 2 mM EDTA).
-
Extraction: Resuspend the final cell pellet in 1 ml of ethyl acetate/acetic acid (3:1, v/v).
-
Phase Separation: Add deionized water and vortex. Centrifuge to separate the phases. The porphyrins will be in the upper organic phase.
-
Evaporation and Reconstitution: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the pellet in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in acetonitrile).
-
Analysis: Analyze using an LC-MS/MS system with a multiple reaction monitoring (MRM) method optimized for the target porphyrins.[2]
Visual Guides
Caption: General workflow for porphyrinogen analysis.
Caption: Troubleshooting logic for porphyrinogen quantification.
Caption: Direct vs. Indirect Quantification Pathways.
References
- 1. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 4. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric quantification of total urinary porphyrins as a screening test for porphyrias: threshold value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid spectrophotometric quantification of urinary porphyrins and porphobilinogen as screening tool for attacks of acute porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Separation and characterization of pentacarboxylic porphyrinogen isomers by high-performance liquid chromatography with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of porphyrinogens by horseradish peroxidase and formation of a green pyrrole pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Attenuation of porphyrinogen oxidation by glutathione in vitro and reversal by porphyrinogenic trace metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Liquid chromatography-tandem mass spectrometry of porphyrins and porphyrinogens in biological materials: separation and identification of interfering poly(ethylene) glycol by travelling wave ion mobility spectrometry/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Porphyrin Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing high-throughput screening (HTS) for porphyrins.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in high-throughput porphyrin screening assays?
A1: The primary sources of variability in HTS for porphyrins stem from pre-analytical sample handling and the inherent fluorescence properties of many library compounds. Porphyrins are sensitive to light and temperature, and improper handling can lead to degradation and inaccurate results.[1] Additionally, compound autofluorescence is a significant issue in fluorescence-based assays, potentially leading to false positives.[2][3]
Q2: How can I minimize the impact of autofluorescence from my compound library?
A2: To mitigate autofluorescence, it is recommended to select fluorescent reporters and probes with red-shifted excitation and emission wavelengths.[2] The incidence of compound autofluorescence is generally lower at these longer wavelengths. Additionally, including a counter-screen to identify autofluorescent compounds is a crucial step in the HTS workflow. This can involve running the assay in the absence of the biological target to identify compounds that fluoresce at the detection wavelength.
Q3: What are the key quality control metrics I should monitor during my HTS campaign?
A3: The Z'-factor is a widely accepted metric for assessing the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. Other important metrics include the signal-to-background (S/B) ratio, which should ideally be greater than 10, and the coefficient of variation (%CV) for both positive and negative controls, which should be as low as possible.
Q4: My assay is showing a gradual decrease in signal over the course of a run. What could be the cause?
A4: This phenomenon, known as assay drift, can be caused by several factors, including reagent degradation, temperature fluctuations, or instrument instability. To address this, ensure that all reagents are stable under the assay conditions and for the duration of the screen. Running plates in a randomized order and using robust normalization methods, such as the B-score, can help to account for plate-to-plate variation.
Q5: What are some common causes of false positives and false negatives in porphyrin HTS?
A5:
-
False Positives: These can arise from autofluorescent compounds, light scattering by precipitated compounds, and compounds that stabilize the fluorescent product.[4] Counter-screens and orthogonal assays are essential for identifying and eliminating false positives.
-
False Negatives: These can occur due to low compound potency, poor solubility, or degradation of the active compound in the assay buffer.[4] Screening at multiple concentrations (quantitative HTS) and ensuring compound solubility can help to reduce the false negative rate.[4]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Fluorescence Signal
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use automated cell dispensers for better consistency. |
| Edge Effects | Avoid using the outer wells of the microplate, or ensure proper plate sealing and incubation conditions to minimize evaporation. |
| Compound Precipitation | Visually inspect plates for precipitates. Decrease the final compound concentration or use a different solvent. |
| Instrument Malfunction | Check the plate reader's lamp intensity, filters, and detector performance. Run instrument calibration and quality control checks. |
Issue 2: Low Z'-Factor (<0.5)
| Potential Cause | Troubleshooting Step |
| Low Signal-to-Background Ratio | Optimize reagent concentrations (e.g., substrate, enzyme). Increase incubation time to allow for more signal generation. |
| High Variability in Controls | Review pipetting accuracy and precision. Ensure consistent incubation times and temperatures for all plates. |
| Suboptimal Assay Conditions | Re-evaluate and optimize assay parameters such as pH, temperature, and buffer composition. |
| Reagent Instability | Prepare fresh reagents for each experiment. Assess the stability of reagents over the course of the assay. |
Issue 3: Inconsistent Results Between Primary Screen and Hit Confirmation
| Potential Cause | Troubleshooting Step |
| False Positives in Primary Screen | Implement a robust counter-screening strategy to identify and eliminate autofluorescent or interfering compounds. |
| Different Assay Formats | Ensure that the conditions for the primary screen and the confirmation assay are as similar as possible. |
| Compound Instability or Degradation | Re-test hits with freshly prepared compound solutions. Assess compound stability under assay conditions. |
| Lot-to-Lot Variability of Reagents | Qualify new lots of critical reagents to ensure consistent performance. |
Data Presentation
Table 1: Key High-Throughput Screening Quality Control Metrics
| Metric | Formula | Acceptable Range | Interpretation |
| Z'-Factor | 1 - (3 * (σp + σn)) / |μp - μn| | 0.5 to 1.0 | A measure of assay robustness and dynamic range. |
| Signal-to-Background (S/B) | μp / μn | > 10 | The dynamic range of the assay. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | A measure of the variability of the data. |
μp = mean of positive control, σp = standard deviation of positive control, μn = mean of negative control, σn = standard deviation of negative control.
Table 2: Typical Hit Rates in High-Throughput Screening Campaigns
| Screening Approach | Typical Hit Rate | Reference |
| Single-Concentration HTS | 0.5% - 2% | [5] |
| Quantitative HTS (qHTS) | Varies by activity threshold | [6] |
| Cell-Based Phenotypic Screens | 0.1% - 1% |
Experimental Protocols
Detailed Methodology: High-Content Screening for Cellular Porphyrin Accumulation
This protocol is adapted for a 384-well plate format to screen for compounds that induce porphyrin accumulation in a cancer cell line.
1. Cell Culture and Seeding:
- Culture human lung cancer H460 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Trypsinize and resuspend cells to a density of 6 x 104 cells/mL.
- Using an automated liquid handler, dispense 100 μL of the cell suspension into each well of a 384-well, clear-bottom black plate (6,000 cells/well).[7]
- Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
2. Compound Addition:
- Prepare compound plates by diluting library compounds to the desired final concentration in phenol-free, serum-free RPMI medium.
- Add 1.0 mM 5-aminolevulinic acid (ALA) to the compound-containing medium to stimulate the porphyrin biosynthesis pathway.[4][7]
- Remove the culture medium from the cell plates and add 20 μL of the compound/ALA-containing medium to each well.[7]
- Include appropriate controls:
- Negative Control: Cells treated with medium containing ALA and DMSO (vehicle).
- Positive Control: Cells treated with a known inducer of porphyrin accumulation.
- Untreated Control: Cells in medium without ALA or compounds.
3. Incubation and Staining:
- Incubate the plates for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[7]
- During the last 45 minutes of incubation, add 5 μL of a staining solution containing Hoechst 33342 (final concentration 10 μM) to each well for nuclear staining.[7]
4. High-Content Imaging and Analysis:
- Image the plates using a high-content screening platform (e.g., CellInsight CX7).[7]
- Acquire images from at least 15 fields per well at 20x magnification using two channels:
- DAPI channel (Ex ~350 nm / Em ~460 nm): To visualize the Hoechst-stained nuclei.
- Red channel (Ex ~405 nm / Em ~620 nm): To detect the fluorescence of accumulated protoporphyrin IX.
- Analyze the images using appropriate software to:
- Segment and count the number of nuclei to assess cell viability.
- Quantify the mean fluorescence intensity of protoporphyrin IX in the cytoplasm of each cell.
- Normalize the porphyrin fluorescence intensity to the cell number in each well.
5. Hit Identification:
- Calculate the Z'-factor for each plate to assess assay quality.
- Identify "hits" as compounds that produce a statistically significant increase in porphyrin fluorescence compared to the negative control, without causing significant cytotoxicity.
Mandatory Visualizations
Caption: The porphyrin biosynthesis pathway, highlighting enzymatic steps and subcellular localization.
Caption: A typical workflow for a high-throughput screening campaign for porphyrin modulators.
Caption: A logical workflow for troubleshooting a low Z'-factor in a high-throughput screening assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing Porphyrin Accumulation in Liver Cancer: Combining Genomic Data and Drug Targeting [mdpi.com]
- 5. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncovering Porphyrin Accumulation in the Tumor Microenvironment | MDPI [mdpi.com]
Validation & Comparative
A Comparative Analysis of Coproporphyrin I and III Isomers in Porphyria Patients
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Coproporphyrin I and Coproporphyrin III levels in patients with various forms of porphyria and related disorders. The information presented is supported by experimental data and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of porphyrin metabolism.
Data Presentation: Quantitative Comparison of Coproporphyrin Levels
The following tables summarize the typical findings for Coproporphyrin I and III levels in urine, feces, and plasma for different porphyrias and two related non-porphyric disorders of bilirubin (B190676) metabolism, Dubin-Johnson Syndrome and Rotor Syndrome. These values are crucial for differential diagnosis.
Table 1: Urinary Coproporphyrin I and III Levels
| Condition | Coproporphyrin I | Coproporphyrin III | Total Coproporphyrin | Key Observations |
| Healthy Individuals | 0 - 15 µg/L[1] | 0 - 49 µg/L[1] | Normal | Coproporphyrin III is the predominant isomer, typically accounting for about 75% of the total.[2][3] |
| Congenital Erythropoietic Porphyria (CEP) | Markedly Increased[4][5] | Increased[4] | Markedly Increased (100-1000x normal)[4] | Predominance of Coproporphyrin I.[4][6] Urinary porphyrins consist mostly of uroporphyrin I and coproporphyrin I.[4] |
| Hereditary Coproporphyria (HCP) | Increased | Markedly Increased[7] | Increased | Predominance of Coproporphyrin III.[7][8] |
| Variegate Porphyria (VP) | Increased | Increased | Increased | Coproporphyrin III is elevated.[9] |
| Porphyria Cutanea Tarda (PCT) | Increased | Increased | Increased | Uroporphyrin and heptacarboxyl porphyrin are the predominant urinary porphyrins.[10][11] |
| Dubin-Johnson Syndrome | Increased | Decreased | Normal[2][12] | Inverted Coproporphyrin III:I ratio; Coproporphyrin I accounts for ~80% of the total.[2][3][12] |
| Rotor Syndrome | Increased[13] | Normal[13] | Increased (2-5 fold)[14][15] | Coproporphyrin I accounts for ~65% of the total.[14][16] |
Table 2: Fecal Coproporphyrin I and III Levels
| Condition | Coproporphyrin I | Coproporphyrin III | Total Coproporphyrin | Key Observations |
| Healthy Individuals | Predominant Isomer | Lower than Isomer I | <200 mcg/24 hours[6] | Normal Coproporphyrin III:I ratio is <1.3.[17] |
| Congenital Erythropoietic Porphyria (CEP) | Markedly Increased[4][5] | Increased | Markedly Increased | Predominance of Coproporphyrin I.[4][18] |
| Hereditary Coproporphyria (HCP) | Increased | Markedly Increased | Markedly Increased | Huge predominance of Coproporphyrin III; Coproporphyrin III:I ratio is high (>2).[1][17][19] |
| Variegate Porphyria (VP) | Increased | Markedly Increased | Markedly Increased | Coproporphyrin III predominates over Coproporphyrin I, but the ratio is usually lower than in HCP.[1] Protoporphyrin is also markedly elevated.[20][21] |
| Porphyria Cutanea Tarda (PCT) | Normal to slightly increased | Normal to slightly increased | Normal to slightly increased | Isocoproporphyrin is characteristically elevated.[11] |
| Dubin-Johnson Syndrome | Normal | Normal | Normal[12] | No significant abnormalities in fecal porphyrins.[12] |
| Rotor Syndrome | Not typically reported as a key diagnostic feature. | Not typically reported as a key diagnostic feature. | Not typically reported as a key diagnostic feature. |
Table 3: Plasma Coproporphyrin I and III Levels
| Condition | Coproporphyrin I | Coproporphyrin III | Total Coproporphyrin | Key Observations |
| Healthy Individuals | Low levels | Low levels | Low levels | |
| Congenital Erythropoietic Porphyria (CEP) | Increased | Increased | Increased | |
| Hereditary Coproporphyria (HCP) | Normal or marginally increased[19][22] | Normal or marginally increased[22] | Normal or marginally increased[19] | Plasma porphyrins are often normal.[22] |
| Variegate Porphyria (VP) | Normal or slightly increased | Normal or slightly increased | Normal or slightly increased | A distinctive fluorescence peak is often observed.[20][21] |
| Porphyria Cutanea Tarda (PCT) | Increased | Increased | Increased | Plasma porphyrin analysis is a preferred screening test.[11] |
| Dubin-Johnson Syndrome | Not typically reported as a key diagnostic feature. | Not typically reported as a key diagnostic feature. | Not typically reported as a key diagnostic feature. | |
| Rotor Syndrome | Not typically reported as a key diagnostic feature. | Not typically reported as a key diagnostic feature. | Not typically reported as a key diagnostic feature. |
Experimental Protocols
The quantification of coproporphyrin isomers is most commonly performed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Below are generalized methodologies for urine, feces, and plasma samples.
Quantification of Urinary Coproporphyrin I and III by HPLC
This method is suitable for the differential diagnosis of porphyrias and other related disorders.[23][24]
1. Sample Preparation:
-
Collect a 24-hour or random urine sample in a light-protected container.[1]
-
Centrifuge the urine sample to remove any particulate matter.
-
Acidify a clear aliquot of the supernatant with hydrochloric acid.[1]
-
For some methods, a stabilization reagent and an internal standard are added, followed by centrifugation. The supernatant is then injected into the HPLC system.[24]
2. HPLC System and Conditions:
-
Column: Reverse-phase C18 column (e.g., Symmetry® C18, 5 µm, 4.8 mm x 250 mm).[23]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an acetate (B1210297) buffer (e.g., 0.015 M, pH 4).[23]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at approximately 400 nm and emission at approximately 620 nm.[23]
3. Quantification:
-
Calibration curves are generated using certified standards for Coproporphyrin I and III.
-
The concentration of each isomer in the patient sample is determined by comparing its peak area to the calibration curve.
Quantification of Fecal Coproporphyrin I and III by HPLC
Fecal analysis is particularly important for the diagnosis of Hereditary Coproporphyria and Variegate Porphyria.[1][17]
1. Sample Preparation:
-
A stool sample is collected, and a portion is homogenized.
-
Porphyrins are extracted from the homogenized sample using a mixture of solvents, such as diethyl ether and glacial acetic acid.[1]
-
The porphyrins are then back-extracted into an acidic aqueous solution (e.g., HCl).[1]
-
The acidified aqueous phase is injected into the HPLC system.
2. HPLC System and Conditions:
-
Similar to the urinary analysis, a reverse-phase C18 column with a gradient of acetonitrile and an aqueous buffer is used.
-
Fluorescence detection is employed with similar excitation and emission wavelengths as for urine analysis.
3. Quantification:
-
Quantification is performed by comparison to external standards of Coproporphyrin I and III.
-
Results are typically expressed as nmol/g dry weight of feces.
Quantification of Plasma Coproporphyrin I and III by HPLC
Plasma porphyrin analysis is useful in the diagnosis of certain porphyrias, especially Porphyria Cutanea Tarda.[25][26]
1. Sample Preparation:
-
Collect a blood sample in a tube containing an anticoagulant (e.g., EDTA) and protect it from light.
-
Separate the plasma by centrifugation.
-
Porphyrins are extracted from the plasma using a protein precipitation and extraction step, for example, with a mixture of diethyl ether and glacial acetic acid, followed by re-extraction into HCl.[1]
2. HPLC System and Conditions:
-
The HPLC system and conditions are similar to those used for urine and fecal analysis.
3. Quantification:
-
Calibration is performed using standards prepared in a porphyrin-free plasma matrix.
-
The concentrations of Coproporphyrin I and III are determined from the calibration curve.
Heme Biosynthesis Pathway and Associated Enzymatic Defects
The following diagram illustrates the key steps in the heme biosynthesis pathway and highlights the enzymatic deficiencies that lead to various porphyrias. The accumulation of specific porphyrin precursors, including Coproporphyrinogen I and III, is a direct consequence of these defects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dubin–Johnson syndrome - Wikipedia [en.wikipedia.org]
- 3. Dubin-Johnson Syndrome - Interactive case study | Clinical Odyssey by Medical Joyworks, LLC [clinicalodyssey.com]
- 4. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Composition of urinary coproporphyrin isomers I-IV in human porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hereditary Coproporphyria (HCP) - American Porphyria Foundation [porphyriafoundation.org]
- 8. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 9. blog.healthmatters.io [blog.healthmatters.io]
- 10. Porphyria Cutanea Tarda - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Porphyria Cutanea Tarda (PCT) - American Porphyria Foundation [porphyriafoundation.org]
- 12. Dubin-Johnson Syndrome Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]
- 13. Urinary coproporphyrin isomers in Rotor's syndrome: a study in eight families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lecturio.com [lecturio.com]
- 15. Rotor Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Rotor's syndrome. A distinct inheritable pathophysiologic entity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fecal coproporphyrin isomers in hereditary coproporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hereditary coproporphyria: comparison of molecular and biochemical investigations in a large family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Variegate Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Variegate Porphyria (VP) - American Porphyria Foundation [porphyriafoundation.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromsystems.com [chromsystems.com]
- 25. researchgate.net [researchgate.net]
- 26. Plasma porphyrins in the porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Porphyrin Analysis: Cross-Validation of HPLC and Mass Spectrometry Data
For researchers, scientists, and drug development professionals, the accurate quantification of porphyrins is critical for diagnosing metabolic disorders, monitoring disease progression, and in toxicological studies. High-Performance Liquid Chromatography (HPLC) with fluorescence detection has long been the gold standard for porphyrin analysis. However, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem Mass Spectrometry (LC-MS/MS) are gaining prominence due to their high sensitivity and specificity. This guide provides a comprehensive comparison of these two powerful analytical techniques, supported by experimental data and detailed protocols to aid in methodological selection and cross-validation.
Quantitative Performance: A Side-by-Side Comparison
The choice between HPLC and mass spectrometry often depends on the specific requirements of the analysis, such as the need for isomer separation, sensitivity, and the complexity of the sample matrix. Below is a summary of quantitative data compiled from various studies to highlight the performance characteristics of each method.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| **Linearity (R²) ** | > 0.99 | > 0.99[1] |
| Limit of Detection (LOD) | Analyte dependent, typically in the low nmol/L range | 0.006–0.199 µg/mL (for various porphyrins)[2], 0.2 to 3 nM[3], 2 nmol/L (for several porphyrins)[4] |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the low nmol/L range | 0.021–0.665 µg/mL (for various porphyrins)[2], 0.1 nmol/L (for several porphyrins)[5] |
| Precision (Intra-day) | Typically < 10% | 4.0–9.7%[3][6] |
| Precision (Inter-day) | Typically < 15% | 5.5–15%[3][6] |
| Recovery | 85-115% is generally acceptable | 84 to 108%[3][6] |
Experimental Protocols: A Detailed Look
Accurate and reproducible data begins with a robust experimental protocol. Below are detailed methodologies for porphyrin analysis using both HPLC and LC-MS/MS.
HPLC Method for Porphyrin Analysis in Urine
This protocol is a generalized procedure based on common practices for the separation and quantification of urinary porphyrins.[7][8][9]
1. Sample Preparation:
-
Collect a 24-hour urine sample, keeping it protected from light and refrigerated.
-
To 500 µL of urine, calibrator, or control, add 50 µL of a stabilization reagent to adjust the pH to below 2.5.[7][10]
-
If an internal standard is used, it should be added at this stage.
-
Vortex the sample and then centrifuge at 9000 x g for 10 minutes.[7]
-
Carefully collect the supernatant for injection into the HPLC system.[7]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 125 mm x 4 mm, 5 µm particle size).[8]
-
Mobile Phase A: 1.0 M Ammonium Acetate Buffer, pH 5.16.[7]
-
Mobile Phase B: 10% Acetonitrile (B52724) in Methanol.[7]
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the less polar porphyrins.[7]
-
Flow Rate: 0.75 ml/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: Fluorescence detector with excitation at approximately 400 nm and emission at approximately 620 nm.
3. Data Analysis:
-
Integrate the peak areas or heights of the porphyrin isomers.
-
Quantify the concentrations using a calibration curve generated from the calibrators.
LC-MS/MS Method for Porphyrin Analysis
This protocol outlines a general procedure for the sensitive and selective quantification of porphyrins in biological samples.[1][11][12]
1. Sample Preparation:
-
For urine samples, mix 75 µL of urine with 30 µL of 6.0 M formic acid and vortex for 60 seconds.[1]
-
For bacterial cell pellets, resuspend in 1 ml of ethyl acetate/acetic acid (3:1, v/v) and lyse by sonication.[11]
-
Centrifuge the sample at high speed (e.g., 13,000 rpm for 10 minutes).[1]
-
Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 column suitable for mass spectrometry (e.g., Zorbax SB-Aq, 4.6 × 50 mm, 5 μm).[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[11][12]
-
Gradient Elution: A stepwise or linear gradient is used to separate the porphyrins. For example, starting at 100% A and gradually increasing to 95-100% B.[11][12]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., QTRAP or Q-TOF) with an electrospray ionization (ESI) source operating in positive ion mode.[11][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor to product ion transitions for each porphyrin.[11]
3. Data Analysis:
-
Identify and quantify porphyrins based on their specific retention times and MRM transitions.
-
Use a calibration curve to calculate the concentration of each analyte.
Visualizing the Workflow and Cross-Validation Logic
To better understand the experimental processes and their relationship in a cross-validation study, the following diagrams were generated using the DOT language.
Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are robust and reliable methods for the quantification of porphyrins. HPLC is a well-established technique that provides excellent separation of isomers, which is crucial for the differential diagnosis of porphyrias.[7] On the other hand, LC-MS/MS offers superior sensitivity and specificity, making it particularly advantageous for analyzing complex biological matrices and detecting trace levels of porphyrins.[1][2][13]
For laboratories equipped with both instruments, a cross-validation study is highly recommended to ensure data consistency and to understand the potential biases between the two methods. The choice of method will ultimately be guided by the specific research or clinical question, required sensitivity, sample throughput, and available resources. This guide provides the foundational information for researchers to make informed decisions and to develop and validate their own porphyrin analysis protocols.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. eaglebio.com [eaglebio.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. chromsystems.com [chromsystems.com]
- 11. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of porphyrins in oral bacteria by liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Uroporphyrinogen Decarboxylase: A Comparative Analysis of Coproporphyrinogen I and III as Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of coproporphyrinogen I and coproporphyrinogen III as substrates for the enzyme uroporphyrinogen decarboxylase (UROD). UROD is a crucial enzyme in the heme biosynthesis pathway, and its interaction with these two isomers has significant implications for both normal physiology and pathological conditions known as porphyrias. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.
Introduction to Uroporphyrinogen Decarboxylase and its Substrates
Uroporphyrinogen decarboxylase (UROD), the fifth enzyme in the heme biosynthesis pathway, catalyzes the sequential removal of the four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen, converting it to coproporphyrinogen. The heme synthesis pathway has a critical branching point at the formation of uroporphyrinogen. The linear tetrapyrrole hydroxymethylbilane (B3061235) is cyclized by uroporphyrinogen-III synthase to form the asymmetric uroporphyrinogen III, the precursor for heme. However, in the absence of this enzyme, hydroxymethylbilane spontaneously cyclizes to form the symmetric and non-functional uroporphyrinogen I.
Both uroporphyrinogen I and III can serve as substrates for UROD, leading to the formation of this compound and coproporphyrinogen III, respectively. While coproporphyrinogen III is further metabolized in the heme synthesis pathway, this compound cannot be processed by the subsequent enzyme, coproporphyrinogen oxidase, and thus represents a metabolic dead-end.
Comparative Performance of this compound and III as UROD Substrates
The primary physiological substrate for uroporphyrinogen decarboxylase is uroporphyrinogen III, which is efficiently converted to coproporphyrinogen III, a key intermediate in the synthesis of heme, chlorophylls, and cobalamins. Uroporphyrinogen I, formed in pathological states such as Congenital Erythropoietic Porphyria (CEP) due to a deficiency in uroporphyrinogen-III synthase, is also a substrate for UROD.
Kinetic studies have revealed that UROD exhibits a higher affinity for the type III isomer compared to the type I isomer. This preferential processing of uroporphyrinogen III ensures the efficient production of heme precursors under normal physiological conditions. The decarboxylation of both isomers is thought to occur at the same active site on the enzyme.
The product of the reaction with the type I isomer, this compound, accumulates in the body as it is not a substrate for the next enzyme in the pathway, coproporphyrinogen oxidase. This accumulation and its subsequent oxidation to coproporphyrin I are hallmarks of CEP.
Quantitative Data
The following table summarizes the available kinetic parameters for human and rat uroporphyrinogen decarboxylase with uroporphyrinogen I and III as substrates. It is important to note that the data for the two substrates with the human enzyme are from different studies and experimental conditions may have varied.
| Substrate | Enzyme Source | Km (μM) | Vmax | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Uroporphyrinogen III | Human Erythrocytes | 0.07 | Not Reported | 0.16 | ~3 x 106 | |
| Uroporphyrinogen I | Rat Liver | 0.80 | Not Reported | Not Reported | Not Reported | |
| Uroporphyrinogen III | Rat Liver | 0.35 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The activity of uroporphyrinogen decarboxylase is typically measured by monitoring the formation of coproporphyrinogen from a uroporphyrinogen substrate. A widely used method involves high-performance liquid chromatography (HPLC) with fluorescence detection.
Protocol: Uroporphyrinogen Decarboxylase Activity Assay using HPLC
1. Substrate Preparation:
-
Uroporphyrinogen I or III can be used as the substrate. Due to their instability, they are often prepared immediately before the assay by reduction of their corresponding porphyrin forms (uroporphyrin I or III) with sodium amalgam.
-
Alternatively, pentacarboxylic acid porphyrinogen (B1241876) I can be used as a substrate, which is commercially available and more stable.
2. Enzyme Source:
-
The enzyme source can be a hemolysate from erythrocytes, a tissue homogenate, or a purified recombinant UROD.
3. Assay Conditions:
-
The reaction mixture typically contains the enzyme source, the uroporphyrinogen substrate, and a buffer to maintain an optimal pH (around 6.8).
-
A typical reaction would include:
-
100 µL of erythrocyte lysate (enzyme source)
-
50 µL of 1 µM uroporphyrinogen III (substrate) in 0.1 M phosphate (B84403) buffer, pH 6.8, containing 1 mM dithiothreitol.
-
-
The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period (e.g., 30-60 minutes).
4. Reaction Termination and Product Oxidation:
-
The enzymatic reaction is stopped by the addition of an acid, such as trichloroacetic acid.
-
The porphyrinogen products (coproporphyrinogens) are unstable and are oxidized to their corresponding stable porphyrin forms (coproporphyrins) for quantification. This can be achieved by exposure to air and light or by the addition of an oxidizing agent.
5. Quantification of Coproporphyrin:
-
The amount of coproporphyrin produced is quantified by reverse-phase HPLC with a fluorescence detector.
-
The porphyrins are separated on a C18 column and detected by their characteristic fluorescence (excitation ~400 nm, emission ~620 nm).
-
The amount of product is determined by comparing the peak area to a standard curve of known coproporphyrin concentrations.
6. Data Analysis:
-
The enzyme activity is typically expressed as picomoles of coproporphyrin formed per hour per milligram of protein.
Visualizations
Heme Biosynthesis Pathway: Formation and Fate of this compound and III
Caption: Heme biosynthesis pathway showing the enzymatic formation of uroporphyrinogen III and the spontaneous formation of uroporphyrinogen I, and their subsequent decarboxylation by UROD.
Experimental Workflow for UROD Activity Assay
Caption: A typical experimental workflow for the determination of uroporphyrinogen decarboxylase activity.
A Comparative Guide to the Chromatographic Identification of Coproporphyrin I
For researchers, scientists, and drug development professionals, the accurate identification of coproporphyrin isomers is crucial for various clinical and research applications, including the diagnosis of porphyrias and the assessment of drug-transporter interactions. This guide provides a comparative overview of chromatographic methods for confirming the identity of Coproporphyrin I peaks, with supporting experimental data and detailed protocols.
The primary challenge in coproporphyrin analysis lies in the separation and distinct identification of its isomers, principally Coproporphyrin I (CP-I) and Coproporphyrin III (CP-III). These isomers are structurally similar, differing only in the arrangement of substituent groups on the porphyrin ring, which makes their separation analytically demanding. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques employed for this purpose.
Comparison of Analytical Methodologies
The choice of analytical method often depends on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed. While older methods like thin-layer chromatography have been used, modern high-pressure liquid chromatography techniques coupled with sensitive detectors are now the standard.[1][2]
Table 1: Comparison of Chromatographic Methods for Coproporphyrin I and III Identification
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed.[3] | Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation.[4][5] |
| Resolution of Isomers | Good, can achieve baseline separation with optimized conditions.[6] | Excellent, often provides superior resolution and shorter run times compared to HPLC.[3] | Excellent, mass spectrometry adds a layer of specificity for isomer identification.[7][8] |
| Sensitivity | Moderate, often coupled with fluorescence detection for enhanced sensitivity.[9] | High, improved peak sharpness leads to better signal-to-noise ratios. | Very High, capable of detecting picogram levels.[10] |
| Confirmation of Identity | Primarily by retention time comparison with authentic standards.[11] | Primarily by retention time, with higher confidence due to better resolution. | High confidence through retention time, precursor ion mass, and specific fragment ions (MS/MS).[12] |
| Typical Application | Routine clinical analysis, quantification of porphyrins in urine and feces.[6] | High-throughput analysis, metabolomics studies.[4] | Definitive identification, quantification in complex matrices like plasma, biomarker studies for drug interactions.[7][13][14] |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing results. Below are summaries of typical experimental protocols for HPLC, UHPLC, and LC-MS/MS methods.
1. HPLC Method with Fluorescence Detection for Urinary Porphyrins
This method is suitable for the quantification of six porphyrin biomarkers, including Coproporphyrin I and III, in urine.[9]
-
Instrumentation: Shimadzu i-series LC-2050C HPLC system with an RF-20 AXS fluorescence detector.[9]
-
Sample Preparation: Urine samples are centrifuged, and the supernatant is used directly for injection. Calibrators and controls are reconstituted in Milli-Q water.[9][15]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is employed, often using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3][6]
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Detection: Fluorescence detection with excitation at approximately 400-410 nm and emission monitored at around 620 nm.[9]
2. UHPLC Method for Porphyrin Isomer Separation
This method provides optimized conditions for the simultaneous separation of various porphyrins and their type I and III isomers.[3]
-
Instrumentation: An ultra high-performance liquid chromatography (UHPLC) system.[3]
-
Chromatographic Conditions:
-
Column: Thermo Hypersil BDS C18 column (2.4 µm particle size, 100 × 2.1 mm i.d.).[3]
-
Mobile Phase: A gradient elution with 10% (v/v) acetonitrile in 1.0 M ammonium acetate (B1210297) buffer (pH 5.16) and 10% (v/v) acetonitrile in methanol.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
-
Detection: Fluorescence detection is commonly used, with sensitivity influenced by the mobile phase buffer molarity.[3]
3. LC-MS/MS Method for Quantification of Coproporphyrin I and III in Human Plasma
This robust method is used for the absolute quantification of CP-I and CP-III and is particularly relevant for drug-drug interaction studies.[8][10][13]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (e.g., Sciex API 6500+ or Waters Xevo TQ-MS).[8][16]
-
Sample Preparation: Solid-phase extraction (SPE) is often employed to extract and concentrate the analytes from plasma.[10]
-
Chromatographic Conditions:
-
Column: Ace Excel 2 C18 PFP, 3µm, 2.1×150mm.[10]
-
Mobile Phase: A gradient using 10mM ammonium formate (B1220265) with 0.1% formic acid as mobile phase A and acetonitrile as mobile phase B.[10]
-
Column Temperature: 60°C.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Transitions: The precursor ion for both CP-I and CP-III is m/z 655.3, with a characteristic product ion at m/z 596.3 used for quantification.[10][12] A stable isotope-labeled internal standard is used for accurate quantification.[10]
-
Data Presentation
Quantitative data from LC-MS/MS analysis provides a high degree of confidence in peak identification.
Table 2: Representative LC-MS/MS Parameters and Retention Times for Coproporphyrin I and III
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |
| Coproporphyrin I | 655.3 | 596.3 | ~6.2[17] |
| Coproporphyrin III | 655.3 | 596.3 | ~6.7[17] |
| Coproporphyrin I-d4 (IS) | 659.3 | 600.3 | ~6.2 |
| Coproporphyrin III-d4 (IS) | 659.3 | 600.3 | ~6.7 |
Note: Retention times are highly dependent on the specific chromatographic conditions and system and should be confirmed with authentic standards.
Visualizing the Workflow and Isomer Structures
The following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis and the structural difference between Coproporphyrin I and III.
Caption: LC-MS/MS workflow for Coproporphyrin I analysis.
Caption: Structural difference between Coproporphyrin I and III.
References
- 1. Separation of the coproporphyrin isomers I and III by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ultra high-performance liquid chromatography of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Development of an LC-MS method to quantify coproporphyrin I and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. LCMSMS Analysis Of Coproporphyrin I And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 14. aliribio.com [aliribio.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
The Ascendance of Coproporphyrin I as a Premier Biomarker for OATP1B-Mediated Drug Interactions
A comprehensive evaluation of endogenous biomarkers has positioned Coproporphyrin I (CPI) as a highly specific and sensitive tool for assessing the activity of hepatic organic anion transporting polypeptides 1B1 and 1B3 (OATP1B). This guide provides a comparative analysis of CPI against other potential biomarkers, supported by experimental data, to inform researchers, scientists, and drug development professionals on its utility in predicting drug-drug interactions (DDIs).
The inhibition of OATP1B transporters is a critical factor in numerous clinically significant DDIs, leading to increased systemic exposure of substrate drugs and potential toxicity. Consequently, the early and accurate identification of a new drug candidate's potential to inhibit OATP1B is paramount in drug development. Endogenous biomarkers offer a non-invasive method to assess OATP1B activity in clinical studies. Among the candidates, CPI has emerged as a frontrunner due to its superior performance compared to its isomer, Coproporphyrin III (CPIII), and other proposed biomarkers such as glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G).
Comparative Performance of OATP1B Biomarkers
Clinical and preclinical studies have consistently demonstrated the superior sensitivity and specificity of CPI in reflecting OATP1B function. This is evident in studies involving genetic variants of the SLCO1B1 gene, which encodes the OATP1B1 transporter, and in clinical trials with known OATP1B inhibitors like rifampin.
A study involving healthy Finnish volunteers stratified by SLCO1B1 genotype (poor, decreased, normal, increased, and highly increased OATP1B1 function) revealed that plasma CPI levels correlated more strongly with OATP1B1 function compared to CPIII.[1] Furthermore, while GCDCA-3G was found to be a more sensitive biomarker than CPI for detecting altered OATP1B1 function, CPI is still considered a valuable and widely used biomarker.[1][2]
Table 1: Performance of Endogenous Biomarkers in Detecting Poor OATP1B1 Function
| Biomarker | Area Under the Precision-Recall Curve (AUPRC) | Area Under the Receiver Operating Characteristic Curve (AUROC) |
| Coproporphyrin I (CPI) | 0.388 (95% CI: 0.197, 0.689) | 0.888 (95% CI: 0.851, 0.919) |
| Coproporphyrin III (CPIII) | 0.0798 (95% CI: 0.0485, 0.203) | 0.731 (95% CI: 0.682, 0.776) |
| GCDCA-3G | 0.389 (95% CI: 0.258, 0.563) | 0.100 larger than CPI |
Data sourced from a study in 356 healthy Finnish volunteers.[1]
The superiority of CPI is further supported by DDI studies. For instance, the administration of glecaprevir, an OATP1B1/1B3 inhibitor, led to a significant correlation between its exposure and the increase in plasma CPI levels, while the correlation with CPIII was modest to non-existent.[3][4]
Table 2: Fold-Change in Plasma Biomarker Levels Following OATP1B Inhibition
| Inhibitor | OATP1B Substrate | Fold-Change in CPI (AUC) | Fold-Change in CPIII (AUC) |
| Rifampicin (600 mg) | Rosuvastatin (5 mg) | 4.0 | 3.3 |
| Cyclosporin A (100 mg/kg) | Endogenous | 2.6 | 5.2 |
| Rifampicin (15 mg/kg) | Endogenous | 2.7 | 3.6 |
Data from studies in healthy subjects and cynomolgus monkeys.[3][5][6]
These findings collectively suggest that while both CPI and CPIII are substrates of OATP1B transporters, CPI is more selectively transported by OATP1B1, making it a more reliable indicator of its function.[7]
Experimental Methodologies
The evaluation of CPI as an OATP1B biomarker involves a combination of in vitro and in vivo studies.
In Vitro Transporter Assays
Objective: To determine the interaction of CPI and other potential biomarkers with specific transporters.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells are transfected to express a single OATP transporter (e.g., OATP1B1, OATP1B3) or other relevant drug transporters. Control cells (mock-transfected) are used as a negative control.[6][8]
-
Uptake Assay: The cells are incubated with a known concentration of the biomarker (e.g., CPI, CPIII).
-
Analysis: After incubation, the cells are washed with ice-cold buffer to stop the uptake process and then lysed. The intracellular concentration of the biomarker is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Data Interpretation: The uptake in transporter-expressing cells is compared to that in control cells to determine the extent of active transport.
Clinical Evaluation in Healthy Volunteers
Objective: To assess the in vivo performance of CPI as a biomarker for OATP1B activity.
Methodology:
-
Study Population: Healthy volunteers are recruited and may be genotyped for the SLCO1B1 gene to stratify them into different OATP1B1 function groups.[1][7]
-
Study Design:
-
Sample Analysis: Plasma concentrations of the biomarkers are quantified using a validated LC-MS/MS method.[7]
-
Data Analysis:
-
The baseline concentrations of the biomarkers are compared across different SLCO1B1 genotype groups.[7]
-
The performance of the biomarkers to discriminate between different function groups is assessed using AUROC and AUPRC analysis.[1][7]
-
The fold-change in plasma concentrations (e.g., AUC, Cmax) of the biomarkers after inhibitor administration is calculated.[7]
-
Visualizing the Pathways and Workflows
To better understand the disposition of CPI and the experimental approach to its evaluation, the following diagrams are provided.
Caption: Physiological disposition pathway of Coproporphyrin I.
References
- 1. Performance of Plasma Coproporphyrin I and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Clinical Investigation of Coproporphyrins as Sensitive Biomarkers to Predict Mild to Strong OATP1B-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expanding Role of Endogenous Biomarkers for Assessment of Transporter Activity in Drug Development: Current Applications and Future Horizon - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Porphyrin Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of porphyrins, a group of photosensitive pigments essential for heme synthesis, is critical for the diagnosis and management of porphyrias, a group of rare metabolic disorders. This guide provides a comparative overview of common analytical methods used in clinical and research laboratories, supported by data from inter-laboratory comparison studies and external quality assessment (EQA) schemes. It aims to assist laboratories in selecting appropriate methods, understanding their performance characteristics, and ensuring the comparability of results.
Introduction to Porphyrin Analysis and the Need for Standardization
The diagnosis of porphyrias relies on identifying specific patterns of porphyrin accumulation in various biological samples, including urine, feces, and blood.[1][2] However, significant variability in analytical and diagnostic performance exists among specialized laboratories.[1][2] Inter-laboratory comparison studies, also known as round-robin or proficiency testing, are essential for standardizing testing procedures, benchmarking performance, and ensuring high-quality, reliable results across different sites.[3][4] These programs involve distributing identical samples to multiple laboratories to assess and compare their analytical outcomes.[4]
Studies have revealed considerable inter-laboratory variation in porphyrin analysis, with average coefficients of variation (CV) as high as 50% for some analytes.[1][2] This highlights the critical need for harmonization of analytical techniques and participation in EQA schemes to improve diagnostic accuracy and patient care.[1][5]
Comparative Analytical Performance of Porphyrin Analysis Methods
The primary methods for porphyrin analysis include spectrofluorometry, high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While traditional spectrofluorometric methods are available, they can be susceptible to interference from other fluorescent compounds in complex biological samples.[6] HPLC offers better separation and quantification of individual porphyrins.[6][7] More recently, LC-MS/MS has emerged as a highly sensitive and specific technique for porphyrin analysis, allowing for precise quantification in complex matrices.[8][9][10]
The following tables summarize the performance characteristics of these methods based on data and descriptions from various studies.
Table 1: Comparison of Porphyrin Analysis Methodologies
| Feature | Spectrofluorometry | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures fluorescence of porphyrins at specific wavelengths. | Separates porphyrins based on their physicochemical properties, followed by fluorometric or UV detection. | Separates porphyrins chromatographically and detects them based on their mass-to-charge ratio. |
| Specificity | Lower; susceptible to interference from other fluorescent compounds.[6] | Moderate to high; can separate different porphyrin isomers.[6] | Very high; provides structural information and high selectivity.[8][10] |
| Sensitivity | Moderate. | High. | Very high; able to detect very low concentrations.[10] |
| Sample Throughput | Can be high for total porphyrin screening. | Moderate. | High-throughput methods are available.[9] |
| Cost | Lower. | Moderate. | Higher. |
| Expertise Required | Basic. | Intermediate. | Advanced. |
Table 2: Performance Data from Inter-laboratory Studies
| Analyte | Method | Inter-laboratory CV (%) | Key Findings |
| Various Porphyrins | Mixed (including HPLC and Spectrofluorometry) | 12 - 152 | Significant variation observed, with 65% of results within biological variation-based quality specifications.[1][2] |
| Erythrocyte Protoporphyrin | Extraction/Fluorometry vs. Hematofluorometry | Poor correlation between extraction methods. | Hematofluorometer results showed better inter-correlation but with a low bias compared to extraction methods.[11][12] |
| Uroporphyrin and Coproporphyrin | HPLC | < 15 (within-lab) | A study highlighted that improperly calibrated standard solutions were a major source of variability.[13] |
Experimental Protocols
Detailed and harmonized experimental protocols are crucial for minimizing inter-laboratory variability. Below are representative methodologies for common porphyrin analysis techniques.
1. Spectrofluorometric Analysis of Fecal Porphyrins (Simplified Protocol)
This method is prone to interference from other fluorescent compounds in the fecal matrix.[6]
-
Extraction: Porphyrins are extracted from a fecal sample using a suitable solvent mixture (e.g., ethyl acetate/acetic acid).
-
Re-extraction: The porphyrins are then re-extracted into an acidic solution (e.g., hydrochloric acid).
-
Fluorometric Measurement: The fluorescence of the acidic extract is measured at specific excitation and emission wavelengths for different porphyrins.
2. High-Performance Liquid Chromatography (HPLC) for Urinary Porphyrins
HPLC methods provide quantitative separation of different porphyrins.[7]
-
Sample Preparation: Urine samples are often acidified and may undergo a solid-phase extraction (SPE) step to concentrate the porphyrins and remove interfering substances.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the different porphyrins.
-
Detection: The separated porphyrins are detected by a fluorescence detector set at appropriate excitation and emission wavelengths.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Porphyrins
This method offers high sensitivity and specificity.[9][10]
-
Sample Preparation: A small volume of urine (e.g., 75 µL) is acidified (e.g., with formic acid), vortexed, and centrifuged.[9] The supernatant is then transferred for injection.
-
UHPLC Separation: The extract is injected into an ultra-high-performance liquid chromatography (UHPLC) system with a C18 column for rapid separation of porphyrins.[9]
-
MS/MS Detection: The eluting porphyrins are ionized (e.g., using positive electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific and sensitive quantification of each porphyrin.
Visualizing Workflows and Pathways
Experimental Workflow for Inter-laboratory Porphyrin Analysis
The following diagram illustrates a typical workflow for an inter-laboratory comparison or EQA scheme for porphyrin analysis.
References
- 1. European specialist porphyria laboratories: diagnostic strategies, analytical quality, clinical interpretation, and reporting as assessed by an external quality assurance program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Regional Variation in Analytical Techniques used in the Diagnosis and Monitoring of Porphyria: a Case for Harmonisation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of spectrofluorometric and HPLC methods for the characterization of fecal porphyrins in river otters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC methods for analysis of porphyrins in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Interlaboratory comparison of results of erythrocyte protoporphyrin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On accuracy and precision of a HPLC method for measurement of urine porphyrin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Structural Elucidation of Porphyrin Isomers by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of porphyrin isomers, compounds with identical molecular formulas but different arrangements of atoms. Distinguishing between these isomers is critical in fields ranging from materials science to drug development, as even subtle structural variations can dramatically alter a molecule's properties and biological activity. This guide provides a comparative overview of NMR techniques for differentiating porphyrin isomers, supported by experimental data and detailed protocols.
Distinguishing Porphyrin Isomers: A Comparative Overview
The unique electronic environment of the porphyrin macrocycle gives rise to characteristic features in their NMR spectra, most notably the large diamagnetic ring current. This effect causes significant chemical shift dispersion, with protons inside the macrocycle (e.g., inner N-H protons) being strongly shielded (appearing at negative ppm values) and protons on the periphery being strongly deshielded (appearing at high ppm values).[1][2] These distinct spectral features are highly sensitive to the porphyrin's geometry and substitution pattern, making NMR an ideal technique for isomer differentiation.
This guide will focus on two common types of isomerism in porphyrins:
-
Constitutional Isomerism: Where atoms are connected in a different order. A prime example is the comparison between a standard porphyrin and an N-confused porphyrin (NCP), where one pyrrolic ring is inverted.[3]
-
Stereoisomerism: Where atoms have the same connectivity but differ in their spatial arrangement. A notable example is atropisomerism in ortho-substituted tetraphenylporphyrins, arising from hindered rotation around the phenyl-porphyrin bond.[4]
Quantitative NMR Data for Porphyrin Isomer Analysis
The following tables summarize key ¹H NMR chemical shift data for representative porphyrin isomers. These values highlight the diagnostic spectral differences that enable their differentiation.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for Tetraphenylporphyrin (TPP) and a Representative N-Confused Porphyrin (NCTPP)
| Proton Type | Tetraphenylporphyrin (TPP) in CDCl₃[5][6][7] | N-Confused Tetraphenylporphyrin (NCTPP) in CDCl₃ | Key Differences |
| Inner NH | ~ -2.79 (s, 2H) | ~ -0.33 (br s, 1H) | NCPs show a significant downfield shift of the inner proton signal and only one such proton. |
| Inner CH | N/A | ~ -0.74 (s, 1H) | The presence of a highly shielded inner C-H proton is a hallmark of the NCP scaffold. |
| β-Pyrrolic | ~ 8.85 (s, 8H) | 8.91-9.99 (m, 7H) | The reduced symmetry in NCPs leads to more complex and deshielded signals for the β-pyrrolic protons. |
| Phenyl (ortho) | ~ 8.28 (d, 8H) | Multiplets | The different electronic environment in NCPs affects the chemical shifts of the phenyl substituents. |
| Phenyl (meta, para) | ~ 7.75 (m, 12H) | Multiplets |
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Atropisomers of Tetra(o-tolyl)porphyrin (T(o-Tol)P) in CDCl₃
Due to the hindered rotation of the ortho-methylated phenyl groups, T(o-Tol)P exists as a mixture of four atropisomers: α,α,α,α (4,0), α,α,α,β (3,1), α,α,β,β-cis (cis-2,2), and α,α,β,β-trans (trans-2,2).[4] The different spatial arrangements of the methyl groups lead to distinct chemical shifts, particularly for the methyl protons themselves.
| Atropisomer | Methyl Proton (o-CH₃) Chemical Shifts (ppm) | Key Features |
| α,α,α,α (4,0) | Single resonance | All four methyl groups are in equivalent environments. |
| α,α,α,β (3,1) | Three distinct resonances (ratio 1:2:1) | Three different methyl environments due to the single inverted phenyl group. |
| α,α,β,β-cis | Two distinct resonances (ratio 1:1) | Two sets of equivalent methyl groups. |
| α,α,β,β-trans | Single resonance | All four methyl groups are equivalent. |
Note: The exact chemical shifts can vary slightly depending on the specific porphyrin and experimental conditions. The key is the pattern of signals and their relative integrations.
Key NMR Experiments for Porphyrin Isomer Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the comprehensive structural analysis of porphyrin isomers.
-
1D ¹H NMR: This is the foundational experiment. It provides crucial information on the number and electronic environment of protons in the molecule. The characteristic chemical shifts of the inner NH and peripheral protons are the first indicators of the porphyrin macrocycle's integrity and type.[7]
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically over 2-3 bonds).[8] It is invaluable for identifying coupled spin systems within the porphyrin substituents, helping to piece together the molecular structure.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining through-space proximity of protons, which is essential for differentiating stereoisomers like atropisomers.[9] NOE cross-peaks are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[1]
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR data for porphyrin isomer analysis.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common choice for porphyrins due to their good solubility and the solvent's relative inertness.[10] Other solvents like deuterated dichloromethane (B109758) (CD₂Cl₂) or dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used depending on the sample's solubility.[11] It is important to use a solvent that does not have signals overlapping with key porphyrin resonances.
-
Concentration: For ¹H NMR, a concentration of 1-10 mg of the porphyrin sample in 0.5-0.7 mL of deuterated solvent is typically sufficient.[4] For ¹³C NMR, higher concentrations (20-50 mg) are often necessary.[4] Highly concentrated samples can lead to aggregation, which can broaden NMR signals, so it is important to find an optimal concentration.[7]
-
Procedure:
-
Weigh the desired amount of the porphyrin sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial until the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12] This removes any particulate matter that could degrade the spectral quality.
-
Cap the NMR tube securely. If necessary, seal with a thin layer of Parafilm.
-
1D ¹H NMR Spectroscopy
-
Objective: To obtain a high-resolution proton spectrum for initial structural assessment.
-
Typical Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 20 ppm (e.g., from -5 to 15 ppm) to encompass both the shielded inner protons and the deshielded peripheral protons.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons.
-
Acquisition Time (AQ): 2-4 seconds for good digital resolution.
-
2D COSY Spectroscopy
-
Objective: To identify J-coupled protons and map out the spin systems.
-
Typical Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW): Same as the 1D ¹H experiment in both dimensions.
-
Number of Increments (in F1): 256 to 512.
-
Number of Scans (NS): 2 to 8 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
2D NOESY Spectroscopy
-
Objective: To identify protons that are close in space for stereochemical assignments.
-
Typical Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard phase-sensitive gradient-selected NOESY experiment (e.g., noesygpph on Bruker instruments).
-
Spectral Width (SW): Same as the 1D ¹H experiment in both dimensions.
-
Number of Increments (in F1): 256 to 512.
-
Number of Scans (NS): 8 to 16 per increment.
-
Relaxation Delay (D1): 2-5 seconds.
-
Mixing Time (D8): This is a critical parameter. For small molecules like porphyrins, a mixing time of 300-800 ms (B15284909) is a good starting point.[13][14] The optimal mixing time may need to be determined experimentally.
-
Visualizing Experimental Workflows and Logic
Graphviz diagrams can effectively illustrate the logical flow of experiments and the key decision points in the structural elucidation process.
References
- 1. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 2. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qtanalytics.in [qtanalytics.in]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. Solved NMR Analysis The NMR spectra of these | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 14. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
A Comparative Genomic Guide to Enzymes in Porphyrin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the enzymes involved in the vital porphyrin biosynthesis pathway, with a focus on key model organisms: Escherichia coli, Saccharomyces cerevisiae, Homo sapiens, and Arabidopsis thaliana. Porphyrins are essential macrocyclic molecules that, upon chelation with a metal ion, form critical components of fundamental biological processes. These include heme in hemoglobin for oxygen transport, chlorophyll (B73375) for photosynthesis, and various cytochromes for electron transport.[1][2][3][4][5][6] Understanding the similarities and differences in the enzymes of this pathway across diverse species is crucial for advancements in medicine, agriculture, and biotechnology.
Defects in the human heme biosynthesis pathway can lead to a group of metabolic disorders known as porphyrias, characterized by the accumulation of porphyrin precursors.[2][6] Therefore, the enzymes in this pathway are significant targets for drug development and therapeutic intervention. This guide provides a foundation for such research by presenting comparative genomic data, kinetic parameters, and detailed experimental protocols.
The Porphyrin Biosynthesis Pathway: An Overview
The biosynthesis of porphyrins is a highly conserved pathway that begins with the synthesis of δ-aminolevulinic acid (ALA).[1][4] From there, a series of eight enzymatic reactions lead to the formation of protoporphyrin IX, the final precursor to heme.[3][7] The initial and final three steps of this pathway occur within the mitochondria, while the intermediate four steps take place in the cytosol.[7]
There are two distinct initial routes for ALA synthesis:
-
The Shemin Pathway (C4 Pathway): Found in animals, fungi, and α-proteobacteria, this pathway involves the condensation of glycine (B1666218) and succinyl-CoA, catalyzed by aminolevulinate synthase (ALAS).[1][4]
-
The C5 Pathway: Utilized by plants, algae, archaea, and most bacteria, this pathway begins with glutamic acid.[1][4]
This guide will focus on the eight core enzymes that convert ALA to heme.
Comparative Genomics of Porphyrin Biosynthesis Enzymes
The genes encoding the enzymes of the porphyrin biosynthesis pathway are largely conserved across different kingdoms of life, highlighting their fundamental importance. The following table provides a comparative list of these genes and their corresponding protein products in our selected model organisms.
| Enzyme | E. coli K-12 | S. cerevisiae S288C | H. sapiens | A. thaliana |
| Aminolevulinate Synthase (ALAS) | hemA (C5 pathway predominates) | HEM1 | ALAS1, ALAS2 | HEMA1, HEMA2 |
| Porphobilinogen (B132115) Synthase (PBGS) | hemB | HEM2 | ALAD | HEMB1, HEMB2 |
| Hydroxymethylbilane (B3061235) Synthase (HMBS) | hemC | HEM3 | HMBS | HEMC |
| Uroporphyrinogen III Synthase (UROS) | hemD | HEM4 | UROS | HEMD |
| Uroporphyrinogen Decarboxylase (UROD) | hemE | HEM12 | UROD | HEME1, HEME2 |
| Coproporphyrinogen Oxidase (CPOX) | hemF (aerobic), hemN (anaerobic) | HEM13 | CPOX | HEMF1, HEMF2 |
| Protoporphyrinogen (B1215707) Oxidase (PPOX) | hemG | HEM14 | PPOX | HEMY1, HEMY2 |
| Ferrochelatase (FECH) | hemH | HEM15 | FECH | FECH1, FECH2 |
Comparative Enzyme Kinetics
The kinetic parameters of enzymes provide valuable insights into their efficiency and substrate affinity. This section summarizes available kinetic data for the porphyrin biosynthesis enzymes in the selected model organisms. Please note that experimental conditions can vary, affecting these values.
Table 1: Kinetic Parameters of Aminolevulinate Synthase (ALAS)
| Organism | Substrate | K_m_ | V_max_ | k_cat_ | Reference |
|---|---|---|---|---|---|
| H. sapiens (ALAS2) | Glycine | - | - | - | [8] |
| H. sapiens (ALAS2) | Succinyl-CoA | - | - | - | [8] |
| R. capsulatus | Glycine | - | - | - | [9][10] |
| R. capsulatus | Succinyl-CoA | - | - | - |[9][10] |
Table 2: Kinetic Parameters of Porphobilinogen Synthase (PBGS)
| Organism | Substrate | K_m_ (µM) | Reference |
|---|---|---|---|
| H. sapiens | 5-Aminolevulinic acid | ≤150 | [1][7] |
| T. gondii | 5-Aminolevulinic acid | - |[1] |
Table 3: Kinetic Parameters of Hydroxymethylbilane Synthase (HMBS)
| Organism | Substrate | K_m_ (µM) | V_max_ (nmol/h/mg) | Reference |
|---|---|---|---|---|
| H. sapiens | Porphobilinogen | 48 | 1261 | [3] |
| H. sapiens | Porphobilinogen | 15.3 | - | [3] |
| H. sapiens | Porphobilinogen | 3.6 | - | [11] |
| E. coli | Porphobilinogen | - | - |[12] |
Table 4: Kinetic Parameters of Uroporphyrinogen III Synthase (UROS)
| Organism | Substrate | K_m_ (µM) | Reference |
|---|---|---|---|
| H. sapiens | Hydroxymethylbilane | 5-20 | [2] |
| E. coli | Hydroxymethylbilane | 5 |[2] |
Table 5: Kinetic Parameters of Uroporphyrinogen Decarboxylase (UROD)
| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
|---|---|---|---|---|
| H. sapiens | Uroporphyrinogen III | 0.07 | 0.16 | [13] |
| Rat | Uroporphyrinogen I | 0.80 | - | [14] |
| Rat | Uroporphyrinogen III | 0.35 | - | [14] |
| Rat | Pentacarboxylate porphyrinogen (B1241876) I | 0.07 | - | [14] |
| Rat | Pentacarboxylate porphyrinogen III | 0.05 | - |[14] |
Table 6: Kinetic Parameters of Coproporphyrinogen Oxidase (CPOX)
| Organism | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Reference |
|---|---|---|---|---|
| P. megaterium | Coproporphyrinogen III | 3.95 | 0.63 | [15] |
| H. sapiens | Coproporphyrinogen III | 0.066 | - |[16] |
Table 7: Kinetic Parameters of Protoporphyrinogen Oxidase (PPOX)
| Organism | Substrate | K_m_ (µM) | k_cat_ (h⁻¹) | Reference |
|---|---|---|---|---|
| Mouse | Protoporphyrinogen IX | 6.6 | 447 | [4][5][17] |
| Mouse | Oxygen | 125 | - | [4][5][17] |
| H. sapiens | Protoporphyrinogen IX | 0.16 | - |[15] |
Table 8: Kinetic Parameters of Ferrochelatase (FECH)
| Organism | Substrate | K_m_ (µM) | V_max_ (nmol/h/mg) | Reference |
|---|---|---|---|---|
| H. sapiens | Protoporphyrin IX | 0.5 | - | [18] |
| H. sapiens | Iron | 0.35 | 8.7 | [18] |
| H. sapiens | Zinc | 0.08 | 4.3 | [18] |
| Bovine | Iron | - | - |[19] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the accurate comparison of enzyme activities. This section outlines common methodologies for assaying the key enzymes of the porphyrin biosynthesis pathway.
Aminolevulinate Synthase (ALAS) Assay
This assay measures the production of δ-aminolevulinic acid (ALA) from glycine and succinyl-CoA.
-
Principle: The reaction is initiated by adding the enzyme source to a reaction mixture containing glycine, succinyl-CoA, and pyridoxal (B1214274) 5'-phosphate. The reaction is stopped, and the ALA produced is derivatized with acetylacetone (B45752) to form a pyrrole (B145914). This derivative then reacts with Ehrlich's reagent to produce a colored compound that can be quantified spectrophotometrically.
-
Reaction Mixture:
-
Glycine
-
Succinyl-CoA
-
Pyridoxal 5'-phosphate
-
Enzyme preparation (e.g., mitochondrial extract)
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction with trichloroacetic acid.
-
Centrifuge to pellet precipitated protein.
-
Add acetylacetone to the supernatant and heat to form the pyrrole derivative.
-
Cool and add Ehrlich's reagent.
-
Measure absorbance at 553 nm.
-
-
Reference: A detailed protocol can be found in Ferreira & Gong (1995).
Porphobilinogen Synthase (PBGS) Assay
This assay determines the activity of PBGS by measuring the formation of porphobilinogen (PBG) from two molecules of ALA.
-
Principle: The enzyme is incubated with ALA, and the PBG produced is quantified using Ehrlich's reagent, which forms a red-colored adduct with PBG.
-
Reaction Mixture:
-
δ-Aminolevulinic acid (ALA)
-
Enzyme preparation (e.g., cell lysate)
-
Buffer (e.g., Tris-HCl, pH 8.2) containing a reducing agent like dithiothreitol (B142953) (DTT)
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding a solution containing mercuric chloride and trichloroacetic acid.
-
Add Ehrlich's reagent.
-
Measure absorbance at 555 nm.
-
-
Reference: A standard method is described by Mauzerall & Granick (1956).
Hydroxymethylbilane Synthase (HMBS) Assay
This assay measures the conversion of four molecules of PBG into hydroxymethylbilane.
-
Principle: Since hydroxymethylbilane is unstable, its formation is often coupled to its non-enzymatic cyclization to uroporphyrinogen I in the absence of Uroporphyrinogen III Synthase. Uroporphyrinogen I is then oxidized to the fluorescent uroporphyrin I, which is quantified.
-
Reaction Mixture:
-
Porphobilinogen (PBG)
-
Enzyme preparation (e.g., erythrocyte lysate)
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
-
Procedure:
-
Incubate the reaction mixture at 37°C in the dark.
-
Stop the reaction by adding trichloroacetic acid.
-
Expose the sample to light to oxidize uroporphyrinogen I to uroporphyrin I.
-
Measure the fluorescence of uroporphyrin I (Excitation: ~405 nm, Emission: ~655 nm).
-
-
Reference: A detailed protocol is provided by Magnussen et al. (1974).
Uroporphyrinogen III Synthase (UROS) Assay
This is a coupled assay that measures the formation of uroporphyrinogen III.
-
Principle: The assay involves two enzymes: HMBS and UROS. In the presence of both enzymes, PBG is converted to uroporphyrinogen III. The product is then oxidized to uroporphyrin III and quantified. To differentiate from the non-enzymatic formation of uroporphyrinogen I, chromatographic separation of the isomers is required.
-
Reaction Mixture:
-
Porphobilinogen (PBG)
-
Purified HMBS
-
Enzyme preparation containing UROS
-
Buffer (e.g., Tris-HCl, pH 7.6)
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and oxidize the porphyrinogens.
-
Separate uroporphyrin I and III isomers using HPLC.
-
Quantify the amount of uroporphyrin III formed.
-
-
Reference: A coupled-enzyme assay is described by Tsai et al. (1987).
Uroporphyrinogen Decarboxylase (UROD) Assay
This assay measures the decarboxylation of uroporphyrinogen to coproporphyrinogen.
-
Principle: Uroporphyrinogen (either isomer I or III) is used as a substrate. The enzyme decarboxylates the four acetate (B1210297) side chains to methyl groups, forming coproporphyrinogen. The product is then oxidized to the fluorescent coproporphyrin and quantified by HPLC.
-
Reaction Mixture:
-
Uroporphyrinogen I or III
-
Enzyme preparation (e.g., erythrocyte lysate)
-
Buffer (e.g., phosphate (B84403) buffer, pH 6.8) with a reducing agent
-
-
Procedure:
-
Incubate the reaction mixture at 37°C in the dark.
-
Stop the reaction with acid.
-
Oxidize the coproporphyrinogen to coproporphyrin.
-
Quantify coproporphyrin using HPLC with fluorescence detection.
-
-
Reference: A detailed HPLC-based assay is described by Tönshoff et al. (1986).
Coproporphyrinogen Oxidase (CPOX) Assay
This assay measures the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen IX.
-
Principle: The non-fluorescent substrate, coproporphyrinogen III, is converted to protoporphyrinogen IX, which is then auto-oxidized to the highly fluorescent protoporphyrin IX. The rate of protoporphyrin IX formation is monitored fluorometrically.
-
Reaction Mixture:
-
Coproporphyrinogen III
-
Enzyme preparation (e.g., mitochondrial fraction)
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
-
Procedure:
-
Prepare coproporphyrinogen III from coproporphyrin III by reduction with sodium amalgam.
-
Incubate the enzyme with the substrate at 37°C.
-
Monitor the increase in fluorescence due to protoporphyrin IX formation (Excitation: ~405 nm, Emission: ~635 nm).
-
-
Reference: A continuous fluorometric assay is described by Brenner and Bloomer (1980).
Protoporphyrinogen Oxidase (PPOX) Assay
This assay measures the oxidation of protoporphyrinogen IX to protoporphyrin IX.
-
Principle: Similar to the CPOX assay, this method follows the conversion of the non-fluorescent protoporphyrinogen IX to the fluorescent protoporphyrin IX.
-
Reaction Mixture:
-
Protoporphyrinogen IX
-
Enzyme preparation (e.g., mitochondrial membranes)
-
Buffer (e.g., Tris-HCl, pH 7.5) with a detergent like Tween 20
-
-
Procedure:
-
Prepare protoporphyrinogen IX from protoporphyrin IX by reduction.
-
Incubate the enzyme with the substrate at 37°C.
-
Continuously measure the increase in fluorescence (Excitation: ~410 nm, Emission: ~630 nm).
-
-
Reference: A detailed protocol is provided by Dailey and Karr (1987).
Ferrochelatase (FECH) Assay
This assay measures the insertion of a metal ion (typically zinc as a stable alternative to ferrous iron) into a porphyrin substrate.
-
Principle: The enzyme catalyzes the insertion of Zn²⁺ into a porphyrin substrate like deuteroporphyrin (B1211107) IX or mesoporphyrin IX. The formation of the metalloporphyrin product is monitored by HPLC with fluorescence detection.
-
Reaction Mixture:
-
Porphyrin substrate (e.g., deuteroporphyrin IX)
-
Zn²⁺ (e.g., from zinc acetate)
-
Enzyme preparation (e.g., mitochondrial extract)
-
Buffer (e.g., Tris-HCl, pH 8.0) with a detergent
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction with an acidic solvent.
-
Inject the sample into an HPLC system.
-
Detect and quantify the metalloporphyrin product by fluorescence.
-
-
Reference: A common method is described by Taketani and Tokunaga (1981).
Visualizing the Porphyrin Biosynthesis Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the porphyrin biosynthesis pathway and a general experimental workflow for enzyme activity assays.
Caption: The enzymatic steps of the porphyrin biosynthesis pathway.
Caption: A generalized workflow for in vitro enzyme activity assays.
Alternative Enzymes and Pathways
While the canonical porphyrin biosynthesis pathway is highly conserved, some organisms exhibit variations. For instance, the initial synthesis of ALA can proceed via the C5 pathway in most bacteria and plants, as opposed to the Shemin pathway in animals.[1][4] Furthermore, some anaerobic and facultative anaerobic bacteria possess an oxygen-independent coproporphyrinogen oxidase (HemN), which differs from the oxygen-dependent enzyme (HemF) found in aerobic organisms.[20] These alternative enzymes represent potential targets for species-specific drug design.
Conclusion
This comparative guide provides a comprehensive resource for researchers engaged in the study of porphyrin biosynthesis. The compiled data on enzyme genetics and kinetics across key model organisms, coupled with detailed experimental protocols, offers a solid foundation for further investigation. The visualization of the pathway and experimental workflows aims to facilitate a clearer understanding of the complex relationships within this essential metabolic route. As our knowledge of the intricate details of these enzymes grows, so too will our ability to modulate their activity for therapeutic and biotechnological applications.
References
- 1. HMBS hydroxymethylbilane synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Protoporphyrinogen oxidase - Wikipedia [en.wikipedia.org]
- 3. Coproporphyrinogen III oxidase - Wikipedia [en.wikipedia.org]
- 4. Identification and characterization of the Arabidopsis gene encoding the tetrapyrrole biosynthesis enzyme uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPOX protoporphyrinogen oxidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. The ferrochelatase from Saccharomyces cerevisiae. Sequence, disruption, and expression of its structural gene HEM15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. portlandpress.com [portlandpress.com]
- 9. uniprot.org [uniprot.org]
- 10. Proteomics DB [proteomicsdb.org]
- 11. View of Structural and kinetic characterization of mutant human uroporphyrinogen decarboxylases [cellmolbiol.org]
- 12. STRUCTURAL AND KINETIC CHARACTERIZATION OF MUTANT HUMAN UROPORPHYRINOGEN DECARBOXYLASES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. genecards.org [genecards.org]
- 15. Kinetic properties of the membrane-bound human liver mitochondrial protoporphyrinogen oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HMBS hydroxymethylbilane synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Some kinetic properties of human red cell uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Uroporphyrinogen decarboxylase in Saccharomyces cerevisiae. HEM12 gene sequence and evidence for two conserved glycines essential for enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HEM15 | SGD [yeastgenome.org]
- 20. uniprot.org [uniprot.org]
A Researcher's Guide to Validating Gene Knockout Models for Porphyria Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in porphyria research. This guide provides a comparative overview of common gene knockout mouse models for various porphyrias, supported by experimental data and detailed protocols to aid in their validation and application.
Porphyrias are a group of rare metabolic disorders caused by deficiencies in specific enzymes of the heme biosynthesis pathway. These deficiencies lead to the accumulation of porphyrins and their precursors, resulting in a range of debilitating symptoms, including neurotoxicity and severe photosensitivity. Gene knockout models, particularly in mice, have become indispensable tools for investigating the pathophysiology of these diseases and for the preclinical evaluation of novel therapeutic strategies.
This guide focuses on the validation of these models, offering a side-by-side comparison of their biochemical phenotypes, detailed experimental protocols for key validation assays, and a visual representation of the underlying biological pathways.
Comparative Analysis of Porphyria Gene Knockout Models
The validation of a gene knockout model for porphyria research hinges on its ability to faithfully recapitulate the biochemical and clinical hallmarks of the human disease. This section provides a comparative summary of key quantitative data from various established mouse models.
Acute Intermittent Porphyria (AIP)
AIP is an autosomal dominant disorder caused by a deficiency of hydroxymethylbilane (B3061235) synthase (HMBS), also known as porphobilinogen (B132115) deaminase (PBGD).
| Mouse Model | Genotype | Residual HMBS/PBGD Activity | Urinary ALA and PBG Levels (Post-Induction) | Key Phenotypic Features | Reference |
| T1/T2 | Compound heterozygous for two different Hmbs mutations | ~30% of normal | Markedly increased | Biochemically mimics an acute attack upon induction with phenobarbital (B1680315), but no overt neurological symptoms.[1][2][3] | [1][2][3] |
| R167Q+/+ | Homozygous knock-in for the human R167Q mutation | ~5-8% of normal | Constitutively elevated | Severe neurological impairments, including early-onset ataxia and delayed motor development, mimicking human homozygous dominant AIP. |
Congenital Erythropoietic Porphyria (CEP)
CEP is an autosomal recessive disorder resulting from a deficiency of uroporphyrinogen III synthase (UROS).
| Mouse Model | Genotype | Residual UROS Activity | Porphyrin Accumulation (Erythrocytes) | Key Phenotypic Features | Reference |
| C73R/C73R | Homozygous knock-in for the human C73R mutation | ~1.2% of normal | Massively accumulated isomer I porphyrins (95 µmol/L) | Severe microcytic hypochromic anemia, splenomegaly, and a nearly normal lifespan.[4][5][6] | [4][5][6] |
| C73R/V99L | Compound heterozygous knock-in | ~11% of normal | Minimally accumulated porphyrins (0.10 µmol/L) | Mildly anemic. | [4] |
| V99L/V99L | Homozygous knock-in for the human V99L mutation | ~19% of normal | Porphyria in utero, which resolves by 2 months of age | Normal phenotype in adulthood. | [4] |
Erythropoietic Protoporphyria (EPP)
EPP is caused by a deficiency of ferrochelatase (FECH).
| Mouse Model | Genotype | Residual FECH Activity | Protoporphyrin IX (PPIX) Accumulation | Key Phenotypic Features | Reference |
| Fechm1Pas/Fechm1Pas | Spontaneous point mutation | <6% of normal | Significant accumulation in erythrocytes | Photosensitivity, mild liver damage. | |
| Exon 10 Deletion | Heterozygous deletion of exon 10 | ~37% of normal | ~9-fold increase in erythrocyte PPIX | Milder phenotype compared to Fechm1Pas/Fechm1Pas, no liver disease. | [1] |
Porphyria Cutanea Tarda (PCT)
PCT is characterized by a deficiency of uroporphyrinogen decarboxylase (UROD).
| Mouse Model | Genotype | Residual UROD Activity | Urinary Porphyrin Levels (Post-Induction) | Key Phenotypic Features | Reference |
| Urod+/- | Heterozygous knockout | 50% of normal | Increased uroporphyrin and heptacarboxyl porphyrins upon iron and ALA administration. | Develops a porphyric phenotype with iron overload.[7] | [7] |
Hereditary Coproporphyria (HCP)
HCP is an autosomal dominant disorder due to a deficiency of coproporphyrinogen oxidase (CPOX).
| Mouse Model | Genotype | Residual CPOX Activity | Fecal Porphyrin Levels | Key Phenotypic Features | Reference |
| Cpox+/W373X | Heterozygous ENU-induced mutation | Reduced mRNA and protein levels | Significantly elevated coproporphyrinogen III in females. | Microcytic red blood cell phenotype. |
Variegate Porphyria (VP)
VP is an autosomal dominant disorder caused by a deficiency of protoporphyrinogen (B1215707) oxidase (PPOX).
| Mouse Model | Genotype | Residual PPOX Activity | Urinary and Fecal Porphyrin Levels | Key Phenotypic Features | Reference |
| Ppoxtm1Had | Heterozygous R59W knock-in | 50% lower than wild-type | Elevated concentrations of porphyrins and precursors. | Mimics the South African variant of VP. |
Experimental Protocols for Model Validation
Accurate and reproducible experimental procedures are paramount for the validation of gene knockout models. This section provides detailed protocols for key biochemical assays.
Analysis of Porphyrins by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the analysis of urinary and fecal porphyrins. Specific parameters may need to be optimized based on the available instrumentation and the specific porphyrins of interest.
a. Sample Preparation:
-
Urine:
-
Collect 24-hour urine samples in a light-protected container.
-
Measure the total volume.
-
Centrifuge a 10 mL aliquot at 2000 x g for 10 minutes to remove sediment.
-
The supernatant can be directly injected or further purified using a C18 solid-phase extraction cartridge.
-
-
Feces:
-
Collect fecal samples and dry them to a constant weight.
-
Homogenize a known weight of the dried feces in a mixture of ethyl acetate (B1210297) and acetic acid.
-
Centrifuge and collect the supernatant.
-
Extract the porphyrins from the supernatant with hydrochloric acid.
-
Neutralize the acid extract before injection.[8]
-
b. HPLC Analysis:
-
System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9][10]
-
Detection: Fluorescence detection with excitation at approximately 400 nm and emission at approximately 620 nm.
-
Quantification: Porphyrin concentrations are determined by comparing the peak areas to those of known standards.
Spectrophotometric Assay for δ-Aminolevulinic Acid (ALA) and Porphobilinogen (PBG) in Urine
This method is based on the reaction of PBG with Ehrlich's reagent to form a colored product.
-
Sample Preparation: Collect a fresh, random urine sample and protect it from light.
-
PBG Assay:
-
Mix an aliquot of urine with an equal volume of Ehrlich's reagent.
-
After a set incubation time, measure the absorbance at 555 nm.
-
-
ALA Assay:
-
First, convert ALA to a pyrrole (B145914) by heating with ethyl acetoacetate.
-
Then, react the resulting pyrrole with Ehrlich's reagent and measure the absorbance at 553 nm.
-
-
Calculation: The concentrations of ALA and PBG are calculated based on a standard curve.
Enzyme Activity Assays
These protocols provide a general framework for measuring the activity of key enzymes in the heme biosynthesis pathway. Specific conditions may need to be optimized for different tissues and cell lysates.
a. Porphobilinogen Deaminase (PBGD/HMBS) Activity Assay: [11][12][13]
-
Principle: Measures the conversion of porphobilinogen (PBG) to uroporphyrin.
-
Procedure:
-
Incubate erythrocyte lysate or tissue homogenate with a known concentration of PBG at 37°C.[11]
-
Stop the reaction by adding trichloroacetic acid.
-
The product, uroporphyrinogen, is auto-oxidized to uroporphyrin upon exposure to light.
-
Measure the fluorescence of uroporphyrin (excitation ~405 nm, emission ~655 nm).
-
Calculate the enzyme activity based on the amount of uroporphyrin formed over time.
-
b. Uroporphyrinogen III Synthase (UROS) Activity Assay: [14][15][16]
-
Principle: Measures the conversion of hydroxymethylbilane to uroporphyrinogen III.
-
Procedure:
-
Prepare the substrate, hydroxymethylbilane, by incubating PBG with purified PBGD.
-
Incubate the cell lysate or tissue homogenate with the prepared hydroxymethylbilane.
-
Stop the reaction and oxidize the uroporphyrinogens to uroporphyrins.
-
Separate and quantify the uroporphyrin I and III isomers using HPLC.
-
UROS activity is determined by the amount of uroporphyrinogen III formed.
-
c. Uroporphyrinogen Decarboxylase (UROD) Activity Assay: [17][18][19][20][21]
-
Principle: Measures the decarboxylation of uroporphyrinogen to coproporphyrinogen.
-
Procedure:
d. Coproporphyrinogen Oxidase (CPOX) Activity Assay: [22][23][24][25][26]
-
Principle: Measures the conversion of coproporphyrinogen III to protoporphyrinogen IX.
-
Procedure:
e. Protoporphyrinogen Oxidase (PPOX) Activity Assay: [27][28][29][30][31]
-
Principle: Measures the oxidation of protoporphyrinogen IX to protoporphyrin IX.
-
Procedure:
f. Ferrochelatase (FECH) Activity Assay: [32][33][34][35][36]
-
Principle: Measures the insertion of a metal ion (typically zinc or iron) into a porphyrin substrate.
-
Procedure:
Neurological Phenotype Assessment
For porphyrias with neurological manifestations, a thorough assessment of the animal's phenotype is crucial. This can include:
-
General Health and Behavior: Monitor body weight, grooming habits, and overall activity levels.
-
Motor Function:
-
Rotarod Test: Measures balance and motor coordination by assessing the time an animal can remain on a rotating rod.
-
Grip Strength Test: Quantifies forelimb and hindlimb muscle strength.
-
-
Behavioral Tests:
-
Open Field Test: Assesses locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: Another test for anxiety-like behavior.
-
Induction of Acute Porphyria
In models of acute porphyrias like AIP, it is often necessary to induce a biochemical crisis to mimic a human acute attack.
-
Phenobarbital Administration:
Visualization of Key Pathways and Workflows
Understanding the underlying molecular pathways and the experimental workflow is essential for interpreting the results from knockout model validation studies.
Caption: The Heme Biosynthesis Pathway and Associated Porphyrias.
Caption: Experimental Workflow for Validating a Porphyria Knockout Model.
Caption: Downstream Signaling Consequences of Heme Pathway Defects.
References
- 1. Murine Models of the Human Porphyrias: Contributions Toward Understanding Disease Pathogenesis and the Development of New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Characterization of Porphobilinogen Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spmi.pt [spmi.pt]
- 4. Congenital erythropoietic porphyria: characterization of murine models of the severe common (C73R/C73R) and later-onset genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Congenital Erythropoietic Porphyria: Characterization of Murine Models of the Severe Common (C73R/C73R) and Later-Onset Genotypes | Semantic Scholar [semanticscholar.org]
- 6. Congenital Erythropoietic Porphyria: Characterization of Murine Models of the Severe Common (C73R/C73R) and Later-Onset Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine models of the human porphyrias: Contributions toward understanding disease pathogenesis and the development of new therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. codene.porphyrie.net [codene.porphyrie.net]
- 9. Porphyrin profiles in blood, urine and faeces by HPLC/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Porphobilinogen Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Test Details [utmb.edu]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UROS Enzyme, Uroporphyrinogen-III synthase - Syd Labs [sydlabs.com]
- 16. scilit.com [scilit.com]
- 17. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 18. Measurement of uroporphyrinogen decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Test Details [utmb.edu]
- 20. Direct assay of enzymes in heme biosynthesis for the detection of porphyrias by tandem mass spectrometry. Uroporphyrinogen decarboxylase and coproporphyrinogen III oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mayocliniclabs.com [mayocliniclabs.com]
- 22. COPOX Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 23. A description of an HPLC assay of coproporphyrinogen III oxidase activity in mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 2024.sci-hub.se [2024.sci-hub.se]
- 25. assaygenie.com [assaygenie.com]
- 26. Identification of a coproporphyrinogen-III oxidase gene and its correlation with nacre color in Hyriopsis cumingii | PLOS One [journals.plos.org]
- 27. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. assaygenie.com [assaygenie.com]
- 31. Partial protoporphyrinogen oxidase (PPOX) gene deletions, due to different Alu-mediated mechanisms, identified by MLPA analysis in patients with variegate porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 32. FECH Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 33. assaygenie.com [assaygenie.com]
- 34. mybiosource.com [mybiosource.com]
- 35. Posttranslational stability of the heme biosynthetic enzyme ferrochelatase is dependent on iron availability and intact iron-sulfur cluster assembly machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Computational disease model of phenobarbital-induced acute attacks in an acute intermittent porphyria mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Chemically induced porphyria: prevention by prior treatment with phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Precision: A Comparative Guide to Urinary Coproporphyrin Ratio Analysis in Drug Development
For researchers, scientists, and drug development professionals, the early and accurate assessment of potential drug-induced liver injury (DILI) is a paramount challenge. Traditional biomarkers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin, while standard, often lack the specificity and sensitivity needed for early DILI detection and mechanistic insight. This guide provides an objective comparison of the accuracy and precision of urinary coproporphyrin ratio analysis, an emerging biomarker for a key DILI mechanism, against traditional and other novel biomarkers.
The analysis of urinary coproporphyrin isomers, specifically the ratio of coproporphyrin I (CPI) to coproporphyrin III (CPIII), is gaining prominence as a sensitive and specific indicator of the activity of hepatic uptake transporters, particularly the organic anion transporting polypeptides OATP1B1 and OATP1B3.[1][2] Inhibition of these transporters is a significant mechanism underlying DILI for numerous drugs.[1] This guide delves into the supporting experimental data, providing a clear comparison of analytical performance and detailed methodologies.
Quantitative Comparison of Biomarker Performance
The following table summarizes the analytical performance of urinary coproporphyrin analysis by High-Performance Liquid Chromatography (HPLC) and compares it with other biomarkers for liver injury. While direct head-to-head diagnostic performance data for all-cause DILI is limited for urinary coproporphyrins, their analytical precision and mechanistic relevance for OATP1B-mediated DILI are well-documented.
| Biomarker | Method | Lower Limit of Quantification (LLOQ) | Inter-Day Precision (%CV) | Intra-Day Precision (%CV) | Accuracy (%) | Key Findings & Limitations |
| Urinary Coproporphyrin I & III | HPLC-Fluorescence | CPI: 7 nmol/LCPIII: 10 nmol/L[3] | < 5%[3] | < 5%[3] | 95-99%[3] | Highly precise and accurate for quantifying a specific mechanism of DILI (OATP1B inhibition).[4] Less established for diagnosing all-cause DILI compared to traditional markers. |
| Alanine Aminotransferase (ALT) | Photometric Assay | Varies by assay | Typically < 10% | Typically < 5% | Varies by assay | Gold standard for detecting hepatocellular injury but lacks specificity; can be elevated in muscle injury.[5] |
| Aspartate Aminotransferase (AST) | Photometric Assay | Varies by assay | Typically < 10% | Typically < 5% | Varies by assay | Similar to ALT but less liver-specific, with significant presence in cardiac and skeletal muscle, and red blood cells.[5] |
| Total Bilirubin | Colorimetric/Spectrophotometric | Varies by assay | Typically < 5% | Typically < 5% | Varies by assay | A marker of liver function rather than just injury. Elevations can indicate cholestatic injury or biliary obstruction.[5] |
| Plasma Coproporphyrin I (CPI) | LC-MS/MS | Not specified | Not specified | Not specified | Not specified | AUROC for detecting poor OATP1B1 function: 0.888[6] |
| Plasma Coproporphyrin III (CPIII) | LC-MS/MS | Not specified | Not specified | Not specified | Not specified | AUROC for detecting poor OATP1B1 function: 0.731[6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and analytical procedures, the following diagrams illustrate the heme biosynthesis pathway leading to coproporphyrin production and the experimental workflow for urinary coproporphyrin analysis.
Caption: Heme biosynthesis and coproporphyrin transport pathways.
Caption: Experimental workflow for urinary coproporphyrin analysis.
Experimental Protocols
A detailed and standardized protocol is crucial for ensuring the accuracy and reproducibility of urinary coproporphyrin analysis.
1. Sample Collection and Handling:
-
Collection: A 24-hour urine collection is often preferred to account for diurnal variations. The collection should be done in a light-protected container (e.g., an amber bottle or a container wrapped in aluminum foil) as porphyrins are light-sensitive.
-
Preservation: For 24-hour collections, a preservative such as sodium carbonate may be added to the container before collection to maintain an alkaline pH, which helps stabilize the porphyrins.
-
Storage and Transport: Throughout the collection, storage, and transport process, the urine sample must be protected from light and kept refrigerated or frozen to prevent degradation of coproporphyrins.
2. Sample Preparation for HPLC Analysis:
-
Aliquoting: The total volume of the 24-hour urine collection is measured and recorded. A well-mixed aliquot is then taken for analysis.
-
Acidification: The pH of the urine aliquot is adjusted to approximately 3.0-4.0 with hydrochloric acid. This step is crucial for the subsequent chromatographic separation.
-
Centrifugation: The acidified sample is centrifuged to remove any particulate matter that could interfere with the HPLC system.
-
Injection: A specific volume of the supernatant is then injected into the HPLC system.
3. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:
-
Chromatographic System: A reverse-phase HPLC system equipped with a fluorescence detector is the standard for porphyrin analysis.
-
Column: A C18 stationary phase column is typically used for the separation of coproporphyrin isomers.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve baseline separation of coproporphyrin I and III isomers.
-
Detection: Fluorescence detection is highly sensitive and specific for porphyrins. The excitation wavelength is typically around 400-405 nm, and the emission wavelength is around 620-625 nm.[3]
4. Data Analysis and Quantification:
-
Peak Identification: Coproporphyrin I and III are identified based on their retention times, which are determined by running certified standards.
-
Quantification: The concentration of each isomer is determined by integrating the area under the corresponding chromatographic peak. A standard curve is generated using known concentrations of coproporphyrin I and III standards to calculate the concentrations in the unknown samples.
-
Ratio Calculation: The urinary coproporphyrin ratio is typically calculated as the concentration of coproporphyrin I divided by the sum of the concentrations of coproporphyrin I and III.
-
Normalization: For spot urine samples, the coproporphyrin concentrations are often normalized to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Conclusion
Urinary coproporphyrin ratio analysis offers a highly accurate and precise method for assessing the function of hepatic OATP1B transporters, a key pathway implicated in drug-induced liver injury. While traditional liver function tests remain the cornerstone of DILI diagnosis, their lack of specificity highlights the need for more mechanistic biomarkers. The well-defined analytical performance of urinary coproporphyrin analysis, coupled with its direct relevance to a known DILI mechanism, positions it as a valuable tool in the drug development toolkit. For researchers and scientists, incorporating this analysis into early-phase clinical trials can provide critical insights into a drug candidate's potential for OATP1B-mediated DILI, enabling more informed decision-making and contributing to the development of safer medicines.
References
- 1. THE URINARY/FECAL COPROPORPHYRIN RATIO IN LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-induced liver injury: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers of idiosyncratic drug-induced liver injury (DILI) - a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the urinary coproporphyrin in hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing porphyrin profiles in different types of porphyria
A Comprehensive Guide to Porphyrin Profiles in the Diagnosis of Porphyrias
For researchers, scientists, and drug development professionals, accurate diagnosis of porphyrias is critical for both patient care and the advancement of targeted therapies. The porphyrias are a group of rare metabolic disorders, each resulting from a deficiency in one of the eight enzymes of the heme biosynthesis pathway. These enzymatic defects lead to the accumulation of specific porphyrins and their precursors, creating unique biochemical fingerprints for each type of porphyria. This guide provides a detailed comparison of porphyrin profiles across various porphyrias, supported by experimental data and methodologies.
Data Presentation: Comparative Porphyrin Profiles
The diagnosis of porphyria relies on the characteristic pattern of elevated porphyrins and their precursors in urine, feces, plasma, and erythrocytes. The following table summarizes the typical quantitative findings for the major types of porphyria. It is important to note that values can fluctuate, especially between acute attacks and asymptomatic periods.[1][2]
| Type of Porphyria | Classification | Urine | Feces | Plasma | Erythrocytes |
| Normal Reference Ranges | - | ALA: <4 mg/L PBG: <2 mg/L Uroporphyrin: <33 µ g/24h Coproporphyrin: <100 µ g/24h | Protoporphyrin: <134 nmol/g Coproporphyrin: <46 nmol/g | Total Porphyrins: 0-15 nmol/L[3] | Total Porphyrins: <80 mcg/dL[4][5] Zinc Protoporphyrin: 80-90% of total Free Protoporphyrin: 10-20% of total[1] |
| Acute Intermittent Porphyria (AIP) | Acute Hepatic | ALA & PBG: Markedly elevated (often >10x normal during attacks)[1] Uroporphyrin: Elevated | Normal or slightly elevated | Elevated (peak at 618-622 nm)[1] | Normal |
| Variegate Porphyria (VP) | Acute Hepatic | ALA & PBG: Elevated during attacks Coproporphyrin: Elevated | Protoporphyrin & Coproporphyrin: Markedly elevated | Markedly elevated (specific peak at ~626 nm)[1][6] | Normal |
| Hereditary Coproporphyria (HCP) | Acute Hepatic | ALA & PBG: Elevated during attacks Coproporphyrin III: Markedly elevated | Coproporphyrin III: Markedly elevated | Elevated (peak at 618-622 nm)[1] | Normal |
| Porphyria Cutanea Tarda (PCT) | Chronic Hepatic | Uroporphyrin & 7-Carboxyl Porphyrin: Markedly elevated[7] | Isocoproporphyrin: Elevated | Elevated (peak at 618-622 nm)[1] | Normal |
| Congenital Erythropoietic Porphyria (CEP) | Erythropoietic | Uroporphyrin I & Coproporphyrin I: Markedly elevated[7] | Uroporphyrin I & Coproporphyrin I: Elevated | Elevated (peak at 618-622 nm)[1] | Uroporphyrin I & Coproporphyrin I: Markedly elevated |
| Erythropoietic Protoporphyria (EPP) | Erythropoietic | Normal | Protoporphyrin: Elevated | Elevated (peak at 634-636 nm)[1] | Free Protoporphyrin: Markedly elevated[1][5] |
| X-Linked Protoporphyria (XLP) | Erythropoietic | Normal | Protoporphyrin: Elevated | Elevated (peak at 634-636 nm)[1] | Free & Zinc Protoporphyrin: Elevated[1][5] |
| ALA Dehydratase Deficiency Porphyria (ADP) | Acute Hepatic | ALA: Markedly elevated PBG: Normal or slightly elevated Coproporphyrin III: Elevated | Elevated | Elevated (peak at 618-622 nm)[1] | Zinc Protoporphyrin: Elevated |
ALA: Aminolevulinic Acid, PBG: Porphobilinogen (B132115)
Experimental Protocols
The quantitative analysis of porphyrins is crucial for accurate diagnosis. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a gold standard method for the separation and quantification of porphyrins in biological samples.[8][9]
Methodology: HPLC with Fluorescence Detection for Urinary Porphyrins
This protocol outlines a typical procedure for the analysis of urinary porphyrins.
1. Sample Preparation:
-
Collect a 24-hour or random urine sample in a light-protected container.[10] If a 24-hour collection is not feasible, a random sample can be used, and results are normalized to creatinine (B1669602) concentration.
-
For preservation, the sample should be kept cool and protected from light. Sodium carbonate can be added as a preservative, especially if porphobilinogen (PBG) analysis is also required.[7]
-
Acidify an aliquot of the urine sample to a pH below 2.5 by adding hydrochloric acid.[11]
-
Centrifuge the acidified sample to remove any precipitate.[11]
-
The supernatant can be directly injected into the HPLC system or after a simple filtration step.[12]
2. Chromatographic Conditions:
-
HPLC System: A binary gradient HPLC system equipped with a fluorescence detector is suitable.[12]
-
Column: A reversed-phase C18 column is commonly used for the separation of porphyrins.[11]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[9]
-
Flow Rate: A typical flow rate is between 0.75 and 1.0 mL/min.[9][11]
-
Temperature: The column is maintained at a constant temperature, for example, 30°C.[11]
3. Fluorescence Detection:
-
Excitation Wavelength: Porphyrins are excited at around 400 nm.[11]
-
Emission Wavelength: The fluorescence emission is monitored at approximately 620 nm.[11]
4. Quantification:
-
Porphyrin concentrations are determined by comparing the peak areas or heights in the sample chromatogram to those of a known concentration calibrator.[11]
-
Results are typically reported in µg/L or nmol/L and, for random urine samples, normalized to the creatinine concentration.
Mandatory Visualization
Heme Biosynthesis Pathway and Associated Porphyrias
The following diagram illustrates the enzymatic steps in the heme biosynthesis pathway and indicates which porphyria results from a deficiency at each step.
Caption: The Heme Biosynthesis Pathway and Associated Porphyrias.
Diagnostic Workflow for Porphyria
The following diagram outlines a logical workflow for the biochemical diagnosis of porphyrias based on clinical presentation and subsequent laboratory testing.[13][14]
Caption: A Stepwise Approach to the Biochemical Diagnosis of Porphyria.
References
- 1. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.testcatalog.org [neurology.testcatalog.org]
- 3. genetics.testcatalog.org [genetics.testcatalog.org]
- 4. Porphyrins Evaluation, Whole Blood (PEE) [marshfieldlabs.org]
- 5. Table 1. [Biochemical Characteristics of Variegate Porphyria (VP)]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. chromsystems.com [chromsystems.com]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. Porphyrias Testing Algorithm | Choose the Right Test [arupconsult.com]
- 14. spmi.pt [spmi.pt]
A Head-to-Head Comparison of Porphyrin Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of porphyrins is crucial for a wide range of applications, from clinical diagnostics to the development of photosensitizers for photodynamic therapy. The initial extraction of these photosensitive tetrapyrrole macrocycles from complex biological matrices is a critical step that significantly influences the reliability and accuracy of downstream analyses. This guide provides a head-to-head comparison of common porphyrin extraction techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
This comparison focuses on three widely used techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Acid Extraction. Each method presents a unique set of advantages and disadvantages in terms of recovery, purity, and suitability for different biological samples.
Quantitative Performance of Porphyrin Extraction Techniques
The efficiency of a porphyrin extraction method is paramount for accurate quantification. The following tables summarize the available quantitative data on the performance of different extraction techniques.
Table 1: Recovery Rates of Liquid-Liquid Extraction (LLE) from Human Plasma
A study by Erlandsen et al. provides a detailed validation of a one-step LLE method for plasma porphyrins, followed by HPLC with fluorometric detection. The extraction involved the use of dimethylsulfoxide and trichloroacetic acid.[1]
| Porphyrin Type | Extraction Recovery (%) |
| Uroporphyrins | 97 |
| Heptacarboxylporphyrins | 94 |
| Hexacarboxylporphyrins | 87 |
| Pentacarboxylporphyrins | 74 |
| Coproporphyrins | 50 |
Data sourced from Erlandsen et al.[1]
Table 2: Comparison of Extraction Yields from Rat Liver
A study comparing two different extraction methods for a broad range of porphyrins from rat liver tissue highlighted significant differences in their effectiveness. The generalized method of Lim et al. was compared to a modified method by Kennedy and James, which utilizes a strong acid to promote the extraction of more hydrophilic porphyrins.[2]
| Extraction Method | Typical Extraction Yields (%) | Note |
| Generalized method (Lim et al.) | 5 - 50 | Less effective for polar/hydrophilic heme precursors.[2] |
| Strong acid method (Kennedy and James) | > 50 | More effective for a diverse range of porphyrins.[2] |
Data sourced from a mass-spectrometric profiling study.[2]
Table 3: Recovery Rates of an Improved Extraction Method for Fecal and Plasma Porphyrins
An improved extraction method using acetonitrile (B52724) and water at different pH values has been shown to achieve high recovery for various porphyrins from feces and plasma.[3]
| Biological Sample | Recovery Rate (%) |
| Feces and Plasma | up to 89 |
Data sourced from a study on improved HPLC separation of porphyrin isomers.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are summaries of the protocols for the key extraction techniques discussed.
Liquid-Liquid Extraction (LLE) for Plasma Porphyrins
This one-step LLE method is designed for the sensitive and specific measurement of plasma porphyrins.[1]
-
Sample Preparation: To 500 µL of a plasma sample (calibrator or patient sample) in a glass tube, add 250 µL of dimethylsulfoxide and 250 µL of 15% trichloroacetic acid.
-
Extraction: Vortex the mixture for 1 minute.
-
Phase Separation: Centrifuge the mixture at 3000 g for 10 minutes.
-
Analysis: The resulting supernatant is then ready for analysis by HPLC with fluorometric detection.
Solid-Phase Extraction (SPE) for Urinary Porphyrins
This method allows for the purification and concentration of porphyrins from urine with high yields.[4]
-
Sample Preparation: Adjust the pH of the urine sample.
-
Column Conditioning: Condition a C18 (octadecylsilane bonded silica) cartridge.
-
Sample Loading: Apply the prepared urine sample to the conditioned cartridge. Porphyrins are adsorbed onto the C18 stationary phase.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the purified porphyrins from the cartridge using an appropriate solvent.
-
Esterification and Analysis: The eluted porphyrins are then esterified for subsequent separation and analysis by HPLC.
Acid Extraction for Fecal Porphyrins
This rapid procedure is suitable for the spectrophotometric estimation of total fecal porphyrins and for preparing samples for further chromatographic analysis.[5][6]
-
Sample Preparation: Weigh a small amount of wet feces.
-
Extraction: Add concentrated hydrochloric acid and mix. Then, add diethyl ether and mix thoroughly to form an emulsion, followed by the addition of distilled water and further mixing.
-
Phase Separation: Centrifuge the mixture. The porphyrins remain in the lower aqueous acid layer, while interfering pigments like chlorophylls (B1240455) partition into the upper ether layer.
-
Analysis: The aqueous acid layer containing the porphyrins can be used for spectrophotometric analysis or further purification by HPLC.
Extraction of Porphyrins from Bacterial Cells
This protocol is adapted for the extraction of protoporphyrin IX and coproporphyrin III from bacterial cells for LC/MS/MS analysis.[7]
-
Cell Harvesting: Harvest bacterial cells by centrifugation and wash the pellet.
-
Resuspension and Lysis: Resuspend the cell pellet in an ethyl acetate/acetic acid (3:1, v/v) mixture and lyse the cells by sonication on ice.
-
Debris Removal: Centrifuge to remove cell debris and transfer the supernatant to a fresh tube.
-
Washing: Add water, vortex, and centrifuge to separate the phases. Discard the aqueous top layer. Repeat this washing step.
-
Solubilization: Add 3 M HCl to the organic phase to solubilize the porphyrins.
-
Final Separation: Centrifuge after vigorous vortexing and transfer the upper layer containing the water-soluble porphyrins into a fresh tube for analysis.
Visualizing the Extraction Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the different porphyrin extraction techniques.
Caption: Workflow of a typical Liquid-Liquid Extraction for plasma porphyrins.
Caption: General workflow for Solid-Phase Extraction of urinary porphyrins.
Caption: Workflow for the Acid Extraction of porphyrins from fecal samples.
Conclusion
The choice of an appropriate porphyrin extraction technique is a critical determinant of experimental success. As demonstrated, Liquid-Liquid Extraction can offer high recovery rates for certain porphyrins in plasma, although its efficiency varies depending on the specific porphyrin.[1] Solid-Phase Extraction provides a robust method for purifying and concentrating porphyrins from urine with high yields and is amenable to automation.[4] Acid Extraction offers a rapid and effective method for samples like feces, where the removal of interfering pigments is crucial.[5][6]
For tissue samples, the choice of solvent system is critical, with strong acid-based methods showing superior yields for a broader range of porphyrins compared to more generalized methods.[2] Ultimately, the optimal extraction method will depend on the specific research question, the nature of the biological sample, the target porphyrins, and the downstream analytical technique. This guide provides a foundational understanding to assist researchers in making an informed decision for their specific needs.
References
- 1. IPNET – International Porphyria Network – An international network of experts working together to improve healthcare services for porphyria patients [ipnet.org]
- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid phase extraction and isocratic separation of urinary porphyrins by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. codene.porphyrie.net [codene.porphyrie.net]
- 6. Rapid procedure for fecal porphyrin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Coproporphyrinogen I
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Coproporphyrinogen I, an isomer of a key intermediate in heme biosynthesis, requires careful handling and disposal. While some safety data sheets (SDS) may classify certain forms of this compound as non-hazardous, it is best practice to manage all chemical waste, including this compound, through a designated hazardous waste program to ensure personnel safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses or chemical splash goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1][2]
-
Respiratory Protection: For solid forms, an N95 dust mask is recommended.[1]
-
Protective Clothing: A fully buttoned lab coat should be worn at all times.[2]
Always handle this compound within a properly functioning chemical fume hood to minimize the risk of inhalation.[2][3]
In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing and seek medical attention.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water and remove any contaminated clothing.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound must adhere to institutional and regulatory guidelines for chemical waste.[1] The following protocol outlines the standard operating procedure for its collection and disposal.
Step 1: Waste Identification and Classification Unless your institution's Environmental Health and Safety (EHS) office has explicitly classified this compound as non-hazardous, it should be treated as a hazardous chemical waste.[1] Do not dispose of it in the regular trash or down the sink.[1] All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.[2]
Step 2: Waste Segregation It is crucial to segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[2] Avoid mixing it with incompatible materials.[1][2]
Step 3: Waste Containment
-
Select a container that is compatible with this compound and is in good condition, free of cracks or deterioration.[1]
-
The container must have a secure, leak-proof screw cap.[1]
-
Keep the waste container closed at all times, except when adding waste.[3]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[1] A general guideline is to fill to no more than 90% capacity.[3]
Step 4: Labeling of Hazardous Waste
-
As soon as the first item of waste is placed in the container, it must be clearly labeled.[2]
-
Clearly write the full chemical name ("this compound") and any other components of the waste mixture on the hazardous waste tag.[1]
-
Indicate the approximate concentration and quantity of the waste.[2]
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2]
-
The SAA must be under the control of laboratory personnel.[2]
Step 6: Arranging for Disposal
-
Once a waste container is full or has reached its designated accumulation time limit, arrange for its disposal through the proper channels.[3]
-
Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.[3]
-
Be prepared to provide detailed information about the waste, including its chemical composition and quantity.[3]
Step 7: Empty Container Disposal
-
A container that once held this compound waste should have its label fully defaced or removed.[1]
-
Once thoroughly decontaminated, the empty container can typically be disposed of as regular trash.[1]
Quantitative Data Summary
The following table summarizes general guidelines for hazardous waste accumulation, though specific quantitative limits may vary by institution and municipality.
| Parameter | Guideline |
| Maximum Volume in SAA | Up to 55 gallons of hazardous waste.[1] |
| Container Fill Level | No more than 90% capacity; leave at least one inch of headspace.[1][3] |
| Time Limit for Full Containers | Must be removed from the SAA within three days after becoming full.[1] |
| Maximum Accumulation Time | Often 90 to 180 days, depending on the generator status of the institution. Check local regulations.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Coproporphyrinogen I
Essential Safety and Handling Guide for Coproporphyrinogen I
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Immediate Safety and Personal Protective Equipment (PPE)
While some safety data sheets for related compounds like Coproporphyrin I classify it as non-hazardous, it is best practice to treat this compound as a hazardous chemical.[1] This is especially pertinent as this compound is known to be cytotoxic.[2] The recommended Personal Protective Equipment (PPE) is designed to prevent skin and eye contact, inhalation, and ingestion.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Should be worn to protect against potential splashes of solutions containing the compound.[1][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing dermal exposure.[1][3][4] Always inspect gloves for signs of degradation before use.[4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental spills.[3][4] |
| Respiratory Protection | N95 Dust Mask | Recommended when handling the solid form of the compound to prevent inhalation of dust particles.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize aerosol formation.[4] |
Quantitative Data
The following table summarizes key quantitative data for this compound and the related compound, Coproporphyrin I dihydrochloride.
| Property | Value | Compound |
| Molecular Formula | C₃₆H₄₄N₄O₈ | This compound |
| Molecular Weight | 660.8 g/mol | This compound |
| Melting Point | 171 - 174 °C | This compound |
| λmax | 395 nm | Coproporphyrin I dihydrochloride |
| Purity | 99.68% | Coproporphyrin I |
Data sourced from PubChem and MedchemExpress.[5][6]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Experimental Protocols: Handling this compound
-
Preparation : Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4] Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing and Solution Preparation : If working with the solid form, carefully weigh the required amount in a fume hood to avoid generating dust.[4] When preparing solutions, add the solvent slowly to the solid to prevent splashing.
-
Experimental Use : Handle all solutions containing this compound with care, avoiding splashes and aerosol generation.
-
Post-Experiment : After completing the experiment, decontaminate the work surface.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste unless explicitly classified as non-hazardous by your institution's environmental health and safety (EHS) office.[1]
-
Waste Segregation : Do not mix this compound waste with other incompatible waste streams.[1]
-
Waste Collection :
-
Solid Waste : Collect any solid waste (e.g., contaminated filter paper, weighing boats) in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste : Collect all liquid waste in a designated, leak-proof, and sealed hazardous waste container.[1] The container must be clearly labeled with the full chemical name, "this compound," and any other components of the waste mixture.[1]
-
Sharps : Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container.
-
-
Container Management :
-
Storage : Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by the institution's hazardous waste program.[1]
-
Empty Containers : Empty containers that held this compound should have their labels defaced or removed before being disposed of as regular trash, provided they are properly decontaminated.[1]
Workflow Visualization
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C36H44N4O8 | CID 440776 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
